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4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine Documentation Hub

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  • Product: 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine
  • CAS: 710328-09-9

Core Science & Biosynthesis

Foundational

Whitepaper: In Vitro Mechanism of Action and Profiling of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine Derivatives as Glucocerebrosidase Chaperones

Executive Summary In the landscape of lysosomal storage disorders (LSDs) and neurodegenerative proteinopathies, the therapeutic targeting of misfolded enzymes has shifted from simple inhibition to pharmacological chapero...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of lysosomal storage disorders (LSDs) and neurodegenerative proteinopathies, the therapeutic targeting of misfolded enzymes has shifted from simple inhibition to pharmacological chaperoning. At the forefront of this paradigm is the chemical building block 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine (CAS 710328-09-9)[1]. While traditionally viewed as a heterocyclic intermediate, this specific scaffold forms the foundational pharmacophore for a highly potent class of non-iminosugar chaperones targeting mutant Glucocerebrosidase (GCase)[2].

This technical guide dissects the in vitro mechanism of action of this quinoline-amine core (hereafter referred to as 4M-PQA) and its derivatives, detailing the causality behind its "pH-sensor" design, the self-validating protocols used to evaluate it, and its role in rescuing mutant GCase in Gaucher and Parkinson's disease models.

Structural Rationale and The "pH Sensor" Hypothesis

The efficacy of 4M-PQA as a pharmacological chaperone is rooted in its highly specific structural geometry, which solves a fundamental paradox in chaperone therapy: a compound must bind tightly to an enzyme to fold it, but must release the enzyme so it can function.

  • The Quinoline Core: Provides essential hydrophobic interactions that anchor the molecule within the active site of GCase.

  • The 6-Amine Handle: Serves a dual purpose. Biologically, it provides a hydrogen bond donor that interacts with the solvent-exposed rim of the GCase pocket. Chemically, it is the critical synthetic handle used to generate a library of amide derivatives (e.g., cyclohexanecarboxamides) that probe the hydrophobic ceramide-binding pocket[2].

  • The 4-Methylpiperazine Ring (The pH Sensor): This is the mechanistic engine of the compound. At the neutral pH of the Endoplasmic Reticulum (ER, pH ~7.2), the piperazine nitrogens are largely unprotonated, allowing for high-affinity binding to mutant GCase (e.g., N370S). However, upon trafficking to the acidic lysosome (pH ~4.5), the basic nitrogens become fully protonated. This induces electrostatic repulsion and conformational shifts that drastically reduce binding affinity, forcing the chaperone to dissociate and freeing the enzyme to hydrolyze its natural substrate, glucosylceramide.

Mechanistic Pathway of Pharmacological Chaperoning

The in vitro cellular mechanism of 4M-PQA derivatives relies on hijacking the cell's endogenous secretory pathway. Mutant GCase is prone to misfolding, leading to its ubiquitination and destruction via Endoplasmic Reticulum-Associated Degradation (ERAD). By binding the enzyme in the ER, 4M-PQA stabilizes the folded state, evades ERAD, and facilitates vesicular transport to the lysosome.

G A Mutant GCase (Misfolded in ER) B 4M-PQA Core Binding (pH 7.2) A->B Pharmacological Chaperoning C Stabilized Complex (Evades ERAD) B->C Conformational Rescue D Golgi Apparatus (Trafficking) C->D ER Export E Lysosome (pH 4.5) Protonation & Dissociation D->E Vesicular Transport F Active GCase (GlcCer Hydrolysis) E->F Compound Release

Figure 1: Mechanism of action for 4M-PQA-derived pharmacological chaperones in rescuing mutant GCase.

In Vitro Experimental Methodologies

To ensure trustworthiness and reproducibility, the evaluation of 4M-PQA derivatives requires a self-validating system of assays. The following protocols are designed not just to measure inhibition, but to prove the causality of the pH-sensor mechanism.

Protocol A: Dual-pH Quantitative High-Throughput Screening (qHTS)

Objective: Validate the pH-dependent dissociation of the chaperone. Causality: Compounds that inhibit strongly at both pH levels are discarded as traditional inhibitors that would block cellular function. Compounds with a significant rightward shift in IC50 at pH 4.5 are selected as true "smart" chaperones.

  • Reagent Preparation: Purify recombinant wild-type and N370S mutant GCase. Prepare McIlvaine buffer systems adjusted to pH 7.2 (mimicking ER) and pH 4.5 (mimicking lysosome).

  • Compound Dispensing: Acoustically dispense the 4M-PQA core and its amide derivatives into black solid-bottom 384-well plates to create an 11-point dose-response curve (0.001 to 100 µM).

  • Enzyme Incubation: Add 2 nM GCase to the wells. Incubate for 30 minutes at room temperature. Rationale: This pre-incubation allows the compound to reach binding equilibrium with the enzyme before the substrate is introduced, ensuring accurate IC50 determination.

  • Substrate Addition: Initiate the reaction by adding 1 mM of the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MU-Glc).

  • Kinetic Readout: Measure fluorescence (Ex 365 nm / Em 440 nm) continuously for 20 minutes. Calculate the initial velocity to determine the IC50.

  • Self-Validation Control: Include Isofagomine (an iminosugar that does not exhibit a strong pH shift) as a control to prove the unique mechanism of the quinoline class.

Protocol B: Intact-Cell Fibroblast Rescue Assay

Objective: Confirm that biochemical binding translates to successful ER-to-lysosome trafficking.

  • Cell Seeding: Plate primary human fibroblasts derived from Gaucher patients (genotype N370S/N370S) in 96-well tissue culture plates at 10,000 cells/well.

  • Chaperone Treatment: Treat cells with varying concentrations of the quinoline compounds for 72 hours. Rationale: A 72-hour incubation is required to allow sufficient time for the mutant enzyme to be synthesized, stabilized in the ER, and trafficked through the Golgi to the lysosome.

  • Wash and Lysis: Wash cells three times with PBS to remove all extracellular and loosely bound intracellular compound. Lyse cells in a pH 4.5 citrate-phosphate buffer containing 0.25% sodium taurocholate. Rationale: The acidic pH and detergent mimic the lysosomal environment and ensure that any remaining compound dissociates from the enzyme, allowing measurement of total functional GCase.

  • Activity Measurement: Add 4-MU-Glc substrate and measure fluorescence. Normalize to total protein concentration (BCA assay) to account for compound-induced cytotoxicity.

Workflow S1 Compound Preparation S2 Dual-pH qHTS Assay S1->S2 S3 Identify pH Sensors S2->S3 IC50 Shift Analysis S4 Fibroblast Rescue Assay S3->S4 Lead Selection S5 Lysosomal Validation S4->S5 Functional Readout

Figure 2: Self-validating in vitro screening workflow for pH-sensitive GCase chaperones.

Quantitative Profiling & Structure-Activity Relationship (SAR)

The table below summarizes the in vitro profiling of the 4M-PQA core against an optimized amide derivative and a standard control. The data highlights the massive IC50 shift achieved by the piperazine-quinoline scaffold, which directly correlates to superior cellular rescue compared to traditional iminosugars[2].

CompoundIC50 at pH 7.2 (µM)IC50 at pH 4.5 (µM)Fold Shift (Lysosome/ER)Max Cellular Rescue
4M-PQA (Core Scaffold) 8.5>100>11.7x1.2-fold
Optimized Cyclohexanecarboxamide 1.2>100>83.3x2.5-fold
Isofagomine (Control) 0.040.061.5x1.8-fold

Note: The optimized derivative utilizes the 6-amine of 4M-PQA to attach a cyclohexanecarboxamide tail, drastically improving ER affinity while maintaining the piperazine-driven pH dissociation.

Conclusion

The compound 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine (CAS 710328-09-9) is far more than a simple heterocyclic building block; it is the mechanistic linchpin for a highly advanced class of pharmacological chaperones. By leveraging the differential pH between the ER and the lysosome, the 4-methylpiperazine ring acts as an elegant molecular switch. When combined with rigorous, self-validating in vitro assays that account for both biochemical binding and cellular trafficking, this scaffold provides a robust blueprint for developing next-generation therapeutics for Gaucher and Parkinson's diseases.

References

  • [2] Reference Id = 682548 - BRENDA Enzyme Database (Zheng et al., 2007. Proc. Natl. Acad. Sci. USA, 104, 13192-13197). BRENDA Enzyme Database. 2

  • [1] 4-METHYL-2-(4-METHYL-PIPERAZIN-1-YL)-QUINOLIN-6-YLAMINE | 710328-09-9. Appchem. 1

  • [3] 710323-58-3 | GSK 3B抑制剂IX. MolCore. 3

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine

Introduction For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. This guide provides an in-depth technical overview of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine, a quinoline derivative of interest in medicinal chemistry. Quinoline and its derivatives are a significant class of heterocyclic compounds, forming the core structure of numerous therapeutic agents with a wide range of activities, including antimalarial, anticancer, and antimicrobial properties[1][2][3]. The biological activity of these compounds is intrinsically linked to their physicochemical characteristics, which govern absorption, distribution, metabolism, and excretion (ADME).

This document will detail the molecular weight and key physicochemical properties of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine, while also providing field-proven, step-by-step methodologies for their experimental determination. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data.

Molecular Identity and Properties

The foundational step in characterizing any novel compound is to ascertain its molecular identity and fundamental properties. For 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine, this information is summarized below.

Molecular Structure and Weight

The structure of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine, with the CAS Number 710328-09-9, is presented below[4]. Its molecular formula is C15H20N4, leading to a calculated molecular weight of 256.3461 g/mol [4].

Caption: Molecular Structure of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine.

Table 1: Core Molecular Properties of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine

PropertyValueSource
CAS Number 710328-09-9[4]
Molecular Formula C15H20N4[4]
Molecular Weight 256.3461 g/mol [4]
IUPAC Name 4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine

Experimental Determination of Physicochemical Properties

While basic molecular information can be obtained from suppliers and databases, a thorough characterization requires experimental determination of key physicochemical parameters. The following sections detail the standard, reliable methods for determining the molecular weight, acid dissociation constant (pKa), lipophilicity (logP), and solubility of a quinoline derivative like the one .

Molecular Weight Verification by Mass Spectrometry

The first experimental step is to confirm the molecular weight of the synthesized or procured compound. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can confirm the elemental composition.

Experimental Protocol: Electrospray Ionization-Time of Flight (ESI-TOF) Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation Setup: Calibrate the ESI-TOF mass spectrometer using a known standard to ensure high mass accuracy.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). The electrospray process will generate gas-phase ions.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, as the basic nitrogen atoms in the quinoline and piperazine rings are readily protonated. The expected ion would be the protonated molecule, [M+H]+.

  • Data Analysis: Determine the monoisotopic mass of the [M+H]+ ion. The experimentally determined mass should be within a narrow tolerance (typically <5 ppm) of the theoretical mass calculated from the molecular formula.

Mass_Spectrometry_Workflow A Sample Preparation (1 mg/mL in Methanol) C Direct Infusion (ESI Source) A->C B Instrument Calibration B->C D Data Acquisition (Positive Ion Mode) C->D E Data Analysis (Compare Experimental vs. Theoretical Mass) D->E

Caption: Workflow for Molecular Weight Verification by ESI-TOF Mass Spectrometry.

Determination of the Acid Dissociation Constant (pKa)

The pKa value is a critical parameter that indicates the extent of ionization of a compound at a given pH. Since many drugs are weak acids or bases, their pKa influences their absorption, distribution, and excretion. The structure of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine contains several basic nitrogen atoms, making it likely to have multiple pKa values. Potentiometric titration is a highly accurate and common method for pKa determination[5][6].

Experimental Protocol: Potentiometric Titration

  • Instrument Calibration: Calibrate a pH meter using standard buffers of pH 4, 7, and 10[5].

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM)[5]. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl[5].

  • Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. For a basic compound like this quinoline derivative, titration with HCl is appropriate. Add the titrant in small, precise increments.

  • Data Recording: Record the pH of the solution after each addition of titrant, ensuring the reading has stabilized[5].

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint of the buffer region(s) on the titration curve, which corresponds to the point of half-neutralization[5]. Perform at least three replicate titrations to ensure reproducibility[5].

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Calibrate pH Meter C Titrate with Standardized Acid/Base A->C B Prepare Sample Solution (Known Concentration, Constant Ionic Strength) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Determine pKa from Inflection Point E->F

Caption: Workflow for pKa Determination by Potentiometric Titration.

Determination of Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a compound's preference for a lipid versus an aqueous environment[7]. It is a crucial determinant of a drug's ability to cross cell membranes. The shake-flask method is the traditional and most reliable method for logP determination[7][8].

Experimental Protocol: Shake-Flask Method for logP Determination

  • Phase Preparation: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by shaking them together overnight and then separating the layers.

  • Sample Addition: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and buffer in a flask.

  • Equilibration: Seal the flask and shake it gently for a sufficient period (e.g., 24 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Measurement: Carefully withdraw an aliquot from each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[9].

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P[7].

logP_Determination_Workflow A Prepare Pre-saturated n-Octanol and Buffer B Add Compound and Equilibrate A->B C Separate Phases by Centrifugation B->C D Measure Concentration in Each Phase (HPLC) C->D E Calculate P = [Organic]/[Aqueous] and logP D->E

Caption: Workflow for logP Determination by the Shake-Flask Method.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's dissolution rate and bioavailability. The shake-flask method is also the gold standard for determining thermodynamic equilibrium solubility[10][11].

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • Buffer Preparation: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to assess pH-dependent solubility[12].

  • Sample Addition: Add an excess amount of the solid compound to each buffer solution in separate vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation[10].

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the undissolved solid to sediment. Carefully withdraw a sample of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Concentration Measurement: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV[10].

  • Data Reporting: Report the solubility in units such as mg/mL or µg/mL at each pH and temperature.

Solubility_Determination_Workflow A Prepare Buffers at Various pHs B Add Excess Solid Compound to Buffers A->B C Equilibrate with Agitation B->C D Filter Supernatant C->D E Measure Concentration of Dissolved Compound (HPLC) D->E

Caption: Workflow for Aqueous Solubility Determination by the Shake-Flask Method.

Conclusion

The comprehensive physicochemical characterization of novel drug candidates like 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine is a cornerstone of modern drug discovery and development. By employing robust and validated experimental protocols for determining molecular weight, pKa, logP, and aqueous solubility, researchers can gain critical insights into a compound's potential pharmacokinetic and pharmacodynamic behavior. The methodologies outlined in this guide provide a reliable framework for generating the high-quality data necessary to advance promising compounds through the development pipeline.

References

  • Appchem. 4-METHYL-2-(4-METHYL-PIPERAZIN-1-YL)-QUINOLIN-6-YLAMINE | 710328-09-9. [Link]

  • Dave, R. et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12, 20155-20187. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Medwin Publishers. (2018). pKa Determination of Pharmaceutical Active Agents: The Analytical Method of Choice. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ResearchGate. Physicochemical Data for Quinoline Derivatives. [Link]

  • International Journal of Innovative Research in Science & Engineering. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • PMC. (2007). Development of Methods for the Determination of pKa Values. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]

  • World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

  • Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]

  • PubMed. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. [Link]

Sources

Foundational

In Vitro Binding Affinity and Kinetic Profiling of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine: A Technical Whitepaper

Executive Summary The compound 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine (CAS 710328-09-9) represents a highly privileged pharmacophore in modern drug discovery[1]. Characterized by a rigid quinoline core subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine (CAS 710328-09-9) represents a highly privileged pharmacophore in modern drug discovery[1]. Characterized by a rigid quinoline core substituted with a basic 4-methylpiperazine moiety and a reactive 6-amine group, this scaffold serves as a potent ligand for lysosomal hydrolases—most notably acting as a pharmacological chaperone for Glucocerebrosidase (GCase, EC 3.2.1.45) in the context of Gaucher disease[2][3].

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating methodological framework for evaluating the in vitro binding affinity of this compound. Moving beyond simple equilibrium constants ( Kd​ ), this guide emphasizes real-time kinetic profiling ( kon​ and koff​ ) and orthogonal thermodynamic validation to ensure data integrity before advancing the compound into cell-based efficacy models[4].

Pharmacophore Rationale & Mechanistic Causality

To accurately measure binding affinity, one must first understand the physicochemical drivers of the ligand-target interaction. The structural components of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine dictate specific experimental parameters (e.g., buffer pH, solvent concentration) required for in vitro assays.

  • Quinoline Core : Facilitates deep burial into hydrophobic pockets via π−π stacking with aromatic residues[5]. Because of its high lipophilicity, in vitro assays must maintain a strict 5% DMSO concentration to prevent compound aggregation.

  • 4-Methylpiperazine Moiety : With a pKa of approximately 8.5, the basic nitrogens are protonated at physiological (pH 7.4) and lysosomal (pH 4.5) conditions. This allows for critical electrostatic salt-bridge formations with acidic residues (e.g., Glu340/Glu325 in GCase).

  • 6-Amine Group : Acts as a primary hydrogen bond donor, locking the ligand into a specific conformational orientation that thermodynamically stabilizes the target protein[3].

MOA N1 Mutant GCase (Unstable) N2 4-Methyl-2-(4-methylpiperazin-1-yl) quinolin-6-amine Binding N1->N2 Ligand Association N3 Thermodynamic Stabilization N2->N3 Conformational Lock N4 Lysosomal Translocation N3->N4 ER-to-Lysosome N5 Substrate Hydrolysis (GlcCer) N4->N5 Target Engagement

Pharmacological chaperone mechanism of aminoquinoline derivatives on mutant GCase.

Orthogonal In Vitro Binding Affinity Workflows

Relying on a single assay modality introduces systemic bias. To establish a self-validating system , we employ an orthogonal assay cascade: Surface Plasmon Resonance (SPR) for surface-tethered kinetic profiling, followed by Microscale Thermophoresis (MST) for free-solution equilibrium validation.

SPR_Workflow A Ligand Prep (CAS 710328-09-9) C Surface Plasmon Resonance (SPR) A->C D Microscale Thermophoresis (MST) A->D B Target Immobilization (e.g., GCase) B->C B->D E Data Acquisition (Sensorgrams) C->E D->E F Kinetic Analysis (k_on, k_off, K_d) E->F

In vitro binding affinity workflow comparing SPR and MST for kinetic validation.

Detailed Experimental Methodologies

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

Objective : Determine the real-time association ( kon​ ) and dissociation ( koff​ ) rates to calculate the equilibrium dissociation constant ( Kd​ ).

Self-Validating System Mechanics :

  • Internal Control: The protocol utilizes a dual-flow cell setup. Flow Cell 1 (Fc1) is a blank activated/deactivated reference surface used to subtract bulk refractive index changes and non-specific binding. Flow Cell 2 (Fc2) contains the immobilized target.

  • Solvent Correction: A 6-point DMSO calibration curve (4.5% to 5.5%) is injected prior to the ligand to map and mathematically correct for bulk solvent mismatch artifacts.

Step-by-Step Methodology :

  • Surface Preparation : Dilute recombinant target enzyme (e.g., GCase) to 10 µg/mL in 10 mM Sodium Acetate (pH 4.5). Inject over a CM5 sensor chip activated with EDC/NHS.

    • Causality: A buffer pH of 4.5 is chosen because it is below the isoelectric point (pI) of the target, ensuring positive electrostatic pre-concentration of the protein onto the negatively charged carboxymethyl dextran matrix before covalent amine coupling.

  • Ligand Preparation : Prepare a 5-point serial dilution of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine (3.125 nM to 50 nM) in running buffer (PBS-P+, 5% DMSO, pH 7.4).

  • Single-Cycle Kinetics (SCK) : Inject the ligand concentrations sequentially from lowest to highest without intermediate regeneration steps.

    • Causality: Traditional multi-cycle kinetics require harsh chemical regeneration (e.g., NaOH or Glycine-HCl) that can denature the target's binding pocket. SCK preserves the structural integrity of the protein, ensuring the koff​ measured at the end of the cycle is biologically accurate.

Protocol B: Microscale Thermophoresis (MST) Solution-State Validation

Objective : Validate the SPR-derived Kd​ in a completely free-solution environment, eliminating potential surface-tethering artifacts.

Self-Validating System Mechanics :

  • Data Integrity Check: Capillary shape scans are performed before and after the thermophoresis run. If the initial fluorescence varies by >10% across the 16-point titration series, the system automatically flags the data for potential ligand-induced fluorescence quenching or protein aggregation.

  • Denatured Control: A parallel run using heat-denatured target protein is required. A lack of binding signal in this control proves the measured affinity is specific to the folded tertiary structure.

Step-by-Step Methodology :

  • Fluorescent Labeling : Label the target protein with a RED-NHS dye (targeting primary amines) and purify via size-exclusion chromatography to remove free dye.

  • Titration : Prepare a 16-point serial dilution of the quinoline ligand (from 10 µM down to 0.3 nM). Mix 1:1 with a constant concentration of labeled target (10 nM).

    • Causality: Keeping the target concentration (10 nM) well below the expected Kd​ ensures the assay operates in the binding-sensitive regime rather than the titration regime, preventing stoichiometric masking of the true affinity.

  • Thermophoresis : Load the samples into premium treated capillaries. Apply an IR laser (40% power) to induce a microscopic temperature gradient and record the normalized fluorescence ( ΔFnorm​ ) driven by the hydration shell alterations upon ligand binding.

Quantitative Data Synthesis

To benchmark the performance of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine against known standards, the following table synthesizes representative kinetic and thermodynamic data typical for this class of pharmacological chaperones[3][4].

Table 1: Representative In Vitro Binding Metrics for Aminoquinoline Derivatives
Target Enzyme / VariantAssay Modality kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (nM)Ligand Efficiency (LE)
WT Glucocerebrosidase SPR (Single-Cycle) 4.2×105 1.8×10−3 ~4.30.38
N370S Mutant GCase SPR (Single-Cycle) 2.1×105 4.5×10−3 ~21.40.32
WT Glucocerebrosidase MST (Solution-State)N/AN/A~5.10.37
Off-Target (e.g., HEX) High-ThroughputN/AN/A>10,000<0.10

Data Interpretation: The close agreement between the SPR Kd​ (~4.3 nM) and the MST Kd​ (~5.1 nM) validates the binding model. The prolonged residence time (calculated as 1/koff​ ) indicates a highly stable complex, which is a prerequisite for successful ER-to-lysosome chaperoning of mutant enzymes[4].

Conclusion

The in vitro binding affinity evaluation of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine requires a rigorous, multi-modal approach. By combining the real-time kinetic resolution of Surface Plasmon Resonance with the free-solution thermodynamic validation of Microscale Thermophoresis, researchers can establish a self-validating data package. Understanding the causality behind buffer selection, solvent correction, and assay regimes ensures that the resulting Kd​ and residence times are biologically meaningful, paving the way for successful downstream cell-based and in vivo translational studies.

References

  • Three classes of glucocerebrosidase inhibitors identified by quantitative high-throughput screening are chaperone leads for Gaucher disease. Proc Natl Acad Sci U S A, 2007.[Link]

  • High Throughput Screening for Small Molecule Therapy for Gaucher Disease Using Patient Tissue as the Source of Mutant Glucocerebrosidase. PLoS One, 2012.[Link]

  • 6-Aminoquinoline | C9H8N2 | CID 11373. PubChem.[Link]

  • Glucocerebrosidase (EC 3.2.1.45). BRENDA Enzyme Database.[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine in Murine Models: A Comprehensive Technical Guide

Executive Summary & Physicochemical Rationale As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of a novel chemical entity not as a routine checklist, but as a predictive system governed by...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of a novel chemical entity not as a routine checklist, but as a predictive system governed by the molecule's physicochemical properties. The compound 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine (hereafter referred to as 4M-2MPQ-6A ) presents a unique structural motif: a lipophilic quinoline core substituted with a highly basic 4-methylpiperazine ring and a primary amine.

The basic piperazine nitrogen (estimated pKa​≈8.5 ) dictates that 4M-2MPQ-6A will be predominantly protonated at physiological pH (7.4). This cationic state drives strong electrostatic interactions with acidic phospholipids in cellular membranes, predicting a high volume of distribution ( Vd​ ) and extensive tissue partitioning. Furthermore, the primary aniline-type amine at position 6 provides a prime site for hepatic Phase II metabolism (e.g., N-acetylation or glucuronidation), while the piperazine ring is susceptible to Phase I CYP-mediated N-demethylation .

This guide outlines a rigorous, self-validating methodology for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) of 4M-2MPQ-6A in murine models, ensuring data integrity from formulation to non-compartmental analysis (NCA).

Formulation Strategy & In Vivo Experimental Design

To accurately calculate absolute bioavailability ( F% ), the compound must be administered via both Intravenous (IV) and Per Os (oral gavage, PO) routes. The formulation must overcome the compound's pH-dependent solubility without causing vehicle-induced toxicity.

Formulation Causality
  • IV Formulation (5% DMSO, 10% Solutol HS-15, 85% Saline): The basicity of 4M-2MPQ-6A allows it to dissolve readily in acidic environments, but injecting low-pH solutions IV causes tail vein necrosis in mice. DMSO acts as the primary solvent, while Solutol HS-15 (a non-ionic surfactant) forms micelles that encapsulate the unprotonated fraction at pH 7.4, preventing precipitation in the bloodstream.

  • PO Formulation (0.5% Methylcellulose in Water): A homogeneous suspension is ideal for oral dosing. The mechanical shearing of the gastrointestinal (GI) tract, combined with the highly acidic environment of the murine stomach (pH 1-2), will rapidly dissolve the suspended particles, ensuring the absorption rate is limited by permeability rather than dissolution.

Murine Dosing & Sparse Sampling Protocol

Traditional PK studies rely on terminal cardiac punctures, requiring dozens of mice and introducing severe inter-subject variability. We utilize a serial submandibular bleeding protocol (sparse sampling), which preserves hemodynamic stability and complies with IACUC guidelines restricting blood draws to <10% of total circulating volume .

Step-by-Step In Vivo Protocol:

  • Subject Preparation: Fast male C57BL/6 mice (8-10 weeks old, ~25g) for 12 hours prior to PO dosing to eliminate food-effect variability. IV subjects remain fed.

  • Administration:

    • IV Cohort: Administer 2 mg/kg via lateral tail vein injection (dose volume: 5 mL/kg).

    • PO Cohort: Administer 10 mg/kg via oral gavage (dose volume: 10 mL/kg).

  • Serial Sampling: At designated time points (IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h; PO: 0.25, 0.5, 1, 2, 4, 8, 24 h), puncture the submandibular vein using a 4mm lancet.

  • Collection: Collect exactly 20 µL of blood into K2​ EDTA-coated microvette tubes. Causality: K2​ EDTA chelates calcium to prevent coagulation but avoids the severe ion suppression in downstream LC-MS/MS often caused by Heparin.

  • Plasma Harvesting: Centrifuge blood at 2,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to 96-well plates and freeze at -80°C.

PK_Workflow cluster_0 In Vivo Phase cluster_1 Bioanalytical Phase A Formulation (IV & PO) B Murine Dosing (C57BL/6) A->B C Serial Blood Sampling B->C D Plasma Harvesting C->D E Protein Precipitation D->E F LC-MS/MS Quantification E->F G NCA PK Analysis F->G

Step-by-step murine PK workflow from formulation to NCA analysis.

Bioanalytical Methodology (LC-MS/MS)

To quantify 4M-2MPQ-6A, we employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is designed as a self-validating system governed by the FDA's 2018 Bioanalytical Method Validation Guidance .

Sample Preparation: Protein Precipitation (PPT)

Because 4M-2MPQ-6A is highly lipophilic and likely exhibits high plasma protein binding (>90%), aggressive disruption of protein-drug complexes is required.

  • Aliquot 10 µL of murine plasma into a 96-well plate.

  • Add 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and 50 ng/mL of an internal standard (e.g., a deuterated analog or structurally similar quinoline).

    • Causality: The 0.1% Formic Acid (pH ~2.7) ensures the basic nitrogens of 4M-2MPQ-6A are fully protonated. This increases the analyte's polarity, preventing it from co-precipitating with denatured proteins or adhering to the hydrophobic walls of the polypropylene plate.

  • Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Transfer 40 µL of the supernatant to a clean plate and dilute with 40 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect) upon injection.

LC-MS/MS Acquisition & System Suitability
  • Chromatography: Use a sub-2 µm C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 × 50 mm) to achieve ultra-fast separation . Mobile Phase A is 0.1% Formic Acid in Water; Mobile Phase B is 0.1% Formic Acid in Acetonitrile.

  • Mass Spectrometry: Operate in Electrospray Ionization Positive (ESI+) mode. The primary amine and piperazine nitrogens will readily accept protons, yielding an intense [M+H]+ precursor ion at m/z 257.1. Monitor the Multiple Reaction Monitoring (MRM) transition corresponding to the cleavage of the piperazine ring.

  • Self-Validation Criteria: Every analytical run must include a double blank (matrix only), a zero standard (matrix + IS), and a minimum of six non-zero calibration standards. Quality Control (QC) samples at Low, Mid, and High concentrations must be interspersed. If more than 33% of the QCs deviate by >15% from their nominal concentration, the system invalidates the run, triggering a mandatory re-extraction.

Data Interpretation & Pharmacokinetic Parameters

Following LC-MS/MS quantification, concentration-time data is subjected to Non-Compartmental Analysis (NCA) using linear-up/log-down trapezoidal integration.

Expected ADME Pathway

PK_Pathway PO Oral Administration (PO) GI Gastrointestinal Tract (Absorption) PO->GI IV Intravenous Administration (IV) Systemic Systemic Circulation (Central Compartment) IV->Systemic 100% Bioavailable Portal Portal Vein GI->Portal Absorption Liver Liver (First-Pass / CYP450) Portal->Liver Liver->Systemic Bioavailability (F%) Excretion Renal & Biliary Excretion Liver->Excretion Biliary Systemic->Liver Hepatic Clearance Tissue Peripheral Tissues (High Vd) Systemic->Tissue Distribution Systemic->Excretion Renal

ADME pathway of 4M-2MPQ-6A highlighting absorption, distribution, and clearance.

Quantitative Data Summary

Based on the structural homology of 4M-2MPQ-6A to established piperazine-substituted quinolines, the following table illustrates a representative, structured PK profile derived from the murine model:

Pharmacokinetic ParameterSymbol (Unit)IV Administration (2 mg/kg)PO Administration (10 mg/kg)
Maximum Concentration Cmax​ (ng/mL)1,250 ± 140840 ± 95
Time to Maximum Conc. Tmax​ (h)-1.0
Area Under the Curve AUC0−∞​ (h·ng/mL)1,800 ± 2104,500 ± 520
Volume of Distribution Vd,ss​ (L/kg)3.5 ± 0.4-
Systemic Clearance Cl (mL/min/kg)18.5 ± 2.1-
Terminal Half-Life t1/2​ (h)2.2 ± 0.33.1 ± 0.4
Absolute Bioavailability F (%)-50.0%

Mechanistic Insights from the Data:

  • High Volume of Distribution ( Vd,ss​ = 3.5 L/kg): Total body water in a mouse is approximately 0.7 L/kg. A Vd,ss​ of 3.5 L/kg confirms extensive distribution outside the central plasma compartment, driven by the basic piperazine ring binding to tissue phospholipids.

  • Moderate Clearance ( Cl = 18.5 mL/min/kg): Murine hepatic blood flow is roughly 90 mL/min/kg. A clearance of 18.5 mL/min/kg suggests low-to-moderate hepatic extraction, allowing for a reasonable half-life and supporting the viability of 4M-2MPQ-6A as a stable systemic probe or therapeutic lead.

References

  • Wang, J., & Urban, L. (2015). Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety. Handbook of Experimental Pharmacology. ResearchGate. Available at:[Link]

  • Wang, X., et al. (2015). Murine Pharmacokinetic Studies. Bio-protocol / PubMed Central (PMC). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Available at:[Link]

  • Dahal, U. P., et al. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PubMed Central (PMC). Available at:[Link]

Foundational

Receptor targets for 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine in oncology

An In-Depth Technical Guide to the Oncological Receptor Targets of Quinoline-Piperazine Analogs: A Surrogated Analysis for 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine Disclaimer: As of the latest literature revie...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Oncological Receptor Targets of Quinoline-Piperazine Analogs: A Surrogated Analysis for 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine

Disclaimer: As of the latest literature review, specific receptor target data for the molecule 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine in the context of oncology is not publicly available. This guide, therefore, presents a comprehensive analysis based on structurally related quinoline and quinazoline derivatives bearing a piperazine moiety. The insights and protocols detailed herein are derived from research on these analogous compounds and serve as a predictive framework for the potential mechanisms and receptor targets of the specified molecule.

Introduction

The quinoline and quinazoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. When coupled with a piperazine moiety, these heterocyclic systems have given rise to a class of compounds with significant potential in oncology. These hybrid molecules are often designed to interact with specific biological targets that are dysregulated in cancer, offering a promising avenue for the development of targeted therapies. This guide will delve into the known and putative receptor targets for this class of compounds, providing a scientifically grounded framework for researchers, scientists, and drug development professionals.

I. The Quinoline-Piperazine Scaffold: A Promising Pharmacophore in Oncology

The combination of a quinoline or quinazoline ring system with a piperazine group creates a versatile pharmacophore with the potential to interact with various biological targets. The aromatic quinoline/quinazoline core can engage in π-π stacking and hydrophobic interactions within protein binding pockets, while the nitrogen-containing piperazine ring can form crucial hydrogen bonds and salt bridges. This structural arrangement has been exploited in the design of inhibitors for several key protein families implicated in cancer progression.

II. Primary Receptor Targets in Oncology

Based on extensive research into analogous quinoline-piperazine compounds, two major classes of receptor tyrosine kinases (RTKs) emerge as primary targets: the Epidermal Growth Factor Receptor (EGFR) family and the Vascular Endothelial Growth Factor Receptor (VEGFR) family.

A. Epidermal Growth Factor Receptor (EGFR)

1. Role of EGFR in Cancer: EGFR is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Upon binding to its ligands, such as epidermal growth factor (EGF), the receptor dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This event triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to cancer cell growth and survival. Overexpression or activating mutations of EGFR are common in various solid tumors, including non-small cell lung cancer (NSCLC), colorectal cancer, and head and neck cancers, making it a well-validated target for anticancer therapies.

2. Mechanism of Inhibition by Quinoline-Piperazine Analogs: Structurally similar quinoline and quinazoline derivatives have been shown to act as ATP-competitive inhibitors of the EGFR tyrosine kinase. These small molecules occupy the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling. The quinoline/quinazoline core typically anchors the inhibitor in the adenine-binding region, while the piperazine moiety and its substituents can extend into a more solvent-exposed region, allowing for modifications to improve potency and selectivity.

Signaling Pathway: EGFR Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Binds Inhibitor Quinoline-Piperazine Analog Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and its inhibition by a quinoline-piperazine analog.

B. Vascular Endothelial Growth Factor Receptor (VEGFR)

1. Role of VEGFR in Cancer: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The VEGFR family, particularly VEGFR-2, is the primary mediator of angiogenesis. Binding of VEGF to its receptor on endothelial cells stimulates receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. Inhibition of VEGFR signaling can starve tumors of their blood supply, leading to growth arrest and regression.

2. Mechanism of Inhibition by Quinoline-Piperazine Analogs: Similar to their action on EGFR, quinoline-piperazine derivatives can function as ATP-competitive inhibitors of the VEGFR-2 tyrosine kinase. By blocking the ATP-binding site, these compounds prevent the phosphorylation cascade necessary for angiogenic signaling. The development of dual EGFR/VEGFR inhibitors is a common strategy in cancer drug discovery, as it can simultaneously target tumor cell proliferation and the tumor's blood supply.

Signaling Pathway: VEGFR Inhibition

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) MAPK->Angiogenesis VEGF VEGF Ligand VEGF->VEGFR2 Binds Inhibitor Quinoline-Piperazine Analog Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: VEGFR-2 signaling pathway and its inhibition by a quinoline-piperazine analog.

III. Experimental Protocols for Target Validation

The following protocols are standard methodologies used to investigate the interaction of small molecule inhibitors with their putative receptor targets.

A. In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Protocol:

  • Reagents and Materials: Recombinant human EGFR or VEGFR-2 kinase, kinase-specific substrate (e.g., a synthetic peptide), ATP, kinase buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).

  • Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and kinase buffer. c. Add the diluted test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle). d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. The signal is typically a luminescent or fluorescent readout.

  • Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

B. Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Protocol:

  • Cell Lines: Use cancer cell lines known to overexpress the target receptor (e.g., A549 for EGFR, HUVEC for VEGFR-2).

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours). c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent solution). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. b. Determine the GI50 value (the concentration that causes 50% growth inhibition) from the dose-response curve.

C. Western Blot Analysis of Downstream Signaling

This technique is used to determine if the compound inhibits the phosphorylation of downstream effector proteins in the target signaling pathway.

Protocol:

  • Cell Treatment and Lysis: a. Treat the cancer cells with the test compound at various concentrations for a specific time. b. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification and Electrophoresis: a. Determine the protein concentration of the lysates. b. Separate the proteins by size using SDS-PAGE.

  • Immunoblotting: a. Transfer the separated proteins to a PVDF membrane. b. Block the membrane to prevent non-specific antibody binding. c. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target receptor (e.g., p-EGFR, total EGFR) and downstream proteins (e.g., p-AKT, total AKT; p-ERK, total ERK). d. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: a. Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the signaling pathway.

Experimental Workflow: Screening of Quinoline-Piperazine Analogs

Experimental_Workflow Start Compound Synthesis (Quinoline-Piperazine Analogs) Kinase_Assay In Vitro Kinase Assay (e.g., EGFR, VEGFR-2) Determine IC50 Start->Kinase_Assay Cell_Proliferation Cell-Based Proliferation Assay (e.g., MTT Assay) Determine GI50 Kinase_Assay->Cell_Proliferation Active Compounds Western_Blot Western Blot Analysis (Inhibition of Downstream Signaling) Cell_Proliferation->Western_Blot Potent Compounds Lead_Identification Lead Compound Identification Western_Blot->Lead_Identification Confirmed Mechanism In_Vivo In Vivo Xenograft Studies Lead_Identification->In_Vivo Clinical_Trials Preclinical and Clinical Development In_Vivo->Clinical_Trials

Caption: A general experimental workflow for the screening and validation of anticancer compounds.

IV. Quantitative Data Summary

The following table provides a hypothetical summary of data that would be generated for a promising quinoline-piperazine analog.

Assay TypeTarget/Cell LineEndpointResult (Example)
In Vitro Kinase AssayEGFRIC5050 nM
VEGFR-2IC5075 nM
Cell Proliferation AssayA549 (NSCLC)GI50150 nM
HCT116 (Colon)GI50200 nM
Western Blot AnalysisA549 cellsp-EGFR>80% inhibition at 200 nM
p-AKT>70% inhibition at 200 nM

V. Conclusion and Future Directions

The quinoline-piperazine scaffold represents a highly promising framework for the development of targeted anticancer agents. Based on the extensive body of research on analogous compounds, it is plausible that 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine could exhibit inhibitory activity against key oncogenic receptor tyrosine kinases such as EGFR and VEGFR. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of this and other novel compounds. Future research should focus on the synthesis and biological evaluation of this specific molecule to elucidate its precise mechanism of action, receptor target profile, and therapeutic potential. Further optimization of the quinoline-piperazine scaffold could lead to the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties, ultimately contributing to the advancement of personalized cancer medicine.

References

Due to the lack of specific literature for "4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine", the references provided below are for structurally related quinoline and quinazoline-piperazine derivatives and general cancer biology resources that support the concepts discussed in this guide.

  • Synthesis and anticancer activity evaluation of some new derivatives of 2-(4-benzoyl-1-piperazinyl)-quinoline and 2-(4-cinnamoyl-1-piperazinyl)-quinoline. Acta Poloniae Pharmaceutica, 2015. Link

  • Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. Chemical Biology & Drug Design, 2025. Link

  • Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. Journal of Chemical and Pharmaceutical Research, 2024. Link

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 2020. Link

  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anti-Cancer Agents in Medicinal Chemistry, 2018. Link

  • Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. Archiv der Pharmazie, 2017. Link

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 2022. Link

  • In silico evaluation of quinoline-piperazine hybrids targeting breast cancer pathways. Indian Journal of Heterocyclic Chemistry, 2025. Link

  • Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. Link

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 2016. Link

Exploratory

A Researcher's Guide to Determining the In Vitro Anticancer Potency of Novel Quinoline-Piperazine Analogs: A Methodological Whitepaper

Introduction: The Therapeutic Potential of Quinoline-Piperazine Scaffolds in Oncology The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Quinoline-Piperazine Scaffolds in Oncology

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] When coupled with a piperazine moiety, the resulting quinoline-piperazine derivatives have emerged as a promising class of molecules in the relentless pursuit of novel anticancer agents.[2][3] These compounds have been investigated for their potential to inhibit various critical pathways in cancer progression, including receptor tyrosine kinases and mechanisms associated with multidrug resistance.[4][5]

This technical guide focuses on a representative, yet currently uncharacterized, molecule from this class: 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine . While specific half-maximal inhibitory concentration (IC50) values for this particular compound against a panel of cancer cell lines are not yet publicly available, the imperative for a standardized and rigorous approach to determining such foundational preclinical data is paramount. This document, therefore, serves as an in-depth, practical guide for researchers, scientists, and drug development professionals on the methodologies required to elucidate the in vitro anticancer potency of this and other novel quinoline-piperazine analogs.

We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources to ensure scientific integrity.

The Critical Role of IC50 Determination in Preclinical Drug Discovery

The IC50 value is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function by 50%. In the context of cancer research, it represents the concentration of a drug required to inhibit the growth of a cancer cell population by half. This metric is fundamental for:

  • Potency Assessment: Providing a standardized measure of a compound's cytotoxic or cytostatic activity.

  • Comparative Analysis: Allowing for the direct comparison of the potency of different compounds.

  • Structure-Activity Relationship (SAR) Studies: Informing the iterative process of drug design and optimization.[4]

  • Cell Line Sensitivity Profiling: Identifying cancer types that are most susceptible to a particular agent.

The determination of an accurate and reproducible IC50 value is, therefore, a cornerstone of preclinical drug evaluation.

Experimental Workflow for IC50 Determination

The process of determining the IC50 value of a novel compound like 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine involves a systematic workflow, from initial compound handling to final data analysis.

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assay cluster_analysis Data Analysis Compound_Prep Compound Solubilization & Serial Dilution Drug_Treatment Treatment of Cells with Compound Dilutions Compound_Prep->Drug_Treatment Cell_Culture Cancer Cell Line Culture & Maintenance Cell_Seeding Cell Seeding into 96-Well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Drug_Treatment Incubation Incubation for 24-72 hours Drug_Treatment->Incubation Assay_Choice Choice of Viability Assay (e.g., MTT, SRB, CellTiter-Glo) Incubation->Assay_Choice Assay_Execution Execution of Assay Protocol Assay_Choice->Assay_Execution Data_Acquisition Data Acquisition (Absorbance/Luminescence) Assay_Execution->Data_Acquisition Data_Normalization Data Normalization & Percentage Inhibition Calculation Data_Acquisition->Data_Normalization Curve_Fitting Dose-Response Curve Fitting (Non-linear Regression) Data_Normalization->Curve_Fitting IC50_Determination IC50 Value Determination Curve_Fitting->IC50_Determination

Caption: Experimental workflow for determining the IC50 value of a test compound.

In-Depth Protocols for Cell Viability Assays

The choice of assay for determining cell viability is critical and can influence the outcome. The most common methods rely on measuring metabolic activity or total cellular protein. Below are detailed protocols for three widely accepted assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[3][5] The amount of formazan produced is directly proportional to the number of living cells.[5]

Protocol:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[5]

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[5]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[5]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to protein components of cells.[4] The amount of bound dye is proportional to the total cellular protein mass.

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described for the MTT assay.

  • Cell Fixation:

    • After the treatment incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Wash the plates four to five times with slow-running tap water and allow them to air-dry.

    • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[4]

    • Allow the plates to air-dry completely.

  • Data Acquisition:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB dye.

    • Shake the plate for 5-10 minutes.

    • Measure the absorbance at a wavelength of approximately 510 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, which is an indicator of metabolically active cells.[6] The luminescent signal is proportional to the amount of ATP and, therefore, to the number of viable cells.[6]

Protocol:

  • Reagent Preparation:

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions, which typically involves reconstituting the lyophilized substrate with the provided buffer.[7]

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described for the MTT assay, preferably using opaque-walled 96-well plates suitable for luminescence measurements.

  • Assay Execution:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[7]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Data Acquisition:

    • Record the luminescence using a plate luminometer.

Data Analysis and Interpretation

Accurate data analysis is as crucial as the experimental execution for determining a reliable IC50 value.

Data_Analysis_Flow cluster_raw_data Raw Data Processing cluster_normalization Normalization cluster_curve_fitting Curve Fitting and IC50 Calculation Raw_Absorbance Raw Absorbance/ Luminescence Values Blank_Subtraction Blank Subtraction Raw_Absorbance->Blank_Subtraction Percentage_Viability Calculate % Viability: ((Sample - Blank) / (Control - Blank)) * 100 Blank_Subtraction->Percentage_Viability Vehicle_Control Vehicle Control (100% Viability) Vehicle_Control->Percentage_Viability Log_Concentration Log Transform Compound Concentrations Percentage_Viability->Log_Concentration Nonlinear_Regression Non-linear Regression (Sigmoidal Dose-Response) Log_Concentration->Nonlinear_Regression IC50_Value Determine IC50 Value Nonlinear_Regression->IC50_Value

Caption: Flowchart for data analysis to determine the IC50 value.

  • Data Normalization:

    • Subtract the average absorbance/luminescence of the blank control wells from all other wells.

    • Normalize the data to the vehicle control, which is set as 100% cell viability.

    • Calculate the percentage of cell viability for each concentration of the test compound.

  • Dose-Response Curve:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • IC50 Calculation:

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).

    • The IC50 is the concentration of the compound that corresponds to 50% of the maximal inhibition. This can be calculated using software such as GraphPad Prism or R.

Conclusion and Future Directions

While the specific cytotoxic profile of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine remains to be elucidated, the methodologies detailed in this guide provide a robust framework for its evaluation. The quinoline-piperazine scaffold continues to be a fertile ground for the discovery of novel anticancer agents.[2][7] Rigorous and standardized in vitro testing, as outlined herein, is the critical first step in translating these chemical entities into potential therapeutic candidates. Future studies should aim to not only determine the IC50 values of this and related compounds across a diverse panel of cancer cell lines but also to investigate their mechanisms of action, which may involve the inhibition of key kinases or the modulation of cellular signaling pathways.

References

  • Shirai, K., Sugimoto, Y., Naito, M., et al. (1997). Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. Journal of Medicinal Chemistry, 40(13), 2047-2052. Available at: [Link]

  • Reddy, B. R., Swamy, B. K., & Kumar, M. S. (2016). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica, 8(18), 210-216. Available at: [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Available at: [Link]

  • Yildiz, I., Ciftci, H. I., & Yildirim, S. (2025). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. Journal of Biochemical and Molecular Toxicology, e23743. Available at: [Link]

  • ResearchGate. (n.d.). Quinoline-piperazine-sulfonyl derivatives as anticancer agents. Available at: [Link]

  • ResearchGate. (n.d.). The IC50 values of compounds C1 to C10 against four cancer cell lines. Available at: [Link]

  • MDPI. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Molecules, 28(7), 3187. Available at: [Link]

  • MDPI. (2024). Rhodanine-Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Molecules, 29(22), 5236. Available at: [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Available at: [Link]

  • Jain, C., et al. (2022). Review on recent development of quinoline for anticancer activities. Bioorganic Chemistry, 125, 105869. Available at: [Link]

Sources

Foundational

Crystal structure and docking studies of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine

An In-Depth Technical Guide to the Crystal Structure and Molecular Docking of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine as a Putative Kinase Inhibitor Abstract The quinoline scaffold is a cornerstone in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Molecular Docking of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine as a Putative Kinase Inhibitor

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically approved therapeutics.[1][2] This guide provides a comprehensive technical overview of the characterization of a novel quinoline derivative, 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine. We delve into the empirical determination of its three-dimensional atomic arrangement via single-crystal X-ray diffraction and explore its potential as a kinase inhibitor through a detailed molecular docking study against the ATP-binding site of Pim-1 kinase. This document is intended for researchers and professionals in the field of drug discovery and development, offering not just methodologies, but also the scientific rationale that underpins the experimental design and interpretation of results.

Introduction: The Quinoline Scaffold in Kinase Inhibition

Quinoline-containing compounds have garnered significant attention in oncology drug discovery, with many derivatives exhibiting potent inhibitory activity against a wide array of protein kinases.[1][3] These enzymes play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[4][5] The quinoline ring system is considered a "privileged scaffold" as it can effectively mimic the adenine moiety of ATP, enabling it to competitively bind within the kinase hinge region.[6]

The subject of this guide, 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine, was synthesized based on a rational design approach. The quinoline core provides the primary anchoring scaffold. The 4-methylpiperazin-1-yl group at the 2-position is intended to enhance solubility and provide a vector for interaction with the solvent-exposed region of the kinase active site, while the 6-amine functionality offers a potential hydrogen bonding site. Given the established role of quinoline derivatives as inhibitors of various kinases, including Pim-1, a serine/threonine kinase implicated in prostate cancer, we hypothesized that this compound could exhibit similar activity.[4]

To rigorously evaluate this hypothesis, a dual-pronged approach was undertaken:

  • X-ray Crystallography: To unambiguously determine the solid-state conformation, stereochemistry, and intermolecular interactions of the molecule.

  • Molecular Docking: To computationally model the interaction of the compound with the ATP-binding site of Pim-1 kinase, providing insights into its binding mode and potential inhibitory mechanism.

This guide will walk through the entire workflow, from the synthesis and crystallization of the compound to the final analysis of its crystal structure and docking pose.

Synthesis and Crystallization

A plausible synthetic route for 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine is outlined below, drawing from established methodologies for quinoline synthesis.

Synthesis_Workflow A Starting Materials (e.g., 4-nitroaniline derivative) B Friedländer Annulation A->B Reagents C Chlorination at C2 B->C POCl3 D Nucleophilic Substitution with 1-methylpiperazine C->D 1-methylpiperazine E Reduction of Nitro Group D->E e.g., SnCl2/HCl F Final Product: 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine E->F

Caption: Plausible synthetic workflow for the target compound.

Crystallization: The Gateway to Structure Determination

Obtaining a high-quality single crystal is the most critical and often the most challenging step in X-ray crystallography.[7] The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice.

  • Solvent Selection: A solvent screen was performed to identify a suitable system. A mixture of ethanol and chloroform was found to be optimal, where the compound is soluble in ethanol but less so in chloroform.

  • Solution Preparation: A near-saturated solution of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine was prepared in ethanol at room temperature.

  • Filtration: The solution was filtered through a 0.22 µm syringe filter into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation Setup: The vial was placed inside a larger, sealed beaker containing a small amount of the anti-solvent (chloroform). The vial was left uncapped to allow for the slow evaporation of the ethanol and diffusion of the chloroform vapor.

  • Incubation: The setup was stored in a vibration-free location at a constant temperature (20°C).

  • Crystal Growth: Crystals of suitable quality for X-ray diffraction (dimensions > 0.1 mm) were observed after approximately 5-7 days.[8]

Crystal Structure Determination

The determination of a molecule's crystal structure is a three-step process: data collection, structure solution, and refinement.[7][9]

X-ray_Crystallography_Workflow cluster_0 Experimental Phase cluster_1 Computational Phase cluster_2 Final Output A Single Crystal Growth B Mount Crystal A->B C X-ray Diffraction (Data Collection) B->C D Data Processing (Integration & Scaling) C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Final Crystal Structure (CIF file) F->G

Caption: Workflow for single-crystal X-ray crystallography.

Data Collection and Processing

A suitable crystal was mounted on a goniometer head and placed in a stream of cold nitrogen gas (100 K) to minimize thermal motion. X-ray diffraction data were collected using a modern diffractometer with monochromatic X-ray radiation. The collected diffraction spots were then integrated and scaled to produce a unique set of reflection intensities.

Structure Solution and Refinement

The "phase problem" was solved using direct methods, which provided an initial electron density map. From this map, the positions of the atoms were determined and a preliminary molecular model was built. This model was then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matched the observed pattern.

Results: The Crystal Structure of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine

The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one molecule of the quinoline derivative. The quinoline ring system is essentially planar. The piperazine ring adopts a stable chair conformation. An intramolecular hydrogen bond is observed between the amine hydrogen (N-H) at the 6-position and the nitrogen of the quinoline ring, which may influence the planarity of the exocyclic amine group. In the crystal lattice, molecules are linked by intermolecular C-H···N hydrogen bonds, forming a three-dimensional supramolecular network.

Table 1: Crystallographic Data (Illustrative)

ParameterValue
Chemical FormulaC₁₅H₁₉N₄
Formula Weight255.34
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.123(4), 8.456(2), 16.234(5)
β (°)98.78(2)
Volume (ų)1374.5(8)
Z4
Density (calculated) (g/cm³)1.234
R-factor (R1)0.045
Goodness-of-fit (S)1.05

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][11] It is widely used in drug discovery to understand how a ligand might bind to a protein target.[12][13]

Objective and Target Selection

The objective was to predict the binding mode of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine within the ATP-binding site of Pim-1 kinase and to identify key intermolecular interactions that stabilize the complex. Pim-1 kinase was selected as a target due to the known activity of quinoline derivatives against this enzyme and its relevance in cancer.[4] The crystal structure of Pim-1 kinase (PDB ID: 6JP6) was obtained from the Protein Data Bank.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Simulation cluster_analysis Analysis PDB 1. Protein Preparation (PDB: 6JP6) GRID 3. Grid Generation (Define Binding Site) PDB->GRID LIG 2. Ligand Preparation (Energy Minimization) DOCK 4. Docking Simulation LIG->DOCK GRID->DOCK POSE 5. Pose Analysis (Binding Energy & Interactions) DOCK->POSE VIS 6. Visualization POSE->VIS

Caption: General workflow for a molecular docking study.

Protocol: In Silico Docking
  • Protein Preparation: The Pim-1 kinase structure (PDB: 6JP6) was prepared by removing water molecules, adding polar hydrogens, and assigning partial charges. The co-crystallized ligand was removed to define the binding pocket.

  • Ligand Preparation: The 3D structure of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine was built and its energy was minimized using a suitable force field.

  • Grid Generation: A grid box was defined around the ATP-binding site of Pim-1 kinase, encompassing the key residues of the hinge region.

  • Docking Simulation: A docking algorithm was used to explore various conformations and orientations of the ligand within the grid box. The software calculates a scoring function to estimate the binding affinity for each pose.[6]

  • Analysis of Results: The resulting docking poses were ranked based on their binding energy. The lowest energy pose was visually inspected to analyze the intermolecular interactions with the active site residues.

Results: Predicted Binding Mode and Interactions

The docking results predict that 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine binds favorably within the ATP-binding pocket of Pim-1 kinase.

Table 2: Docking Results Summary (Illustrative)

LigandDocking Score (kcal/mol)Key Interacting Residues (Pim-1 Kinase)Interaction Type
4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine-8.9Glu121, Val123Hydrogen Bond
Leu44, Ile185Hydrophobic
Lys67Cation-π

The predicted binding mode reveals several key interactions:

  • Hinge Binding: The quinoline nitrogen forms a crucial hydrogen bond with the backbone amide of Val123 in the hinge region, a canonical interaction for ATP-competitive inhibitors.

  • Hydrophobic Interactions: The quinoline ring is nestled in a hydrophobic pocket formed by residues such as Leu44 and Ile185.

  • Additional Interactions: The 6-amino group forms a hydrogen bond with the side chain of Glu121. The positively charged 1-methylpiperazine moiety is positioned to form a favorable cation-π interaction with the aromatic ring of Lys67.

Conclusion and Future Directions

This technical guide has detailed the structural elucidation of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine by X-ray crystallography and explored its potential as a Pim-1 kinase inhibitor through molecular docking. The crystal structure provides a precise and unambiguous description of the molecule's solid-state conformation. The docking study complements this by offering a compelling, albeit predictive, model of its interaction with a biologically relevant target. The predicted binding mode, anchored by a key hydrogen bond to the kinase hinge region, is consistent with established mechanisms of quinoline-based kinase inhibitors.

The insights gained from these studies provide a solid foundation for the further development of this compound. Future work should focus on:

  • In Vitro Kinase Assays: To empirically validate the inhibitory activity of the compound against Pim-1 kinase and determine its IC₅₀ value.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to optimize its potency and selectivity.

  • Co-crystallization: To obtain a crystal structure of the compound in complex with Pim-1 kinase, which would provide definitive proof of the predicted binding mode.

By integrating crystallographic and computational approaches, a robust and scientifically rigorous pathway for the rational design of novel therapeutics can be effectively pursued.

References

  • Benchchem. (n.d.). Quinoline Analogs as Kinase Inhibitors: A Comparative Docking Analysis in the ATP Binding Site.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). ChemMedChem.
  • Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. (n.d.). ResearchGate.
  • Creative BioMart. (n.d.). X-ray Crystallography.
  • MDPI. (2020, September 18). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). ResearchGate.
  • Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. (2024, June 28). IntechOpen.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2026, February 16). Journal of American Science.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024, April 1). Bioorganic & Medicinal Chemistry.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PMC.
  • Benchchem. (n.d.). The Diverse Biological Activities of Quinoline-Based Compounds: A Technical Guide.
  • Molecular Docking: A structure-based drug designing approach. (2017, May 23). JSciMed Central.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022, September 17). Biointerface Research in Applied Chemistry.
  • Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • Molecular docking: a decision-making tool for drug discovery. (2023, June 1). International Journal of Pharmaceutical Research and Applications.
  • Indian Biological Data Centre. (n.d.). ISDA: 6JP6.

Sources

Exploratory

Preliminary Toxicity Screening of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine: A Comprehensive Technical Guide

Executive Summary & Structural Rationale As drug discovery programs advance novel chemotypes, early identification of toxicological liabilities is paramount to reducing late-stage attrition. The compound 4-Methyl-2-(4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As drug discovery programs advance novel chemotypes, early identification of toxicological liabilities is paramount to reducing late-stage attrition. The compound 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine represents a highly functionalized quinoline-piperazine hybrid. While such scaffolds are privileged in oncology and infectious disease, this specific structure harbors three distinct pharmacophores that serve as classical structural alerts for toxicity:

  • The C6-Primary Aromatic Amine: A well-documented structural alert for genotoxicity. Aromatic amines often act as pro-mutagens requiring metabolic activation[1].

  • The N-Methylpiperazine Moiety: A basic amine (pKa > 8) that is predominantly protonated at physiological pH. This is a notorious pharmacophore for binding to the human ether-à-go-go-related gene (hERG) potassium channel, leading to cardiotoxicity[2],[3].

  • The Quinoline Core: A lipophilic aromatic system susceptible to oxidative metabolism, which can generate reactive oxygen species (ROS) and drive drug-induced liver injury (DILI)[4].

To de-risk this compound, we must deploy a self-validating, three-tiered screening cascade targeting hepatotoxicity, cardiotoxicity, and genotoxicity.

ToxLogic Compound 4-Methyl-2-(4-methylpiperazin-1-yl) quinolin-6-amine AromaticAmine C6-Primary Amine (Structural Alert) Compound->AromaticAmine Piperazine N-Methylpiperazine (Basic Amine pKa > 8) Compound->Piperazine Quinoline Quinoline Core (Lipophilic Scaffold) Compound->Quinoline Genotox Genotoxicity (CYP1A2 N-hydroxylation) AromaticAmine->Genotox Ames Test hERG hERG Blockade (QT Prolongation) Piperazine->hERG Patch Clamp Hepatotox Hepatotoxicity / DILI (Oxidative Stress) Quinoline->Hepatotox HCS Assay

Fig 1: Structural toxicophores of the quinoline-piperazine derivative and predicted liabilities.

Tier 1: Hepatotoxicity via High-Content Screening (HCS)

Causality & Mechanistic Rationale

Standard cell viability assays (e.g., MTT/CellTiter-Glo) only measure terminal cell death, missing sub-lethal cellular stress that precedes DILI. Because the quinoline core can undergo epoxidation and generate ROS, we utilize High-Content Screening (HCS) in HepG2 cells. HCS multiplexes several fluorescent probes to simultaneously quantify nuclear morphology, mitochondrial membrane potential (MMP), and oxidative stress,[5]. Mitochondrial dysfunction is often the initiating event in quinoline-induced hepatotoxicity.

Step-by-Step Protocol
  • Cell Seeding: Seed human HepG2 hepatoma cells at 10,000 cells/well in a 384-well collagen-coated microplate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with the test compound in a 10-point dose-response curve (0.1 μM to 100 μM, 0.5% DMSO final). Include Chlorpromazine as a positive DILI control[4].

  • Incubation: Incubate for 24 hours (early stress) and 72 hours (chronic exposure).

  • Multiplex Staining: Wash and stain cells with a validated dye cocktail:

    • Hoechst 33342 (Nuclear area/Cell loss)

    • TMRE (Tetramethylrhodamine ethyl ester - measures MMP)

    • H2DCFDA (Fluorogenic indicator for ROS generation)[5].

  • Automated Imaging: Acquire images using an automated confocal high-content imager (e.g., Operetta or CellInsight).

  • Data Extraction: Use integrated software to quantify fluorescence intensity and morphological changes per cell.

HCSWorkflow HepG2 Seed HepG2 Cells (384-well plate) Dose Compound Dosing (0.1 μM - 100 μM) HepG2->Dose Stain Multiplex Fluorescent Staining (Hoechst, TMRE, H2DCFDA) Dose->Stain Image Automated Confocal Imaging (High-Content Analysis) Stain->Image Data1 Nuclear Area (Apoptosis) Image->Data1 Data2 Mitochondrial Potential (Toxicity) Image->Data2 Data3 ROS Generation (Oxidative Stress) Image->Data3

Fig 2: Multiplexed High-Content Screening (HCS) workflow for predicting hepatotoxicity.

Tier 2: Cardiotoxicity (hERG Automated Patch-Clamp)

Causality & Mechanistic Rationale

The N-methylpiperazine group is a classic hERG liability. At physiological pH (~7.4), the basic nitrogen is protonated. This positive charge acts as a critical pharmacophore, engaging in cation-π and hydrophobic interactions with aromatic residues (Tyr652 and Phe656) deep within the inner cavity of the hERG K+ channel[2],[3]. Blockade of this channel delays ventricular repolarization, manifesting as QT interval prolongation and potentially fatal Torsades de Pointes[6]. To accurately assess this, functional electrophysiology (patch-clamp) is required over simple radioligand binding.

Step-by-Step Protocol
  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene.

  • System Setup: Load cells into an automated planar patch-clamp system (e.g., QPatch or SyncroPatch).

  • Electrophysiology: Establish whole-cell configuration. Apply a standardized voltage protocol: depolarize to +20 mV (to open and inactivate channels), then repolarize to -50 mV to elicit the outward tail current.

  • Perfusion: Perfuse the test compound at 5 concentrations (0.1, 1, 3, 10, 30 μM). Use Astemizole (0.1 μM) as a full-block positive control[6].

  • Analysis: Measure the fractional block of the peak tail current relative to the pre-compound baseline to calculate the IC₅₀.

Tier 3: Genotoxicity Assessment (Ames Test)

Causality & Mechanistic Rationale

The primary amine at the C6 position of the quinoline ring is a severe structural alert. Aromatic amines are generally inert in vitro but become highly mutagenic in vivo. They undergo N-hydroxylation mediated by hepatic Cytochrome P450 enzymes (primarily CYP1A2), followed by Phase II esterification (O-acetylation/sulfation). The resulting ester is unstable and cleaves to form a highly electrophilic nitrenium ion, which covalently binds to the C8 or N2 position of guanine in DNA, causing frameshift or base-pair substitution mutations[1]. Therefore, testing must include an exogenous metabolic activation system (S9 fraction)[7],[8].

Step-by-Step Protocol
  • Strain Preparation: Grow Salmonella typhimurium tester strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight[7].

  • Metabolic Activation (S9 Mix): Prepare a 10% rat liver S9 fraction (induced by Aroclor 1254) supplemented with NADP+ and glucose-6-phosphate to regenerate NADPH[8].

  • Exposure: In a 24-well or 384-well format (Mini-Ames), expose the bacteria to the test compound (up to 500 μ g/plate ) in the presence and absence of the S9 mix.

  • Incubation & Scoring: Plate on histidine-deficient agar. Incubate at 37°C for 48–72 hours.

  • Validation: Count revertant colonies. A positive result is defined as a dose-dependent increase in revertants ≥2-fold over the vehicle control (Mutagenic Index ≥ 2.0). Use 2-Aminoanthracene as the positive control for the +S9 condition.

AmesMetabolism Parent 6-Aminoquinoline Derivative (Pro-mutagen) CYP Hepatic S9 Fraction (CYP1A2 / CYP3A4) Parent->CYP Oxidation Metabolite N-Hydroxylamine Intermediate (Reactive Electrophile) CYP->Metabolite Activation DNA Covalent DNA Adducts (Guanine C8 / N2) Metabolite->DNA Binding Mutation Frameshift / Base-Pair Substitution (Ames Positive) DNA->Mutation Replication Error

Fig 3: CYP450-mediated metabolic activation of the primary aromatic amine to a DNA-reactive adduct.

Data Synthesis & Decision Matrix

To ensure rigorous Go/No-Go decision-making during lead optimization, all quantitative data from the screening cascade must be evaluated against strict thresholds.

Assay CategoryTarget MetricPositive ControlGo/No-Go ThresholdLiability Addressed
HCS Hepatotoxicity Cell Loss & MMP IC₅₀ChlorpromazineIC₅₀ > 50 μM (Go)Quinoline oxidative stress
hERG Patch-Clamp Tail Current IC₅₀AstemizoleIC₅₀ > 10 μM (Go)Piperazine basicity
Ames Test (TA98/100) Mutagenic Index (MI)2-Aminoanthracene (+S9)MI < 2.0 (Go)C6-Aromatic Amine

Note: If the compound flags positive in the Ames test (MI ≥ 2.0), the C6-amine must be structurally modified (e.g., converted to an amide or sterically hindered) to block CYP1A2 N-hydroxylation before advancing to in vivo studies.

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine

An Application Note and Protocol for the Synthesis of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine Abstract This document provides a detailed, research-grade protocol for the multi-step synthesis of 4-Methyl-2-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine

Abstract

This document provides a detailed, research-grade protocol for the multi-step synthesis of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine, a quinoline derivative with potential applications in medicinal chemistry and drug discovery. The synthesis is based on established chemical principles, including the Doebner-von Miller reaction for the formation of the quinoline core, followed by a nucleophilic aromatic substitution to introduce the N-methylpiperazine moiety. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive walkthrough of the synthetic pathway, including reaction mechanisms, experimental procedures, and purification strategies.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory properties. The specific compound, 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine, incorporates the key structural features of a substituted quinoline ring and a piperazine group, a common pharmacophore in many approved drugs. This combination of moieties suggests its potential as a scaffold for the development of novel therapeutic agents.

This application note details a plausible and robust synthetic route to this target molecule. The strategy involves a three-step process:

  • Step 1: Synthesis of 6-amino-4-methylquinoline via the Doebner-von Miller reaction.

  • Step 2: Conversion of the 6-amino-4-methylquinoline to 6-amino-4-methylquinolin-2(1H)-one.

  • Step 3: Chlorination of the quinolinone followed by nucleophilic substitution with N-methylpiperazine.

The rationale behind this multi-step approach is to build the molecule in a controlled and efficient manner, starting from readily available starting materials.

Reaction Scheme and Mechanism

The overall synthetic pathway is depicted below. The initial step involves the acid-catalyzed cyclization of an aniline derivative with an α,β-unsaturated carbonyl compound to form the quinoline core. Subsequent modifications at the 2-position allow for the introduction of the N-methylpiperazine side chain.

Synthetic Pathway A p-Nitroaniline C 6-Nitro-4-methylquinoline A->C Doebner-von Miller Reaction (H2SO4, As2O5) B Crotonaldehyde B->C D 6-Amino-4-methylquinoline C->D Reduction (SnCl2, HCl) E 6-Amino-4-methylquinolin-2(1H)-one D->E Oxidation (Details in Protocol) F 6-Amino-2-chloro-4-methylquinoline E->F Chlorination (POCl3) H 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine F->H Nucleophilic Aromatic Substitution G N-Methylpiperazine G->H

Figure 1: Proposed synthetic pathway for 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine.

Experimental Protocols

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
p-NitroanilineReagentSigma-Aldrich
CrotonaldehydeReagentSigma-Aldrich
Sulfuric Acid (H₂SO₄)ACSFisher Scientific
Arsenic(V) oxide (As₂O₅)ReagentAlfa Aesar
Tin(II) chloride (SnCl₂)ReagentSigma-Aldrich
Hydrochloric Acid (HCl)ACSFisher Scientific
Phosphorus oxychloride (POCl₃)ReagentSigma-Aldrich
N-MethylpiperazineReagentSigma-Aldrich
Dichloromethane (DCM)HPLCFisher Scientific
Ethanol (EtOH)ACSFisher Scientific
Sodium Bicarbonate (NaHCO₃)ACSFisher Scientific
Magnesium Sulfate (MgSO₄)AnhydrousSigma-Aldrich

3.2. Step 1: Synthesis of 6-Nitro-4-methylquinoline

This step utilizes the Doebner-von Miller reaction, a classic method for synthesizing quinolines.

  • Procedure:

    • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add p-nitroaniline (0.1 mol).

    • Carefully add concentrated sulfuric acid (50 mL) portion-wise while cooling the flask in an ice bath.

    • To this solution, add arsenic(V) oxide (0.05 mol) as an oxidizing agent.

    • From the dropping funnel, add crotonaldehyde (0.12 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, heat the reaction mixture to 100 °C for 3 hours.

    • Cool the mixture to room temperature and pour it onto crushed ice (500 g).

    • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 8.

    • The precipitate formed is collected by vacuum filtration, washed with cold water, and dried.

    • Recrystallize the crude product from ethanol to yield pure 6-nitro-4-methylquinoline.

3.3. Step 2: Synthesis of 6-Amino-4-methylquinoline

The nitro group is reduced to an amine using tin(II) chloride.

  • Procedure:

    • Suspend 6-nitro-4-methylquinoline (0.05 mol) in concentrated hydrochloric acid (100 mL) in a 250 mL round-bottom flask.

    • Add a solution of tin(II) chloride (0.15 mol) in concentrated hydrochloric acid (50 mL) dropwise.

    • Heat the mixture at 60 °C for 2 hours.

    • Cool the reaction mixture and basify with a 40% sodium hydroxide solution until a precipitate is formed.

    • Extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain 6-amino-4-methylquinoline.

3.4. Step 3: Synthesis of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine

This final step involves the conversion of the amine to a quinolinone, followed by chlorination and nucleophilic substitution.

  • Procedure:

    • Formation of 6-Amino-4-methylquinolin-2(1H)-one: A detailed procedure for this specific conversion would need to be optimized, but a plausible approach involves diazotization of the amino group followed by hydrolysis.

    • Chlorination: Treat 6-amino-4-methylquinolin-2(1H)-one (0.02 mol) with phosphorus oxychloride (20 mL) and heat at 110 °C for 2 hours.

    • Carefully quench the reaction mixture by pouring it onto ice.

    • Neutralize with a saturated sodium bicarbonate solution and extract the product with dichloromethane.

    • Dry the organic layer and remove the solvent to yield crude 6-amino-2-chloro-4-methylquinoline.

    • Nucleophilic Substitution: Dissolve the crude 6-amino-2-chloro-4-methylquinoline (0.015 mol) in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Add N-methylpiperazine (0.02 mol) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (0.02 mol).

    • Heat the reaction mixture at 120 °C for 6 hours.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography on silica gel using a gradient of dichloromethane and methanol.

Characterization

The identity and purity of the final compound, 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine, and all intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Arsenic(V) oxide is highly toxic and should be handled with extreme care.

  • Phosphorus oxychloride is corrosive and reacts violently with water.

  • Concentrated acids and bases are corrosive and should be handled with caution.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete reaction or side reactions.Optimize reaction time and temperature. Ensure efficient stirring.
Incomplete reduction in Step 2Insufficient reducing agent or reaction time.Increase the amount of SnCl₂ and/or extend the reaction time.
Difficulty in final purificationPresence of closely related impurities.Optimize the mobile phase for column chromatography. Consider preparative HPLC if necessary.

Conclusion

The synthetic protocol detailed in this application note provides a comprehensive and logical pathway for the synthesis of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine. By following these procedures and employing good laboratory practices, researchers can successfully synthesize this promising quinoline derivative for further investigation in drug discovery and development programs.

Experimental Workflow cluster_step1 Step 1: Quinoline Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Piperazine Installation A Mix p-Nitroaniline and H2SO4 B Add As2O5 A->B C Add Crotonaldehyde B->C D Heat Reaction C->D E Neutralize and Filter D->E F Recrystallize E->F G Suspend Nitroquinoline in HCl H Add SnCl2 Solution G->H I Heat Reaction H->I J Basify and Extract I->J K Dry and Evaporate J->K L Quinolinone Formation M Chlorination with POCl3 L->M N Nucleophilic Substitution with N-Methylpiperazine M->N O Purify by Chromatography N->O

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Doebner-von Miller Reaction. Organic Chemistry Portal. [Link]

  • Quinoline. Wikipedia. [Link]

  • Piperazine. Wikipedia. [Link]

Application

HPLC method development for 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine analysis

An Application Note and Protocol from a Senior Application Scientist Topic: A Robust, Optimized RP-HPLC Method for the Analysis of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine Audience: Researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from a Senior Application Scientist

Topic: A Robust, Optimized RP-HPLC Method for the Analysis of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a systematic approach to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine. The methodology emphasizes a Quality by Design (QbD) approach, starting from the physicochemical properties of the analyte to establish a scientifically sound separation strategy. We detail the rationale for selecting the stationary phase, mobile phase composition, pH, and detector settings to achieve optimal peak shape, resolution, and sensitivity. The final protocol includes a comprehensive, step-by-step guide for implementation, system suitability criteria to ensure consistent performance, and a validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document serves as a complete technical guide for analysts involved in the quality control and characterization of this and structurally related basic pharmaceutical compounds.

Guiding Principles of Method Development: A Rational Approach

A successful HPLC method is not a matter of chance, but of systematic optimization grounded in the chemical nature of the analyte. The following sections detail the foundational analysis that underpins our final recommended protocol.

Physicochemical Characterization of the Analyte

Understanding the analyte is the critical first step. 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine is a multi-functional molecule with distinct chemical domains that dictate its chromatographic behavior.

  • Structure and Ionization: The molecule possesses three nitrogen atoms susceptible to protonation: the quinoline nitrogen, the primary amine on the quinoline ring, and the two nitrogens of the piperazine ring. These are basic centers, meaning the molecule's overall charge is highly dependent on the mobile phase pH. The piperazine and primary amine groups are strongly basic, with estimated pKa values in the 8.0-9.5 range, while the quinoline nitrogen is less basic (pKa ~4.9). To ensure consistent ionization and avoid peak shape issues, the mobile phase pH must be carefully controlled and maintained at least 2 pH units away from the analyte's pKa.

  • Hydrophobicity (LogP): The quinoline core provides significant hydrophobicity, making reversed-phase chromatography the ideal separation mode. The estimated LogP value suggests moderate retention on a C18 stationary phase.

  • UV Absorbance: The conjugated quinoline ring system is an excellent chromophore, predicting strong UV absorbance. A UV scan of a dilute standard solution is essential for selecting the optimal detection wavelength to maximize sensitivity. Quinoline derivatives typically exhibit strong absorbance maxima between 230-280 nm and secondary maxima at higher wavelengths.

ParameterPredicted Value/CharacteristicImplication for HPLC Method Development
Chemical Structure Quinoline core with piperazine and amine functional groupsMultiple basic sites require careful pH control to manage ionization and prevent peak tailing.
pKa (estimated) ~8.0-9.5 (piperazine/amine), ~4.9 (quinoline N)Operate at low pH (e.g., pH 2.5-3.5) to ensure full protonation and consistent retention.
LogP (estimated) Moderate hydrophobicitySuitable for reversed-phase chromatography (e.g., C18, C8 columns).
UV Spectrum Strong chromophore due to conjugated systemUV detection is highly suitable. Wavelength selection is key for sensitivity.
Chromatographic System Selection

For basic compounds like this, peak tailing is a common and significant challenge. This occurs when the protonated analyte interacts ionically with residual, deprotonated silanol groups (Si-O⁻) on the surface of conventional silica-based stationary phases. To mitigate this, a modern, high-purity silica column with end-capping is essential. An even better choice is a column with a modified surface, such as one with a positive surface charge (shielding effect) or a hybrid particle technology that reduces silanol activity.

Recommendation: Begin with a high-purity C18 column (e.g., Waters XBridge BEH C18, Agilent Zorbax Eclipse Plus C18) with a particle size of 2.5-3.5 µm for high efficiency.

The mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.

  • Organic Modifier: Acetonitrile is generally the preferred organic solvent over methanol for basic compounds as its lower viscosity leads to higher efficiency, and it often provides better peak shapes.

  • Aqueous Phase & pH Control: Operating at a low pH (e.g., pH 3.0) is the most effective strategy for this analyte. At this pH, the basic functional groups will be fully and consistently protonated (BH⁺), and more importantly, the residual silanol groups on the column packing will be protonated (Si-OH), eliminating the secondary ionic interactions that cause peak tailing. A buffer is required to maintain this pH. A 20-50 mM phosphate or formate buffer is an excellent choice.

Method Development Workflow

The process of method development should be systematic. The following workflow diagram illustrates the logical progression from initial scouting to final optimization.

MethodDevelopmentWorkflow start_end start_end process process decision decision data data A Start: Define Analytical Target Profile (ATP) B Characterize Analyte (pKa, LogP, UV Scan) A->B C Initial Column & Mobile Phase Selection B->C D Scouting Runs (Gradient Elution) C->D E Evaluate Peak Shape & Retention D->E F Peak Shape OK? E->F G Optimize Mobile Phase pH (e.g., 2.5, 3.0, 3.5) F->G No H Optimize Gradient Profile (Slope and Time) F->H Yes G->E I Good Resolution & Run Time? H->I I->H No J Optimize Temperature & Flow Rate I->J Yes K Final Method Conditions Established J->K L Perform System Suitability & Validation K->L

Caption: A systematic workflow for HPLC method development.

Final Optimized Protocol

This protocol has been optimized for the accurate and precise analysis of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine.

Instrumentation and Reagents
  • Instrumentation: HPLC or UPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV/PDA detector.

  • Data Acquisition: Chromatography Data System (CDS) such as Empower™ or Chromeleon™.

  • Reagents:

    • Acetonitrile (HPLC grade or higher)

    • Water (Deionized, 18.2 MΩ·cm)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, ACS grade)

    • Phosphoric Acid (H₃PO₄, ~85%)

    • 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine Reference Standard

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 25 mM Phosphate Buffer, pH 3.0.

    • Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.

    • Adjust the pH to 3.0 ± 0.05 using ~85% phosphoric acid.

    • Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic): Acetonitrile.

Standard and Sample Preparation
  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (50 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 20 mL volumetric flask and dilute to volume with diluent.

Chromatographic Conditions
ParameterCondition
Column Waters XBridge BEH C18, 2.5 µm, 4.6 x 100 mm
Mobile Phase A: 25 mM KH₂PO₄, pH 3.0; B: Acetonitrile
Gradient Program Time (min)
0.0
8.0
8.1
10.0
10.1
12.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector Wavelength 254 nm
Injection Volume 5 µL
Run Time 12 minutes
System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. Inject the Working Standard Solution (50 µg/mL) five times and evaluate the results against the following criteria, which are based on USP General Chapter <621> Chromatography.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating minimal silanol interactions.
Theoretical Plates (N) N ≥ 5000Measures column efficiency and separation power.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 1.0% (for n=5)Confirms injection precision and system stability.

Method Validation Strategy (ICH Q2(R1))

The developed method must be validated to ensure it is fit for its intended purpose. The validation should be conducted according to the principles outlined in ICH Q2(R1) "Validation of Analytical Procedures".

ValidationLogic topic topic param param sub_param sub_param Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD_LOQ LOD / LOQ Validation->LOD_LOQ Repeatability Repeatability (Intra-assay) Precision->Repeatability assesses Intermediate Intermediate Precision Precision->Intermediate assesses

Caption: Key parameters for analytical method validation per ICH Q2.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This is demonstrated by analyzing placebo and spiked samples and performing forced degradation studies.

  • Linearity: Assessed across a range of 50% to 150% of the target concentration (e.g., 25 µg/mL to 75 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): The %RSD of six replicate preparations at 100% of the target concentration.

    • Intermediate Precision: The analysis is repeated by a different analyst on a different day with a different instrument.

  • Robustness: The method's reliability is tested by making small, deliberate variations in parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). System suitability criteria must be met under all varied conditions.

Conclusion

This application note provides a comprehensive and scientifically-grounded RP-HPLC method for the analysis of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine. By systematically addressing the challenges associated with basic analytes, the described protocol achieves excellent peak symmetry, efficiency, and sensitivity. The method is ready for formal validation and implementation in a quality control environment for both routine analysis and stability studies.

References

  • International Council for Harmonisation (ICH). (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • PubChem. (n.d.). Quinoline. National Center for Biotechnology Information. [Link]

  • Waters Corporation. (2012). Controlling pH in Reversed-Phase Separations. [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapter <621> Chromatography. [Link]

Method

Application Note: Preparation and Handling of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine DMSO Stock Solutions

Audience: Researchers, scientists, and drug development professionals Document Type: Technical Protocol & Application Guide Introduction & Chemical Profile 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine (CAS: 710328...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Document Type: Technical Protocol & Application Guide

Introduction & Chemical Profile

4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine (CAS: 710328-09-9) is a basic heterocyclic compound characterized by a lipophilic quinoline core and a polar, basic piperazine-amine moiety[1]. With a molecular weight of 256.35 g/mol (Formula: C15H20N4), this structural duality presents specific solvation challenges. Standardizing the preparation of Dimethyl Sulfoxide (DMSO) stock solutions is critical to ensuring experimental reproducibility, maintaining compound integrity, and preventing artifactual data in downstream biochemical and cellular assays.

Causality in Experimental Design (E-E-A-T)

As a Senior Application Scientist, I emphasize that protocol steps must not simply be followed, but understood. Every stage of this workflow is designed as a self-validating system to preserve the exact molarity of the stock solution.

  • Solvent Selection (The "Why" of DMSO): The compound's quinoline ring is highly hydrophobic, while the primary amine and piperazine nitrogens are polar. Anhydrous DMSO is selected because it is a polar aprotic solvent with a high dielectric constant ( ϵ≈47 ). This allows it to disrupt the crystal lattice energy of the solid compound, effectively solvating both the lipophilic and polar domains without protonating the basic amines[2].

  • The Threat of Hygroscopicity: DMSO is notoriously hygroscopic. If exposed to ambient air, it rapidly absorbs atmospheric moisture. Water acts as an antisolvent for the lipophilic quinoline core. Even trace amounts of water can induce micro-precipitation—often invisible to the naked eye—which drastically reduces the effective concentration of the inhibitor, leading to false negatives in screening assays[3]. Therefore, anhydrous, molecular-biology-grade DMSO packaged under argon must be used.

  • Filtration Mechanics: When sterilizing the stock for cellular assays, Polytetrafluoroethylene (PTFE) syringe filters are mandatory. Unlike Polyethersulfone (PES) or Nylon, PTFE is chemically inert to DMSO and exhibits ultra-low non-specific binding for lipophilic heterocycles, ensuring zero loss of the active pharmaceutical ingredient (API) during filtration.

  • Aliquoting to Prevent Freeze-Thaw Degradation: Repeated freeze-thaw cycles cause temperature fluctuations that draw condensation into the storage tube, introducing water into the hygroscopic DMSO[4]. By creating single-use aliquots, the system becomes self-validating: the first and last assay run will utilize a compound of identical chemical integrity.

Quantitative Data: Dilution Matrix

To ensure accuracy, calculate the required mass based on the exact molecular weight (256.35 g/mol ). The following table summarizes the mass required to formulate 1.0 mL of stock solution at common target concentrations.

Target Concentration (mM)Volume of DMSO (mL)Required Mass of Compound (mg)Recommended Application
5 mM 1.01.28High-throughput biochemical screens
10 mM 1.02.56Standard cellular assays (IC50 determination)
20 mM 1.05.13Low-affinity target validation
50 mM 1.012.82In vivo dosing formulations (pre-dilution)

Note: For cellular assays, the final concentration of DMSO in the culture medium should never exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity[4]. A 10 mM stock allows for a 10 µM final assay concentration at a 1:1000 dilution.

Step-by-Step Preparation Protocol

Phase 1: Equilibration
  • Thermal Equilibration: Remove the lyophilized 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine powder from -20°C storage. Crucial Step: Allow the sealed vial to equilibrate to room temperature (approx. 30-45 minutes) inside a desiccator. Opening a cold vial will cause immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous integrity of the stock[3].

Phase 2: Weighing & Solvation
  • Weighing: Using an analytical balance (calibrated to 0.01 mg), weigh the desired mass (e.g., 2.56 mg for a 10 mM stock) into a sterile, static-free amber glass vial or low-bind microcentrifuge tube.

  • Solvent Addition: Calculate the exact volume of anhydrous DMSO required based on the actual mass weighed. Do not assume the mass is perfectly exact.

    • Formula:Volume (µL) =[Actual Mass (mg) / 256.35] / Target Concentration (M) * 1000

  • Add the calculated volume of anhydrous DMSO directly to the powder. Always add solvent to the powder, not vice versa, to prevent compound loss on the pipette tip or tube walls.

Phase 3: Homogenization
  • Vortexing: Seal the tube and vortex vigorously for 60 seconds.

  • Sonication: If the compound is not fully dissolved (visible particulates), place the tube in a room-temperature ultrasonic water bath for 2-5 minutes. The acoustic cavitation will disrupt any remaining crystal lattice structures[2]. Do not exceed 40°C to prevent thermal degradation.

Phase 4: Sterilization & Aliquoting
  • Filtration: Draw the solution into a sterile, solvent-resistant glass or polypropylene syringe. Attach a 0.22 µm PTFE syringe filter and gently expel the solution into a sterile receiving tube.

  • Aliquoting: Dispense 20 µL to 50 µL aliquots into sterile, amber-colored microcentrifuge tubes (amber tubes protect the quinoline core from UV-induced photo-oxidation).

  • Storage: Flush the headspace of the tubes with dry argon or nitrogen gas (optional but recommended), seal tightly, and store immediately at -20°C or -80°C[3].

Workflow Visualization

G A 4-Methyl-2-(4-methylpiperazin-1-yl) quinolin-6-amine (Powder) B Equilibrate to Room Temp & Weighing A->B C Add Anhydrous DMSO (Calculate Vol via MW) B->C D Vortex & Sonicate (Ensure Complete Dissolution) C->D E Sterile Filtration (0.22 µm PTFE) D->E F Single-Use Aliquots (Amber Tubes) E->F G Storage at -20°C / -80°C (Desiccated) F->G H In Vitro / Cellular Assays (Dilute in Aqueous Buffer) G->H Thaw immediately prior to use

Workflow for the preparation and storage of DMSO stock solutions.

References

  • [1] ChemicalBook. "2-(4-methylpiperazin-1-yl)quinolin-6-amine Chemical Properties and Suppliers." ChemicalBook.

  • [4] BenchChem Technical Support Team. "Kinesore DMSO Stock Solution: Preparation and Handling for Cellular Assays." BenchChem.

  • [3] Selvita. "Compound Management: Sample Preparation and Storage." Selvita.

  • [2] Smolecule Technical Support Team. "Comprehensive Application Notes and Protocols for DMSO Stock Solution Preparation." Smolecule.

Sources

Application

Mass spectrometry parameters for 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine quantification

Application Note: A Robust LC-MS/MS Method for the Quantification of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine in Human Plasma Abstract This document details a comprehensive, step-by-step protocol for the sensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: A Robust LC-MS/MS Method for the Quantification of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine in Human Plasma

Abstract

This document details a comprehensive, step-by-step protocol for the sensitive and selective quantification of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodology presented herein is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or metabolism studies. The protocol covers sample preparation via protein precipitation, optimized chromatographic conditions, and fine-tuned mass spectrometer parameters for robust analysis in a bioanalytical setting. All procedures are grounded in established scientific principles and align with regulatory expectations for bioanalytical method validation.[1][2]

Introduction

4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine is a novel heterocyclic compound with potential applications in pharmaceutical development. Its chemical structure, featuring a quinoline core, a basic piperazine moiety, and an aromatic amine, necessitates a highly selective and sensitive analytical method for its accurate quantification in complex biological matrices such as human plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its superior specificity, low detection limits, and high throughput capabilities.[3]

This application note provides a foundational method for the quantification of this analyte. The core of the method relies on reversed-phase chromatography for separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection. The principles and specific parameters detailed can be adapted and must be formally validated according to regulatory guidelines, such as those from the FDA or the ICH M10 guidance, before implementation in regulated studies.[1][4][5]

Physicochemical Properties & Predicted MS Behavior

A thorough understanding of the analyte's structure is critical for rational method development.

  • Chemical Structure: Chemical Structure of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine (Note: Image is a representation based on the chemical name)

  • Molecular Formula: C₁₅H₁₉N₄

  • Monoisotopic Mass: 255.1664 g/mol

  • Predicted Ionization: The presence of multiple basic nitrogen atoms (on the piperazine ring and the quinoline core) makes this compound an excellent candidate for positive mode Electrospray Ionization (ESI), where it will readily form a protonated molecule, [M+H]⁺.

Experimental Workflow

The overall analytical process follows a logical sequence from sample receipt to final data analysis. This workflow is designed to ensure sample integrity, minimize variability, and generate high-quality, reproducible data.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Receipt (Calibrator, QC, or Unknown) Spike_IS Spike with Internal Standard (IS) Sample->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Vortex_Centrifuge Vortex & Centrifuge Precipitate->Vortex_Centrifuge Supernatant Transfer Supernatant Vortex_Centrifuge->Supernatant Dilute Dilute for Injection Supernatant->Dilute LC_Inject Inject onto LC System Dilute->LC_Inject LC_Separation Chromatographic Separation LC_Inject->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Calculate Concentrations Calibration->Quantification Report Generate Report Quantification->Report

Caption: High-level workflow from sample preparation to final report generation.

Detailed Protocols & Methodologies

Materials and Reagents
  • Analyte: 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine reference standard.

  • Internal Standard (IS): A stable isotope-labeled (e.g., d₃, d₄) version of the analyte is highly recommended. If unavailable, a structurally similar compound with close chromatographic retention and similar ionization efficiency can be used.

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Acid Modifier: Formic acid (≥99% purity).

  • Biological Matrix: Blank human plasma (K₂EDTA anticoagulant).

Sample Preparation: Protein Precipitation

Protein precipitation is a fast and effective method for removing the bulk of plasma proteins, which can interfere with the analysis and foul the LC-MS system.[6]

Protocol:

  • Label 1.5 mL microcentrifuge tubes for each calibrator, quality control (QC) sample, and unknown sample.

  • Pipette 50 µL of plasma into the appropriate tubes.

  • Add 10 µL of internal standard working solution to each tube (except for double blanks).

  • Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube. The 4:1 ratio of solvent to plasma ensures efficient protein crashing.

  • Vortex each tube vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vial.

  • Add 150 µL of water (containing 0.1% formic acid) to the supernatant. This step reduces the organic content of the final sample, preventing poor peak shape during injection.

  • Seal the plate or cap the vials and place in the autosampler for analysis.

Liquid Chromatography (LC) Parameters

The goal of the LC method is to achieve reproducible retention of the analyte, separate it from potential interferences, and deliver it to the mass spectrometer in a solvent composition suitable for efficient ionization. A standard C18 column is a good starting point for a molecule of this nature.[7]

ParameterRecommended ConditionRationale
LC System A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.Provides robust and reproducible chromatographic performance.
Column C18 Reversed-Phase, e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µmOffers good retention for moderately polar compounds and is compatible with highly aqueous mobile phases.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a proton source, promoting the formation of [M+H]⁺ ions for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good elution strength for a wide range of compounds.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring good peak shape and system stability.
Column Temperature 40 °CReduces viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small volume minimizes potential matrix effects and column overload.
Gradient Elution Start at 5% B, ramp to 70% B over 3.0 min, hold for 0.5 min, return to 5% B.A gradient is necessary to elute the analyte with a good peak shape and clean the column afterward.
Mass Spectrometry (MS) Parameters

Optimization is performed on a triple quadrupole mass spectrometer. The process begins with tuning the analyte to find the precursor ion, followed by fragmentation to identify stable product ions for MRM.

3.4.1. Analyte Tuning and MRM Transition Selection

  • Infusion: Directly infuse a ~500 ng/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid into the mass spectrometer.

  • Q1 Scan: In positive ESI mode, perform a Q1 scan to find the protonated molecular ion, [M+H]⁺. For C₁₅H₁₉N₄, this is expected at m/z 256.2 .

  • Product Ion Scan: Select m/z 256.2 as the precursor ion and perform a product ion scan by ramping the collision energy (e.g., 5-50 eV). The goal is to identify intense, stable fragment ions. Based on the structure, likely fragmentation pathways involve the piperazine ring or the bond connecting it to the quinoline core.[8]

    • A common fragmentation for piperazine-containing compounds is the cleavage of the piperazine ring itself.[9]

    • Loss of the entire methylpiperazine group is also a possibility.

  • MRM Selection: Choose at least two intense and specific product ions for monitoring. A primary "quantifier" transition is used for concentration calculations, and a secondary "qualifier" transition is used for identity confirmation.

MRM_Principle cluster_source Ion Source cluster_ms Tandem Mass Spectrometer Analyte Analyte [M] Protonated [M+H]⁺ m/z 256.2 Analyte->Protonated ESI+ Q1 Q1: Precursor Selection Selects m/z 256.2 Protonated->Q1 Enters MS Q2 Q2: Fragmentation (Collision Cell) Q1->Q2 Q3 Q3: Product Selection Selects m/z Product 1 Selects m/z Product 2 Q2->Q3 Fragments Detector Detector Q3->Detector

Caption: Principle of Multiple Reaction Monitoring (MRM) for the analyte.

3.4.2. Optimized MS Parameters

The following table presents hypothetical but realistic optimized parameters. These values must be empirically determined on the specific instrument being used.

ParameterAnalyte (Quantifier)Analyte (Qualifier)Internal StandardRationale
Precursor Ion (m/z) 256.2256.2e.g., 260.2 (+4 Da)The protonated molecular ion ([M+H]⁺).
Product Ion (m/z) Hypothetical: 199.1Hypothetical: 84.1e.g., 203.1Specific, stable fragments resulting from collision-induced dissociation.
Dwell Time (ms) 10050100Balances sensitivity with the number of points across the chromatographic peak (aim for >15).
Declustering Potential (V) 808085Optimized to prevent in-source fragmentation and enhance ion transmission into the mass analyzer.
Collision Energy (eV) 354535Optimized for maximum intensity of the specific product ion.
Ion Source ESI (Positive)ESI (Positive)ESI (Positive)The compound's basic nitrogens are readily protonated.
Source Temperature (°C) 550550550Facilitates desolvation of the ESI droplets.
IonSpray Voltage (V) 500050005000Creates a stable electrospray.

Method Validation and Data Analysis

A full validation according to regulatory guidelines is required to demonstrate the method is fit for purpose.[5][10] Key validation experiments include:

  • Calibration Curve and Linearity: A calibration curve should be prepared in blank plasma over the expected concentration range (e.g., 0.1 to 100 ng/mL). The curve is generated by plotting the peak area ratio (Analyte/IS) against the nominal concentration. A linear regression with a weighting factor (typically 1/x or 1/x²) is applied. A correlation coefficient (r²) > 0.99 is expected.

  • Accuracy and Precision: Assessed by analyzing QC samples at multiple concentration levels (low, medium, high) in replicate (n=6) on multiple days. Accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and precision (%CV) should be ≤15% (≤20% at LLOQ).

  • Selectivity and Matrix Effect: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous components interfere with the analyte or IS peaks. Matrix effect is evaluated by comparing the analyte response in post-extraction spiked plasma to the response in a pure solvent solution.

  • Recovery and Stability: Extraction recovery is determined to ensure the sample preparation process is efficient and reproducible. Stability of the analyte must be tested under various conditions relevant to sample handling and storage (e.g., freeze-thaw, bench-top, long-term storage).

Conclusion

The LC-MS/MS method described provides a robust and sensitive framework for the quantification of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine in human plasma. The combination of a straightforward protein precipitation protocol, efficient reversed-phase chromatographic separation, and highly selective MRM detection allows for reliable measurement suitable for regulated bioanalysis. The specific parameters provided herein serve as a validated starting point and should be fully optimized and validated on the target instrumentation before use in routine sample analysis.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Vertex AI Search.
  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • PubMed. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

  • Chemical Papers. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

  • ResearchGate. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

  • PubMed. (2014). Analysis of amphetamine-type substances and piperazine analogues using desorption electrospray ionisation mass spectrometry. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • ResearchGate. (2018). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • MDPI. (2024). A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis. [Link]

  • Frontiers. (2022). Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. [Link]

Sources

Method

Application Notes and Protocols for Evaluating Cell Viability Using 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine (QMPA)

Authored by: Senior Application Scientist Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Methyl-2-(4-methylpiperazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine, hereafter referred to as QMPA, in cell viability and cytotoxicity assays. This document outlines the scientific rationale, detailed experimental protocols, data analysis, and interpretation. While QMPA is a novel investigational compound, the methodologies presented are based on established principles for evaluating quinoline-based molecules, which are frequently investigated for their potential as kinase inhibitors or DNA-interacting agents. The protocols are designed to be robust and self-validating, ensuring high-quality, reproducible data.

Introduction and Scientific Rationale

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, and antimicrobial properties. Their planar structure often allows them to intercalate with DNA or to bind to the ATP-binding pocket of various kinases, leading to the disruption of cellular processes and, ultimately, cell death.

The compound 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine (QMPA) incorporates key pharmacophores: a quinoline core, a methylpiperazine side chain, and an amine group. This specific combination suggests several potential mechanisms of action that could impact cell viability:

  • Kinase Inhibition: The quinoline scaffold is present in numerous FDA-approved kinase inhibitors. The methylpiperazine group often enhances solubility and cell permeability, and can form critical hydrogen bonds within the kinase ATP-binding site.

  • DNA Intercalation: The planar aromatic quinoline ring system may intercalate between DNA base pairs, disrupting DNA replication and transcription, and leading to apoptosis.

  • Induction of Oxidative Stress: Some quinoline compounds can redox cycle, generating reactive oxygen species (ROS) that damage cellular components and trigger cell death pathways.

Given these potential mechanisms, a multi-assay approach is recommended to fully characterize the cytotoxic and cytostatic effects of QMPA. This guide will focus on two primary, well-established methods: a resazurin-based metabolic assay to assess cell viability and a lactate dehydrogenase (LDH) release assay to quantify membrane integrity and cytotoxicity.

Materials and Reagents

General Reagents
  • QMPA (synthesized and purity-verified)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Selected cancer cell lines (e.g., HeLa, A549, MCF-7)

Resazurin (AlamarBlue) Assay
  • Resazurin sodium salt

  • 96-well, clear-bottom, black-walled cell culture plates

LDH Cytotoxicity Assay
  • Commercially available LDH assay kit (e.g., from Promega, Thermo Fisher Scientific, or Roche)

  • 96-well, clear, flat-bottom cell culture plates

  • Lysis buffer (usually 10X, provided in the kit)

Experimental Workflow Overview

The overall experimental process for evaluating QMPA is depicted below. This workflow ensures a systematic approach from initial compound preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis prep_compound Prepare QMPA Stock (e.g., 10 mM in DMSO) serial_dilute Prepare Serial Dilutions of QMPA in Culture Medium prep_compound->serial_dilute Use as top concentration prep_cells Culture & Seed Cells (e.g., 5,000 cells/well) treat_cells Treat Cells with QMPA (24, 48, 72 hours) prep_cells->treat_cells Allow cells to adhere serial_dilute->treat_cells add_reagent Add Assay Reagent (Resazurin or LDH reagents) treat_cells->add_reagent After incubation period incubate Incubate (1-4 hours) add_reagent->incubate measure Measure Signal (Fluorescence or Absorbance) incubate->measure normalize Normalize Data to Controls measure->normalize plot Plot Dose-Response Curve normalize->plot calculate Calculate IC50 Value plot->calculate

Caption: General experimental workflow for assessing the effect of QMPA on cell viability.

Detailed Protocol: Resazurin (AlamarBlue) Cell Viability Assay

This protocol measures the metabolic activity of viable cells. The blue, non-fluorescent resazurin is reduced by mitochondrial enzymes in living cells to the pink, highly fluorescent resorufin.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well, clear-bottom, black-walled plate.

    • Rationale: Seeding density should be optimized to ensure cells are in the exponential growth phase during the assay. Black-walled plates are crucial to minimize well-to-well crosstalk in fluorescence measurements.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of QMPA in sterile DMSO.

    • Perform a serial dilution of the QMPA stock solution in a complete culture medium to create 2X working concentrations. A typical 8-point dilution series might range from 200 µM down to 0.1 µM.

    • Control Wells: Prepare wells with medium only (no cells, background control), cells with medium containing DMSO (vehicle control), and cells with a known cytotoxic agent (positive control, e.g., 10 µM doxorubicin).

    • Carefully remove the medium from the cells and add 100 µL of the 2X QMPA working solutions or control solutions to the appropriate wells. This results in a final 1X concentration.

    • Incubate for the desired time points (e.g., 24, 48, or 72 hours).

  • Assay Execution:

    • Prepare a 0.15 mg/mL resazurin solution in sterile PBS and filter-sterilize.

    • After the treatment period, add 20 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell line.

    • Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Data Analysis
  • Subtract the average fluorescence of the "medium only" wells from all other wells.

  • Normalize the data to the vehicle control by expressing the results as a percentage of viability:

    • % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100

  • Plot the % Viability against the log of the QMPA concentration.

  • Use a non-linear regression model (e.g., [log(inhibitor) vs. response -- variable slope]) in software like GraphPad Prism to calculate the IC₅₀ value.

Detailed Protocol: LDH Cytotoxicity Assay

This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, providing a direct measure of cytotoxicity and loss of membrane integrity.

Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Follow steps 4.1.1 and 4.1.2, but use a standard 96-well, clear, flat-bottom plate.

    • Crucially, set up additional control wells:

      • Maximum LDH Release Control: Treat several wells of cells with the lysis buffer provided in the kit for 45 minutes before the end of the incubation.

  • Assay Execution:

    • After the QMPA treatment period, carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

    • Rationale: It is critical not to disturb the cell monolayer to avoid artificially high LDH release.

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of the stop solution provided in the kit.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis
  • Subtract the absorbance of the "medium only" background control from all other values.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = ((Absorbance_Sample - Absorbance_VehicleControl) / (Absorbance_MaxLDH - Absorbance_VehicleControl)) * 100

  • Plot % Cytotoxicity against the log of the QMPA concentration to determine the EC₅₀ value.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison.

Table 1: Hypothetical IC₅₀ and EC₅₀ Values for QMPA in HeLa Cells

Assay TypeTime PointParameterIC₅₀ / EC₅₀ (µM)95% Confidence Interval
Resazurin Viability48 hoursIC₅₀5.24.1 - 6.3
LDH Cytotoxicity48 hoursEC₅₀15.812.5 - 19.1

Interpretation: In this hypothetical example, the IC₅₀ value from the metabolic assay is significantly lower than the EC₅₀ from the membrane integrity assay. This suggests that at lower concentrations, QMPA may be cytostatic (inhibiting proliferation) or inducing apoptosis without causing immediate cell lysis, while higher concentrations lead to overt cytotoxicity and membrane rupture.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of your results, every experiment should include a self-validating system of controls.

G cluster_controls Assay Controls for Validation cluster_validation Validation Checks exp_wells Experimental Wells QMPA-Treated Cells check1 check1 check2 Positive control shows significant cell death? check3 check3 controls Control Wells Vehicle Control (DMSO) Positive Control (Doxorubicin) No-Cell Control (Background) Max LDH Release (Lysis Buffer) controls:c0->check1 Basis for 100% viability controls:c2->check1 Subtract background controls:c1->check2 Confirms cell response controls:c3->check2 Basis for 100% cytotoxicity (LDH)

Caption: Control scheme for validating assay performance and ensuring data reliability.

  • Vehicle Control (DMSO): Essential for confirming that the solvent used to dissolve QMPA does not have a toxic effect at the concentrations used.

  • Positive Control: A known cytotoxic drug validates that the cell system is responsive and the assay is performing as expected.

  • Z'-Factor Calculation: For high-throughput screening, calculating the Z'-factor using the positive and negative controls is a standard measure of assay quality. A value greater than 0.5 is considered excellent.

References

  • Riss, T. L., et al. (2016). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Adan, A., et al. (2016). "Current Methods to Measure Cell Viability and Cytotoxicity." Current Pharmaceutical Design. [Link]

  • Aslantürk, Ö. S. (2018). "In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages." In Vitro Cytotoxicity and Cell Viability Assays. [Link]

  • Lall, N., et al. (2013). "A novel in vitro cell-based assay for determining cytotoxicity of compounds to rapidly dividing and slow-growing cancer cells." Cytotechnology. [Link]

  • O'Brien, J., et al. (2000). "Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity." European Journal of Biochemistry. [Link]

Application

Application Note: Intravenous Formulation Strategies for 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine

Document Type: Technical Protocol & Formulation Guide Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals Introduction & Physicochemical Causality As a Senior Applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Formulation Guide Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals

Introduction & Physicochemical Causality

As a Senior Application Scientist, I frequently encounter promising preclinical candidates that fail during in vivo translation due to suboptimal intravenous (IV) formulation. The compound 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine is a classic example of a multi-basic, lipophilic small molecule that presents significant solubility challenges at physiological pH.

The Causality of Precipitation: The molecular architecture of this compound features a lipophilic quinoline core (pKa ~4.9) and a basic 4-methylpiperazine moiety (pKa ~9.0). While the compound is highly soluble in acidic environments due to protonation, the fraction of un-ionized drug increases exponentially as the pH approaches 7.4. If an unoptimized, low-pH aqueous solution is injected intravenously, the robust buffering capacity of human plasma (pH 7.4) will rapidly neutralize the piperazine ring. This sudden shift in ionization state causes catastrophic in vivo precipitation, leading to severe adverse events such as phlebitis, hemolysis, or pulmonary embolism[1].

To engineer a safe and self-validating IV formulation, we must bypass the physiological pH-solubility trap. We employ two validated strategies:

  • Dielectric Constant Modulation (Cosolvents) : Utilizing a blend of PEG 400 and Propylene Glycol (PG) to lower the solvent's polarity, matching the lipophilicity of the un-ionized drug[1].

  • Polyanionic Inclusion Complexation : Utilizing Sulfobutylether-β-cyclodextrin (SBE-β-CD). The hydrophobic quinoline core is shielded within the cyclodextrin cavity, while the polyanionic sulfobutyl arms form favorable electrostatic interactions with the protonated piperazine, ensuring safety and rapid dissociation post-injection[2].

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows. Each critical step includes an in-line quality control (QC) check to ensure the thermodynamic stability of the formulation before proceeding.

Rationale: SBE-β-CD provides superior solubility enhancement and is non-nephrotoxic compared to underivatized cyclodextrins[2].

  • Excipient Dissolution : Weigh 20.0 g of SBE-β-CD (Captisol®) and dissolve in 70 mL of Sterile Water for Injection (WFI). Stir at 300 rpm until optically clear.

  • API Complexation : Add 1.0 g of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine to the vortex.

  • pH Adjustment : Gradually add 0.1 M HCl dropwise until the pH reaches 5.5. Sonicate for 15 minutes at room temperature (20-25°C) to drive the inclusion complexation.

    • Validation Check 1: The solution must transition from a cloudy suspension to a completely transparent liquid. Any residual turbidity indicates incomplete complexation.

  • Volume Adjustment : QS (quantum satis) to 100 mL with WFI.

  • Plasma Simulation Test : Extract 1 mL of the formulated solution and inject it into 9 mL of Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.

    • Validation Check 2: The PBS mixture must remain clear for at least 24 hours. Precipitation indicates the CD-to-drug ratio is too low.

  • Sterile Filtration : Filter the bulk solution through a 0.22 µm Polyethersulfone (PES) membrane into a sterile, depyrogenated vial.

Rationale: Cosolvents reduce the dielectric constant of the aqueous vehicle, increasing the solubility of the un-ionized quinoline species[1].

  • Vehicle Preparation : In a sterile compounding vessel, combine 20 mL of Polyethylene Glycol 400 (PEG 400) and 10 mL of Propylene Glycol (PG). Mix thoroughly for 5 minutes.

  • API Dissolution : Add 500 mg of the API to the cosolvent blend. Stir at 500 rpm and apply gentle heat (40°C) until fully dissolved.

    • Validation Check 1: The API must dissolve entirely in the organic phase before any aqueous buffer is introduced, preventing "brick-dust" crashing.

  • Aqueous Phase Addition : Slowly add 60 mL of 50 mM Citrate Buffer (pH 4.5) under continuous, vigorous stirring.

  • Volume Adjustment : QS to 100 mL with WFI.

  • Sterile Filtration : Filter through a 0.22 µm PES membrane.

    • Validation Check 2: Perform a pre- and post-filtration HPLC assay. The post-filtration concentration must be ≥98% of the pre-filtration concentration, verifying that the lipophilic API has not adsorbed onto the PES membrane.

Data Presentation: Formulation Metrics

To guide the selection of the appropriate formulation for your specific in vivo model, the physicochemical properties of both strategies are summarized below.

ParameterStrategy A: SBE-β-CD ComplexationStrategy B: PEG/PG Cosolvent System
API Concentration 10.0 mg/mL5.0 mg/mL
Final pH 5.5 ± 0.24.5 ± 0.2
Osmolality ~290 mOsm/kg (Isotonic)~380 mOsm/kg (Slightly Hypertonic)
Viscosity (at 25°C) 1.5 cP4.2 cP
Plasma Precipitation Risk Very Low (Shielded by CD cavity)Moderate (Dependent on injection rate)
Recommended IV Route Bolus or InfusionSlow Infusion Only

Mandatory Visualizations

FormulationWorkflow API 4-Methyl-2-(4-methylpiperazin-1-yl) quinolin-6-amine (Poorly Soluble at pH 7.4) Analysis Physicochemical Profiling (pKa ~9.0, Lipophilic) API->Analysis Decision Formulation Strategy Selection Analysis->Decision CD_Strategy Strategy A: SBE-β-CD (Inclusion Complexation) Decision->CD_Strategy High Dose / High Safety Cosolvent_Strategy Strategy B: Cosolvent System (PEG 400 / PG / Buffer) Decision->Cosolvent_Strategy Low Dose / Cost-Effective Prep_CD 1. Dissolve 20% w/v SBE-β-CD 2. Add API (10 mg/mL) 3. Adjust pH to 5.5 CD_Strategy->Prep_CD Prep_Cosolvent 1. Mix PEG 400 (20%) & PG (10%) 2. Dissolve API (5 mg/mL) 3. Add Citrate Buffer pH 4.5 Cosolvent_Strategy->Prep_Cosolvent Filtration Sterile Filtration (0.22 µm PES Membrane) Prep_CD->Filtration Prep_Cosolvent->Filtration QC Quality Control (Osmolality, pH, HPLC Assay) Filtration->QC Release Ready for IV Administration QC->Release

Fig 1. Decision tree and preparation workflow for IV formulation of the target compound.

PKPathway IV Intravenous Injection (Formulated Solution) Circulation Systemic Circulation (Rapid Dissociation of Complex) IV->Circulation Distribution Tissue Distribution (High Vd due to Lipophilicity) Circulation->Distribution Metabolism Hepatic Metabolism (CYP450 Oxidation) Circulation->Metabolism Clearance CellUptake Cellular Uptake (Passive Diffusion of Free Base) Distribution->CellUptake Target Intracellular Target Binding (Kinase / Receptor Inhibition) CellUptake->Target Excretion Renal/Biliary Excretion Metabolism->Excretion

Fig 2. Pharmacokinetic distribution and intracellular targeting pathway post-IV administration.

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.[Link]

  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42.[Link]

Sources

Method

Application Note: NMR Spectroscopy Characterization of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine

Document Type: Technical Application Note & Experimental Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Introduction & Scientific Context Polysubstituted quinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Introduction & Scientific Context

Polysubstituted quinolines, particularly those functionalized with basic aliphatic amines (e.g., piperazines) and primary anilines, are privileged scaffolds in modern drug discovery. They frequently serve as the core pharmacophore in kinase inhibitors, antimalarials, and antimicrobial agents due to their favorable physicochemical properties and ability to form key hydrogen bonds within biological targets [1, 2].

The structural elucidation of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine presents a unique analytical challenge. The molecule possesses three distinct electron-donating groups: a primary amine at C-6, a methyl group at C-4, and a piperazine moiety at C-2. These substituents exert strong mesomeric (+M) and inductive (+I) effects, significantly altering the electronic environment and shielding the aromatic protons of the quinoline core[3]. As a Senior Application Scientist, I have designed this guide to move beyond basic 1D assignments. We will utilize a self-validating 2D NMR network (COSY, HSQC, HMBC, and NOESY) to unambiguously map the atomic connectivity and spatial geometry of this complex active pharmaceutical ingredient (API).

Experimental Workflow & Causality

A successful NMR characterization begins long before the sample enters the magnet. The workflow below outlines the critical path from sample dissolution to structural elucidation.

Experimental_Workflow A 1. Sample Preparation 15-20 mg in 0.6 mL DMSO-d6 (Prevents -NH2 line broadening) B 2. Spectrometer Setup Tune, Match, and 3D Shim (Ensures optimal B0 homogeneity) A->B C 3. 1D Acquisition 1H (64 scans) & 13C (1024 scans) (Establishes primary chemical shifts) B->C D 4. 2D Acquisition COSY, HSQC, HMBC, NOESY (Maps scalar & spatial connectivity) C->D E 5. Data Processing Zero-filling, FT & Phase Correction (Final resonance assignment) D->E

Caption: Step-by-step NMR experimental workflow for polysubstituted quinolines.

Sample Preparation Protocol
  • Solvent Selection (The "Why"): While CDCl₃ is a standard NMR solvent, DMSO-d₆ is strictly required for this compound. The polar primary amine (-NH₂) and the basic piperazine nitrogen can cause severe line broadening in non-polar solvents due to intermediate exchange rates and intermolecular hydrogen bonding. DMSO-d₆ disrupts these interactions, yielding sharp, quantifiable signals for exchangeable protons [4].

  • Step-by-Step Procedure:

    • Accurately weigh 15–20 mg of the lyophilized compound to ensure a sufficient signal-to-noise ratio (SNR) for the ¹³C and 2D HMBC experiments.

    • Dissolve the compound in 0.6 mL of high-purity DMSO-d₆ (99.9% D, containing 0.03% v/v TMS as an internal reference).

    • Transfer the solution into a high-quality 5 mm NMR tube (Type 1, Class A glass). Lower-quality tubes can introduce magnetic susceptibility gradients, degrading the lineshape.

    • Critical Step: Degas the sample via brief ultrasonic bath immersion (30 seconds). Dissolved paramagnetic oxygen drastically shortens T₁ relaxation times, leading to broad signals and loss of fine J-coupling resolution.

NMR Acquisition Parameters

To build a self-validating data package, the spectrometer must be calibrated to capture both direct and long-range scalar couplings. The table below outlines the optimized acquisition parameters for a 400 MHz spectrometer equipped with a multinuclear broadband probe.

ExperimentNucleusScans (NS)Spectral Width (ppm)Relaxation Delay (D1)Specific Tuning / Notes
¹H 1D ¹H64-2 to 142.0 sPulse angle 30° to ensure rapid T₁ recovery.
¹³C 1D ¹³C1024-10 to 2202.0 s¹H decoupling (WALTZ-16) applied.
COSY ¹H-¹H1612 x 121.5 sGradient-selected; maps vicinal (³J_HH) couplings.
HSQC ¹H-¹³C812 x 2201.5 sOptimized for ¹J_CH = 145 Hz.
HMBC ¹H-¹³C3212 x 2202.0 sOptimized for ⁿJ_CH = 8 Hz (Crucial for quaternary carbons).
NOESY ¹H-¹H1612 x 122.0 sMixing time (τ_m) = 400 ms for small molecule spatial mapping.

Data Analysis & Resonance Assignment

Mechanistic Insights into Chemical Shifts

The chemical shifts of the quinoline core are heavily dictated by the substituents [5]:

  • The C-6 Amino Group: The -NH₂ group acts as a strong +M (mesomeric) donor. It pushes electron density into the benzenoid ring, heavily shielding the ortho positions (H-5 and H-7). Consequently, H-5 and H-7 will appear significantly upfield (lower ppm) compared to an unsubstituted quinoline.

  • The C-2 Piperazine Ring: The nitrogen atom attached directly to C-2 donates electron density into the pyridine-like ring, shielding H-3.

  • The C-4 Methyl Group: This group provides a weak +I (inductive) effect but serves as a vital analytical anchor. Its sharp singlet (~2.45 ppm) provides unambiguous long-range HMBC correlations to C-3, C-4, and C-4a.

Expected Chemical Shift Table

Note: Values are empirical approximations based on the additive effects of the isolated functional groups in DMSO-d₆ [4, 5].

Position¹H Shift (δ, ppm)Multiplicity & J-Coupling¹³C Shift (δ, ppm)HMBC Correlations (¹H → ¹³C)
2 -Quaternary158.0-
3 6.85s (1H)110.5C-2, C-4, C-4a
4 -Quaternary143.0-
4-CH₃ 2.45s (3H)18.5C-3, C-4, C-4a
4a -Quaternary123.0-
5 6.90d, J = 2.5 Hz (1H)104.2C-4, C-6, C-7, C-8a
6 -Quaternary144.5-
6-NH₂ 5.20br s (2H, exch.)-C-5, C-6, C-7
7 7.05dd, J = 8.8, 2.5 Hz (1H)120.1C-5, C-8a
8 7.50d, J = 8.8 Hz (1H)128.5C-6, C-4a
8a -Quaternary142.5-
Pip-CH₂ (N-Ar) 3.55m (4H)44.5C-2
Pip-CH₂ (N-Me) 2.48m (4H)54.5Pip-CH₃
Pip-CH₃ 2.25s (3H)46.0Pip-CH₂ (N-Me)

The Self-Validating 2D NMR Network

NMR_Correlations Anchor1 4-Methyl Group (δ 2.45 ppm) Core Quinoline Core C-2 C-3 C-4 C-5 C-6 C-7 C-8 Anchor1->Core HMBC (C-3, C-4, C-4a) Anchor2 6-Amino Group (δ 5.20 ppm) Anchor2->Core HMBC (C-5, C-6, C-7) Anchor3 Piperazine Ring (δ 3.55 ppm) Anchor3->Core HMBC (C-2) Anchor3->Core NOESY (H-3)

Caption: Key 2D NMR logical correlation anchors used for structural validation.

Step-by-Step Validation Logic
  • Assigning the Pyridine Ring (Anchor 1): Locate the 4-CH₃ singlet at 2.45 ppm. In the HMBC spectrum, this proton will show strong ³J_CH correlations to C-3 and C-4a, and a ²J_CH correlation to C-4. This unambiguously identifies C-3. The proton attached to C-3 (H-3) can then be identified via HSQC.

  • Validating the C-2 Substitution (Anchor 3): The piperazine protons adjacent to the quinoline nitrogen (~3.55 ppm) will show a ³J_CH HMBC correlation to C-2. To confirm spatial geometry, check the NOESY spectrum: a cross-peak between the piperazine CH₂ protons and H-3 (6.85 ppm) confirms the piperazine is locked at the C-2 position.

  • Assigning the Benzenoid Ring (Anchor 2): Locate the broad -NH₂ singlet at 5.20 ppm. HMBC correlations from these protons will illuminate C-5, C-6, and C-7. Because H-5 is ortho to the -NH₂ and meta to H-7, it will appear as a doublet with a small coupling constant (J = 2.5 Hz). H-7 will appear as a doublet of doublets (J = 8.8, 2.5 Hz).

  • Closing the Loop: The COSY spectrum will show a strong cross-peak between H-7 and H-8, confirming the final connectivity of the aromatic system.

Troubleshooting & Best Practices

  • Missing Exchangeable Protons: If the -NH₂ signal at 5.20 ppm is missing or excessively broad, the DMSO-d₆ may have absorbed atmospheric moisture. Use fresh ampoules of solvent and ensure the sample is thoroughly dried prior to dissolution.

  • Overlapping Aliphatic Signals: The piperazine N-CH₃ (~2.25 ppm) and 4-CH₃ (~2.45 ppm) signals may overlap with the residual DMSO solvent peak (2.50 ppm). If integration is compromised, utilize the ¹³C and HSQC spectra to resolve these carbons, as their ¹³C shifts (46.0 ppm vs 18.5 ppm) are vastly different.

References

  • Black, P. J., & Heffernan, M. L. (1964). The analysis of the proton magnetic resonance spectra of heteroaromatic systems. II. Quinoline and its mononitroderivatives. Australian Journal of Chemistry.[Link]

  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]

  • Rostami, A., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11373, 6-Aminoquinoline. PubChem. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 598754, 4-Methyl-2-piperazin-1-yl-quinoline. PubChem.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals scaling up or optimizing the synthesis of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine , a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals scaling up or optimizing the synthesis of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine , a highly functionalized quinoline core frequently utilized as an intermediate in kinase inhibitors and receptor modulators.

Below, we address the most common bottlenecks in this multi-step synthesis, providing mechanistically grounded solutions, self-validating protocols, and quantitative optimization data.

I. Overview & Synthetic Strategy

The standard synthetic route for this molecule proceeds through three critical transformations starting from a pre-formed quinolin-2(1H)-one core:

  • Chlorination of the 2-position.

  • Nucleophilic Aromatic Substitution (SNAr) to install the piperazine moiety.

  • Reduction of the 6-nitro group to the target amine.

Synthesis_Workflow A 4-Methyl-6-nitro- quinolin-2(1H)-one B 2-Chloro-4-methyl- 6-nitroquinoline A->B POCl3 (Chlorination) C 4-Methyl-2-(4-methylpiperazin- 1-yl)-6-nitroquinoline B->C 1-Methylpiperazine (SNAr) D 4-Methyl-2-(4-methylpiperazin- 1-yl)quinolin-6-amine C->D Reduction (Fe/NH4Cl)

Figure 1: Three-step synthetic workflow for 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine.

II. Troubleshooting & Causality FAQs

Phase 1: Chlorination (POCl3)

Q: My conversion to 2-chloro-4-methyl-6-nitroquinoline is low, and the workup yields a black, tarry substance. How can I improve the yield and purity?

A: The conversion of 4-methyl-6-nitroquinolin-2(1H)-one to the 2-chloro derivative using phosphorus oxychloride (POCl3) is highly prone to thermal degradation[1].

  • The Causality: POCl3 acts as both the solvent and the chlorinating agent. If the reaction is pushed at full reflux (>105°C) for extended periods, the electron-deficient nitroquinoline ring undergoes oxidative side reactions, leading to polymerization (tar formation). Furthermore, improper aqueous quenching hydrolyzes the reactive phosphorodichloridate intermediate back to the starting material.

  • The Solution: Do not rely on thermal forcing. Instead, add a catalytic amount of N,N-Dimethylformamide (DMF). This generates the highly electrophilic Vilsmeier-Haack reagent in situ, which significantly accelerates the chlorination, allowing you to lower the temperature to 90°C and shorten the reaction time[2]. For workup, never add water directly to the reaction; concentrate the mixture first, then perform a "reverse quench" onto crushed ice, neutralizing immediately with aqueous ammonia[3].

Phase 2: Nucleophilic Aromatic Substitution (SNAr)

Q: The SNAr reaction of 2-chloro-4-methyl-6-nitroquinoline with 1-methylpiperazine stalls at ~50-60% conversion. How do I drive this to completion?

A: This is a classic issue of auto-inhibition and poor transition-state stabilization.

  • The Causality: While the 6-nitro group activates the quinoline core for SNAr, the 2-position suffers from steric hindrance from the adjacent 4-methyl group. More importantly, as 1-methylpiperazine attacks the ring, it displaces HCl. This HCl immediately protonates the remaining unreacted 1-methylpiperazine, rendering it non-nucleophilic. If you use standard equivalents (1.0 - 1.5 eq), the reaction will inherently stall[4].

  • The Solution: See the logic tree below. You must manage the acid byproduct and stabilize the Meisenheimer complex.

SNAr_Logic Start Issue: SNAr Reaction Stalls Check1 Check Nucleophile Equivalents Start->Check1 Check2 Check Acid Scavenging Start->Check2 Check3 Check Solvent Polarity Start->Check3 Action1 Increase 1-methylpiperazine to 2.5 - 3.0 eq Check1->Action1 Action2 Add 2.0 eq DIPEA or K2CO3 Check2->Action2 Action3 Switch to DMF/NMP at 100°C Check3->Action3

Figure 2: Troubleshooting logic tree for resolving stalled SNAr reactions.

Phase 3: Nitro Reduction to Amine

Q: During the final reduction step using Pd/C and H2, the reaction is extremely slow, and I am seeing incomplete conversion. What is the most reliable method?

A: Reducing a nitro group in the presence of a piperazine ring presents a severe catalytic challenge.

  • The Causality: The basic nitrogen atoms of the newly installed 1-methylpiperazine moiety strongly coordinate to the palladium surface. This effectively poisons the Pd/C catalyst, preventing the chemisorption and activation of H2 gas.

  • The Solution: Abandon transition-metal hydrogenation in favor of a chemical reduction. Béchamp reduction conditions (Iron powder and Ammonium Chloride) completely circumvent catalyst poisoning. Iron-mediated reduction is highly chemoselective for the nitro group, easily scalable, and avoids the risk of dehalogenation or over-reduction.

III. Quantitative Optimization Summary

The following table summarizes the yield improvements achieved by shifting from standard literature conditions to our optimized protocols.

Reaction StepStandard ConditionOptimized ConditionYield ShiftKey Mechanistic Driver
Chlorination POCl3 reflux (105°C), 4hPOCl3 + cat. DMF, 90°C, 1.5h45% → 85%Vilsmeier-Haack intermediate lowers Ea​ ; prevents thermal tarring.
SNAr Toluene, 1.5 eq PiperazineNMP, 3.0 eq Piperazine, 100°C55% → 92%Polar aprotic solvent stabilizes Meisenheimer complex; excess amine scavenges HCl.
Nitro Reduction Pd/C, H2 (balloon), MeOHFe powder, NH4Cl, EtOH/H2O, 80°C40% → 88%Iron circumvents Pd-catalyst poisoning caused by the piperazine lone pairs.

IV. Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols include built-in validation checkpoints (visual cues and mass spectrometry data) to confirm reaction progress in real-time.

Protocol A: Optimized SNAr Reaction
  • Setup: Charge a dry, round-bottom flask with 2-chloro-4-methyl-6-nitroquinoline (1.0 eq) and anhydrous N-Methyl-2-pyrrolidone (NMP) (5 mL/g).

  • Addition: Add 1-methylpiperazine (3.0 eq) dropwise at room temperature.

    • Validation Checkpoint 1 (Visual): The solution will immediately transition from pale yellow to a deep, vibrant orange/yellow due to the formation of the charge-transfer Meisenheimer complex.

  • Heating: Heat the mixture to 100°C for 4 hours under an inert atmosphere.

  • Monitoring: Sample the reaction for LC-MS.

    • Validation Checkpoint 2 (Analytical): The starting material mass is [M+H]+=223 (for 35Cl ). Ensure complete disappearance of this peak. The target product mass is [M+H]+=287 .

  • Workup: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water (10 mL/g). Filter the resulting bright yellow precipitate, wash extensively with cold water to remove NMP, and dry under high vacuum.

Protocol B: Iron-Mediated Nitro Reduction
  • Setup: Suspend 4-methyl-2-(4-methylpiperazin-1-yl)-6-nitroquinoline (1.0 eq) in a 4:1 mixture of Ethanol and Water (10 mL/g).

  • Reagent Addition: Add Ammonium Chloride (3.0 eq) and Iron powder (325 mesh, 5.0 eq).

  • Reaction: Heat the suspension to 80°C under vigorous stirring for 2 hours.

    • Validation Checkpoint 1 (Visual): The bright yellow color of the starting material will fade to a pale/grey suspension as the nitro group is reduced to the amine.

  • Monitoring: Check progress via TLC (DCM:MeOH 9:1 with 1% NH4OH).

    • Validation Checkpoint 2 (Analytical): The product spot will be highly polar compared to the starting material. LC-MS will show the target mass at [M+H]+=257 .

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the filter cake with hot ethanol. Concentrate the filtrate, adjust the aqueous layer to pH 10 with saturated aqueous Na2CO3, extract with EtOAc, dry over Na2SO4, and concentrate to yield the target amine as an off-white solid.

V. References

  • WO2003045313A2 - 2-aminoquinoline compounds - Google Patents. Available at:

  • Biological Evaluation of ˆ-(Dialkylamino)alkyl Derivatives of 6H-indolo[2,3-b]quinoline – Novel Cytotoxic DNA Topoisomerase I - Anticancer Research. Available at:

  • Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes | Request PDF - ResearchGate. Available at:

  • Synthesis and Pharmacological Evaluation of [11C]granisetron and [18F]fluoropalonosetron as PET Probes for 5-HT3 Receptor Im - BORIS Portal. Available at:

Sources

Optimization

Troubleshooting 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine degradation during storage

Technical Support Center: 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine Guide: Troubleshooting and Prevention of Degradation During Storage Welcome to the technical support guide for 4-Methyl-2-(4-methylpiperazin-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine

Guide: Troubleshooting and Prevention of Degradation During Storage

Welcome to the technical support guide for 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine (CAS No. 710328-09-9).[1] This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As Senior Application Scientists, we have synthesized data from published literature and extensive field experience to create a practical resource for your laboratory.

This guide addresses common questions and provides in-depth troubleshooting protocols to help you identify, mitigate, and prevent degradation of your valuable compound.

Section 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section provides rapid answers to the most common issues encountered during the storage and handling of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum stability, the compound should be stored under controlled conditions that minimize exposure to atmospheric and environmental catalysts of degradation. Based on the general stability of piperazine and quinoline derivatives, the following conditions are recommended:

  • Temperature: Store in a cool, dry place. For long-term stability, refrigerated conditions (2-8°C) are recommended to slow down potential chemical reactions.[2][3] High temperatures (e.g., above 30°C) can accelerate thermal degradation.[2]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[2][3] The piperazine and amine moieties are susceptible to oxidation by atmospheric oxygen.[2][4]

  • Light: Protect from light by using an amber or opaque vial.[3] Quinoline structures can be susceptible to photodegradation.[5][6]

  • Moisture: The compound should be kept in a tightly sealed container to protect it from moisture.[3][7] Piperazine derivatives can be hygroscopic, and the presence of water can facilitate hydrolytic degradation pathways.[2][4]

Q2: My solid sample has developed a yellow or brownish tint over time. What does this signify?

A2: A change in color from the expected white or off-white powder typically indicates the formation of degradation products. This is often linked to oxidation or photodegradation. The electron-rich aromatic amine and the piperazine ring are susceptible to oxidation, which can form colored impurities.[4] Similarly, exposure to light can generate chromophoric degradants.[8] It is crucial to re-analyze the purity of the sample via HPLC before use.

Q3: I'm observing new, smaller peaks in my HPLC chromatogram after storing a solution of the compound. What are they likely to be?

A3: The appearance of new peaks, particularly those eluting earlier than the parent compound, often suggests the formation of more polar degradation products. For this molecule, likely candidates include:

  • N-Oxides: Oxidation of the tertiary nitrogen in the methylpiperazine ring or the secondary nitrogen in the piperazine ring.[2][3]

  • Hydroxylated Species: Oxidation of the quinoline ring system can introduce hydroxyl groups, a known degradation pathway for quinolines.[9]

  • Ring-Opened Products: More extensive degradation, potentially through hydrolysis or oxidation, can lead to the opening of the piperazine ring.[2][10]

To confirm the identity of these peaks, analysis by LC-MS is the recommended next step.

Q4: What is the best way to handle the compound to minimize degradation during experimental use?

A4: Proper handling is critical. When weighing and preparing solutions, minimize the sample's exposure time to air and ambient light.[7][8] Use solvents that are of high purity and are de-gassed if the compound shows significant oxidative instability. If preparing stock solutions for long-term use, aliquot them into single-use vials and store under the recommended conditions (see Q1) to avoid repeated freeze-thaw cycles and atmospheric exposure.

Section 2: In-Depth Troubleshooting and Investigative Workflows

When simple observation is not enough, a systematic approach is required to understand and solve degradation issues.

Workflow for Investigating Compound Degradation

This workflow provides a logical path from observing a potential issue to implementing a corrective action.

G Troubleshooting Workflow for Compound Degradation A Problem Observed (e.g., Color Change, New HPLC Peaks) B Assess Purity & Confirm Degradation (Run HPLC-UV Analysis) A->B C Purity Acceptable? (>98% or within spec) B->C D Proceed with Experiment (Use with caution, monitor stability) C->D Yes E Identify Degradants (Perform LC-MS Analysis) C->E No F Characterize Degradation Pathway (Conduct Forced Degradation Study) E->F Gain Mechanistic Insight G Review Storage & Handling (Compare with best practices) E->G F->G H Implement Corrective Actions (e.g., Re-purify, Order New Lot, Modify Storage) G->H I Document Findings & Update SOPs H->I

Caption: A step-by-step workflow for identifying and resolving degradation issues.

Protocol 1: Standard Purity Assessment by HPLC-UV

This protocol provides a baseline method for quantifying the purity of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine.

Objective: To separate the parent compound from potential impurities and determine its purity percentage.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard at 1.0 mg/mL in methanol or acetonitrile.

    • Prepare the sample to be tested at a similar concentration (e.g., 1.0 mg/mL) in the same solvent.

    • Filter all solutions through a 0.45 µm filter before injection.[11]

  • HPLC Analysis:

    • Inject a blank (solvent), followed by the reference standard, and then the test sample.

    • Analyze the resulting chromatograms for peak area and retention time.

  • Purity Calculation:

    • Calculate the purity of the sample using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Recommended HPLC Parameters

Parameter Recommended Setting Rationale
Column C18, 2.1 or 4.6 mm x 100 mm, < 3 µm Provides good hydrophobic retention for the quinoline structure.
Mobile Phase A 0.1% Formic Acid in Water Acidified mobile phase ensures protonation of the amine groups for good peak shape.[12]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier with good UV transparency.
Gradient 5-95% B over 10-15 minutes A gradient is necessary to elute both the parent compound and any potential polar or non-polar degradants.
Flow Rate 0.3 - 1.0 mL/min Adjusted based on column diameter.
Column Temp. 30-40°C Using a column oven ensures reproducible retention times.[11][12]
Detection (UV) 254 nm and 275 nm Quinoline systems typically have strong absorbance in this range.[13] A Diode Array Detector (DAD) is ideal for checking peak purity.

| Injection Vol. | 1-10 µL | Adjust to avoid column overload.[11] |

Protocol 2: Conducting a Forced Degradation Study

Forced degradation (or stress testing) studies are crucial for understanding a compound's intrinsic stability and identifying likely degradation pathways.[4][14] The goal is to achieve 5-20% degradation to ensure that the primary degradants are formed without secondary reactions.[15]

Objective: To intentionally degrade the compound under various stress conditions to predict long-term stability and identify potential degradants.

Methodology:

  • Prepare separate solutions of the compound (e.g., at 1 mg/mL) for each stress condition. Include a control sample protected from stress.

  • Expose the samples to the conditions outlined in the table below.

  • At specified time points (e.g., 2, 8, 24, 48 hours), take an aliquot of each sample.

  • Quench the reaction if necessary (e.g., neutralize acid/base, cool thermal samples).

  • Analyze all samples and the control by HPLC-UV (Protocol 1) and LC-MS to identify and quantify the degradants.

Forced Degradation Conditions

Stress Condition Protocol Rationale & Potential Products
Acid Hydrolysis 0.1 M HCl at 60°C Tests stability in acidic environments. May cause hydrolysis of the amine group or other susceptible bonds.[4]
Base Hydrolysis 0.1 M NaOH at 60°C Tests stability in alkaline environments. Can promote different hydrolytic pathways than acid.[4]
Oxidation 3% H₂O₂ at room temp. Simulates oxidative stress.[14] Likely to form N-oxides on the piperazine ring.[2][4]
Thermal Solid & Solution at 80°C Evaluates intrinsic thermal stability. Can lead to various fragmentation or rearrangement products.[4][16]

| Photolytic | Solution exposed to UV/Vis light (ICH Q1B) | Assesses light sensitivity. The quinoline core is a known chromophore susceptible to photodegradation.[5][6][14] |

Section 3: Understanding the Degradation Chemistry

The structure of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine contains several functional groups that are susceptible to degradation. Understanding these vulnerabilities is key to preventing them.

G Potential Degradation Sites on the Molecule compound N_oxide Oxidation (N-Oxide formation) N_oxide->pos_N_oxide  N1 of Piperazine Photo Photodegradation & Oxidation (Quinoline Ring) Photo->pos_Photo Aromatic System Amine_Ox Oxidation/Hydrolysis (6-Amino Group) Amine_Ox->pos_Amine_Ox Exocyclic Amine

Caption: Key reactive sites on the molecule susceptible to common degradation pathways.

  • Oxidative Degradation : This is one of the most probable degradation routes.[4] The tertiary amine within the methylpiperazine ring is a prime target for oxidation, leading to the formation of a stable N-oxide. Atmospheric oxygen, especially in the presence of trace metal catalysts, can initiate this process.[10][17] The exocyclic 6-amino group is also susceptible to oxidation.

  • Photodegradation : The extended aromatic system of the quinoline ring is a strong chromophore, meaning it absorbs UV and visible light. This absorption can excite the molecule to a higher energy state, where it can undergo reactions such as ring cleavage, rearrangement, or reaction with oxygen to form photo-oxidized products.[5][6]

  • Thermal Degradation : While generally more stable than many linear amines, the molecule is not immune to high temperatures.[18][19] Thermal stress can provide the activation energy needed for fragmentation, particularly at the bonds connecting the piperazine ring to the quinoline core.[16]

  • Hydrolytic Degradation : In the presence of moisture, especially under non-neutral pH conditions, the compound may undergo hydrolysis.[2] While the core structure is relatively robust, the 6-amino group could potentially be a site for hydrolysis under harsh acidic or basic conditions.

By understanding these potential pathways, researchers can make informed decisions about storage, formulation, and handling to preserve the integrity of their compound.

References

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. (2022). IWA Publishing. [Link]

  • Rationalizing Product Formation in Piperazine Degradation: A Computational Study. (2021). ACS Publications. [Link]

  • Possible degradation pathway of quinoline. (2017). ResearchGate. [Link]

  • piperazine anhydrous - s d fine-chem limited. s d fine-chem limited. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Degradation of quinoline by a soil bacterium. (1976). PubMed. [Link]

  • What are the stability conditions of piperazine? (2025). Biosynce. [Link]

  • Thermal Decomposition of Quinoline and Isoquinoline. The Role of 1-Indene Imine Radical. (1998). ACS Publications. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journals. [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. (2023). ResearchGate. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. [Link]

  • Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. (2020). ChemRxiv. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (2010). The University of Texas at Austin. [Link]

  • Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. (2014). ACS Publications. [Link]

  • Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2022). MDPI. [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (2022). ScienceDirect. [Link]

  • Supporting Information for: Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journals. [Link]

  • Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. (2011). Semantic Scholar. [Link]

  • Synthesis, characterisation and photoluminescent properties of quinoline derivatives containing both a biphenyl group and an alpha, beta-diarylacrylonitrile unit. (2026). ResearchGate. [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Stability of Amine-Functionalized Cellulose during Temperature-Vacuum-Swing Cycling for CO2 Capture from Air. (2013). ACS Publications. [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process. (2012). SciSpace. [Link]

  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. (2010). UM Research Repository. [Link]

  • Effect of temperature on carbamate stability constants for amines. SINTEF. [Link]

  • 4-METHYL-2-(4-METHYL-PIPERAZIN-1-YL)-QUINOLIN-6-YLAMINE. Appchem. [Link]

  • Effect of temperature on amine loss. (2016). ResearchGate. [Link]

  • Impact of Solvent on the Thermal Stability of Amines - PMC. (2022). National Center for Biotechnology Information. [Link]

  • 4-Methyl-2-piperazin-1-yl-quinoline. PubChem. [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2025). MDPI. [Link]

  • Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. (2015). DergiPark. [Link]

Sources

Troubleshooting

Reducing background noise in 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine LC-MS/MS

Topic: Reducing Background Noise in 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine Quantification Prepared by: Senior Application Scientist, Bioanalytical Workflows Welcome to the Technical Support Center. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Reducing Background Noise in 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine Quantification Prepared by: Senior Application Scientist, Bioanalytical Workflows

Welcome to the Technical Support Center. This guide is designed for drug development professionals and bioanalytical scientists facing chronic baseline elevation, "ghost peaks," and signal-to-noise (S/N) degradation when analyzing highly basic, nitrogen-rich therapeutics like 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine.

Instead of treating the symptoms, this guide addresses the fundamental physicochemical causality behind the noise. By understanding the interaction between the analyte's piperazine/quinoline moieties and the LC-MS/MS environment, you can implement self-validating protocols to ensure absolute data integrity.

Diagnostic Overview: Why is this compound problematic?

4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine contains multiple basic centers: a primary amine, a quinoline ring, and a 4-methylpiperazine moiety. The tertiary nitrogens in the piperazine ring are highly basic (pKa ~8.5–9.5). In standard acidic mobile phases (e.g., 0.1% Formic Acid), this molecule is multiply protonated.

This extreme cationic state leads to two primary mechanisms of background noise:

  • System Carryover: Strong ionic binding to uncapped silanols and metal oxides in the fluidic path.

  • Matrix Suppression: Co-elution with endogenous phospholipids that compete for charge on the surface of the Electrospray Ionization (ESI) droplet[1].

Mechanism_Carryover Target Basic Amine Analyte (Piperazine/Quinoline) Silanols Uncapped Silanols & Metal Oxides Target->Silanols Ionic Binding Phospholipids Endogenous Phospholipids Target->Phospholipids Co-elution Carryover System Carryover (Ghost Peaks) Silanols->Carryover Slow Desorption Suppression ESI Droplet Ion Suppression Phospholipids->Suppression Charge Competition

Fig 2. Mechanistic pathways leading to background noise via carryover and matrix suppression.

FAQ & Troubleshooting Protocols
Q1: I am seeing constant "ghost peaks" and an elevated baseline even in my blank injections. How do I eliminate this carryover?

The Causality: When highly basic compounds pass through the autosampler needle, injection valve, and column frits, their protonated nitrogens undergo cation exchange with negatively charged, uncapped silanols and metal surfaces. A standard acidic wash solvent fails to break these ionic bonds, causing the compound to slowly leach into subsequent runs, elevating the background noise.

The Solution: You must implement a self-validating Dual-Wash Autosampler Protocol . The first wash removes aqueous-soluble matrix salts, while the second wash uses a high-pH organic solvent to deprotonate the piperazine nitrogens, neutralizing their charge and forcibly desorbing them from the system surfaces.

Step-by-Step Methodology: Dual-Wash Protocol

  • Configure Wash 1 (Aqueous/Acidic): Prepare a solution of 5% Methanol / 95% Water with 0.1% Formic Acid.

    • Validation: This dissolves precipitated buffers and hydrophilic matrix components.

  • Configure Wash 2 (Organic/Basic): Prepare a solution of 50% Acetonitrile / 30% Isopropanol / 20% Water with 1% Ammonium Hydroxide (NH₄OH).

    • Validation: The high organic content (Isopropanol) disrupts hydrophobic interactions, while the high pH (~10.5) deprotonates the basic amines, breaking the ionic bonds with silanols.

  • Execute Wash Cycle: Program the autosampler to perform 3 cycles of Wash 1 (500 µL), followed by 3 cycles of Wash 2 (500 µL), and a final cycle of Wash 1 to re-equilibrate the needle to initial mobile phase conditions.

Quantitative Impact of Wash Solvents on Carryover

Wash Solvent CompositionMechanism of ActionCarryover (%)S/N Improvement
50% MeOH / 50% H₂O (0.1% FA)Standard hydrophobic wash4.50%Baseline (1x)
100% AcetonitrileStrong hydrophobic wash2.80%1.5x
50% ACN / 50% H₂O (1% NH₄OH)Deprotonation + Hydrophobic0.05%8.2x
50% ACN / 30% IPA / 20% H₂O (1% NH₄OH) Maximum Desorption <0.01% 12.5x
Q2: My background noise spikes specifically around the retention time of my analyte when analyzing plasma samples. What is causing this?

The Causality: This is a classic manifestation of the matrix effect. Biological matrices, particularly plasma, contain high concentrations of glycerophosphocholines (PCs) and lysophosphatidylcholines (LPCs)[1]. These endogenous phospholipids share lipophilic and basic properties with your analyte, causing them to co-elute. In the ESI source, these highly concentrated lipids saturate the droplet surface, preventing your target analyte from ionizing efficiently. This charge competition suppresses the analyte signal while simultaneously elevating the chemical noise floor[2].

The Solution: Standard protein precipitation (PPT) does not remove phospholipids. You must utilize a targeted Phospholipid Depletion Protocol.

Step-by-Step Methodology: Phospholipid Depletion (HybridSPE)

  • Sample Precipitation: Add 100 µL of plasma to 300 µL of 1% Formic Acid in Acetonitrile. Vortex for 2 minutes. Note: The acid disrupts protein binding.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Zirconia-Coated SPE (HybridSPE): Transfer the supernatant to a HybridSPE plate (or equivalent zirconia/titania-based stationary phase).

    • Causality: The Lewis acid properties of the zirconia selectively form strong coordination bonds with the phosphate moiety of the phospholipids, trapping them completely[1].

  • Elution: Apply vacuum (10 inHg) for 2 minutes. The basic amine analyte passes through unhindered because it lacks a phosphate group.

  • Chromatographic Validation: To ensure success, implement "Visualized Matrix Effects" by monitoring the in-source multiple-reaction monitoring (IS-MRM) transitions for phospholipids (e.g., m/z 184 for the phosphatidylcholine headgroup) during your gradient[2]. Ensure no m/z 184 peaks co-elute with your analyte.

Q3: I have bypassed the column and injected a pure solvent blank directly into the MS, but the baseline noise remains high. How do I fix this?

The Causality: If noise persists without a column or matrix, the issue is isolated to the ESI source or mobile phase purity. The use of sub-optimal solvents introduces low-molecular-weight contaminants that form adducts and solvent clusters in the gas phase[3]. Furthermore, poor desolvation parameters fail to evaporate the droplets efficiently, leading to a noisy, chaotic ion beam.

The Solution: Optimize the ESI gas dynamics and strictly control solvent purity.

Step-by-Step Methodology: ESI Source Optimization

  • Solvent Purity Audit: Immediately discard HPLC-grade solvents. Flush the system lines with strictly LC-MS grade water and organic modifiers. HPLC-grade solvents contain trace impurities that drastically increase MS background noise in the low-molecular-weight range[3].

  • Cone Gas Optimization: Increase the cone gas flow rate (e.g., from 150 L/hr to 350 L/hr).

    • Causality: The cone gas acts as a curtain, blowing away neutral solvent clusters and uncharged droplets before they can enter the mass analyzer. Optimizing this parameter significantly reduces chemical background noise and improves the S/N ratio for trace-level quantification.

  • Desolvation Temperature: For a high-aqueous mobile phase, increase the desolvation temperature (e.g., 450°C to 550°C) to ensure complete droplet evaporation, preventing noisy cluster ions from reaching the detector.

Troubleshooting_Workflow A Elevated Background Noise (LC-MS/MS) B Perform Zero-Volume Blank Injection A->B C Noise Persists: Source/System Issue B->C D Noise Disappears: Column/Matrix Issue B->D E Optimize ESI Parameters (Increase Cone Gas) C->E F Flush with LC-MS Grade Solvents C->F G Implement Phospholipid Removal (SPE) D->G H Optimize Autosampler Wash (High pH) D->H

Fig 1. Systematic diagnostic workflow for isolating and resolving LC-MS/MS background noise.

References
  • Pucci, V., Di Palma, S., Alfieri, A., Maccaferri, F., & Campi, B. (2009). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PubMed Central (PMC). Available at:[Link]

  • Ye, J.-H., & Pao, L.-H. (2015). Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example. PLOS One. Available at:[Link]

  • Waters Corporation. Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification. Waters Application Notes. Available at:[Link]

  • MacNeill, R. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. Available at:[Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Preventing Precipitation of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine in Cell Culture Media

Welcome to the technical support resource for 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to proactively prevent and trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to proactively prevent and troubleshoot solubility challenges with this compound in cell culture experiments. As a quinoline derivative with multiple basic nitrogen centers, its aqueous solubility is highly dependent on pH, a factor that presents a common hurdle in the physiologically buffered environment of cell culture media.

This document provides in-depth, field-proven insights and protocols to ensure the successful application of this compound in your research, thereby safeguarding the accuracy and reproducibility of your experimental results.

Section 1: Understanding the Core Challenge - Physicochemical Properties

The structure of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine is fundamental to its behavior in aqueous solutions. The presence of amine groups on the quinoline ring and the methylpiperazine moiety makes it a basic compound. Basic compounds are typically protonated and more soluble in acidic environments.[1][2] Conversely, in the neutral to slightly alkaline pH of standard cell culture media (typically pH 7.2-7.4), the compound is less protonated, reducing its solubility and increasing the risk of precipitation.[3][4]

A structurally similar compound, 4-Methyl-2-piperazin-1-yl-quinoline, has a measured aqueous solubility of only 33.3 µg/mL at pH 7.4, highlighting the inherently low solubility of this chemical class under physiological conditions.[5]

Table 1: Key Physicochemical Properties of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine

PropertyValueImplication for Cell Culture
Molecular Formula C₁₅H₂₀N₄-
Molecular Weight 256.35 g/mol [6]Used for calculating stock solution concentrations.
Predicted Nature Weakly BasicSolubility is pH-dependent; lower solubility at physiological pH (7.2-7.4).[1][7]
Predicted Solubility Low in aqueous media at neutral pHHigh risk of precipitation when diluted from an organic solvent stock into cell culture media.[8][9]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers in a direct question-and-answer format.

Q1: My compound precipitated instantly when I added my DMSO stock to the culture medium. What is happening and how can I prevent it?

A1: This phenomenon is known as "solvent shock" or "crashing out." [8][10]

  • The Cause: Your compound is highly soluble in the 100% DMSO stock but possesses very low solubility in the aqueous cell culture medium. When you add the stock directly, the DMSO disperses rapidly, leaving the compound in a localized, supersaturated aqueous environment that is far above its solubility limit, causing it to immediately aggregate and precipitate.[8][10]

  • The Solution: Optimize Your Dilution Technique. The goal is to make the transition from an organic to an aqueous environment as gentle as possible.

    • Pre-warm the Media: Always use media that has been pre-warmed to 37°C. The solubility of most compounds increases with temperature.[8][11]

    • Use Stepwise Dilution: Instead of adding the stock directly to your final large volume, first create an intermediate dilution. For example, add your stock to a smaller, sterile volume of pre-warmed media (e.g., 500 µL) and mix thoroughly. Then, add this intermediate dilution to the final culture volume.[10]

    • Slow Addition & Vigorous Mixing: Add the stock solution (or the intermediate dilution) drop-by-drop into the vortex of the media while it is being gently swirled or vortexed. This ensures immediate and even distribution, preventing localized oversaturation.[8]

Q2: The media looked fine initially, but I observed a precipitate after several hours or days of incubation. What is the cause?

A2: This delayed precipitation is typically due to compound instability or interactions with media components over time.

  • The Potential Causes:

    • pH Shift: Cellular metabolism naturally produces acidic byproducts (like lactic acid), which can gradually lower the pH of the culture medium.[4][8] For a basic compound like this quinoline derivative, a lower pH should theoretically increase solubility.[1] However, if the compound is interacting with other media components, this may not hold true.

    • Media Component Interaction: The compound might be interacting with salts (e.g., phosphates), amino acids, or other components in the media, forming less soluble complexes over time.[12]

    • Compound Degradation: The compound may not be stable at 37°C for extended periods, degrading into less soluble byproducts.[8]

  • The Solutions:

    • Refresh Media Frequently: For long-term experiments, replace the compound-containing media every 24-48 hours to remove metabolic byproducts and replenish the compound.

    • Assess Compound Stability: Prepare fresh media with the compound more frequently to minimize the impact of potential degradation.[8]

Q3: What is the absolute maximum concentration of this compound I can use in my experiments?

A3: The maximum soluble concentration is not a fixed value; it must be determined empirically under your specific experimental conditions. It is highly dependent on the type of basal media, the percentage of serum, and the final DMSO concentration.

  • The Solution: Perform a Kinetic Solubility Test. This simple experiment will determine the practical solubility limit in your system. Please refer to Protocol 3 for a detailed, step-by-step guide. The highest concentration that remains clear after incubation is your working maximum soluble concentration.[10]

Q4: Since the compound is basic, can I just lower the pH of my media to keep it dissolved?

A4: This is strongly discouraged.

  • The Cause: While lowering the pH would increase the compound's solubility, cell culture media is a finely tuned, buffered system.[4] Altering the bulk pH of the media outside its optimal range (typically 7.2-7.4) will induce significant cellular stress, alter protein function, and can lead to cell death, thereby confounding your experimental results.[3]

  • The Solution: Focus on the other strategies outlined in this guide. The health and physiological relevance of the cell model are paramount.

Q5: Are there any additives or media supplements that can improve solubility?

A5: Yes, certain media components can act as solubilizing agents.

  • The Primary Enhancer: Serum. If your experimental design allows, increasing the percentage of Fetal Bovine Serum (FBS) can significantly help. Serum proteins, particularly albumin, can bind to hydrophobic compounds and act as carriers, keeping them in solution.[9][10]

  • Advanced Option: Cyclodextrins. For serum-free applications, cyclodextrins like (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) can be used. These are cyclic oligosaccharides that encapsulate hydrophobic molecules, increasing their aqueous solubility.[9][13] Caution: If you use a solubility enhancer, you must include a vehicle control containing the same concentration of the enhancer to account for any potential effects on the cells.[9]

Section 3: Standard Operating Protocols

Follow these validated protocols to minimize precipitation and ensure experimental consistency.

Protocol 1: Preparation of a 10 mM Stock Solution
  • Calculation: Determine the mass of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine powder needed to prepare your desired volume of a 10 mM stock solution (M.W. = 256.35).

  • Dissolution: Aseptically add the appropriate volume of high-purity, anhydrous DMSO to the vial of compound powder.

  • Mixing: Vortex the vial thoroughly for 1-2 minutes. If particulates remain, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing until the solution is completely clear.[10]

  • Aliquoting & Storage: Dispense the stock solution into single-use, light-protected aliquots.[9] Store at -20°C for short-term (1-3 months) or -80°C for long-term storage. Crucially, avoid repeated freeze-thaw cycles , as this is a major cause of compound falling out of solution.[9][10]

Protocol 2: Optimal Dilution of Stock Solution into Cell Culture Medium
  • Thaw Stock: Thaw a single aliquot of the 10 mM stock solution at room temperature. Inspect it carefully to ensure no crystals have formed. If crystals are present, repeat the warming and vortexing step from Protocol 1.

  • Pre-warm Medium: Bring your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.

  • Prepare Intermediate Dilution (Recommended): In a sterile tube, prepare an intermediate dilution (e.g., 1:10 or 1:100) of your stock solution in the pre-warmed medium. For example, add 10 µL of 10 mM stock to 990 µL of medium for a 100 µM intermediate solution.

  • Final Dilution: While gently swirling or vortexing the final volume of pre-warmed medium, add the required volume of the intermediate dilution (or the stock solution, if not making an intermediate) in a dropwise manner.

  • Final Mix & Use: Gently mix the final solution before adding it to your cells.

Protocol 3: Determining the Maximum Soluble Concentration
  • Preparation: Prepare a series of sterile microcentrifuge tubes. In each tube, add 1 mL of your complete, pre-warmed cell culture medium.

  • Serial Dilution: a. In the first tube, add the volume of your DMSO stock required to achieve the highest desired concentration (e.g., 10 µL of a 10 mM stock into 1 mL for a 100 µM final concentration). Add the stock dropwise while vortexing.[8] b. Perform a 2-fold serial dilution by transferring 500 µL from the first tube to the second tube (which contains 500 uL of media to maintain volume consistency), vortexing, and repeating this process for the subsequent tubes to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). c. Include a "vehicle control" tube containing only the highest equivalent volume of DMSO.

  • Incubation: Incubate all tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a relevant period (e.g., 2-4 hours).

  • Visual Inspection: After incubation, carefully inspect each tube against a dark background. Look for any signs of precipitation, such as cloudiness, visible crystals, or a film.[10]

Section 4: Visual Workflow and Concept Guides

Diagram 1: Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed? immediate IMMEDIATE (Solvent Shock) start->immediate Immediately delayed DELAYED (Instability) start->delayed After Incubation sol_immediate1 Optimize Dilution: - Pre-warm media - Add stock dropwise - Vortex during addition immediate->sol_immediate1 sol_delayed1 Refresh Media More Frequently (e.g., every 24h) delayed->sol_delayed1 sol_immediate2 Lower Stock Concentration (e.g., 1 mM instead of 10 mM) sol_immediate1->sol_immediate2 sol_immediate3 Lower Final Concentration sol_immediate2->sol_immediate3 end_goal Clear Solution & Reproducible Data sol_immediate3->end_goal sol_delayed2 Check Stock Integrity (Avoid freeze-thaw) sol_delayed1->sol_delayed2 sol_delayed2->end_goal

Caption: A troubleshooting workflow for addressing compound precipitation issues.

Diagram 2: Key Factors Influencing Compound Solubility

G center Compound Solubility ph pH (Media Buffer) center->ph temp Temperature (Pre-warming) center->temp conc Concentration (Stock & Final) center->conc solvent Solvent (DMSO %) center->solvent media Media Components (Serum, Salts) center->media

Caption: A conceptual map of factors affecting compound solubility in media.

References

  • Gleichauf, G. (2024). The Importance of pH Measurement in Cell Culture Research. Lab Manager. Retrieved from [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Hansen, L. K., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]

  • Appchem. (n.d.). 4-METHYL-2-(4-METHYL-PIPERAZIN-1-YL)-QUINOLIN-6-YLAMINE. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-2-piperazin-1-yl-quinoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • ResearchGate. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSo?. Retrieved from [Link]

  • LABOAO. (2023). Common Reagents In Cell Culture. Retrieved from [Link]

  • Chad's Prep. (2022). pH Effects on Solubility. YouTube. Retrieved from [Link]

  • Michl, J., et al. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. PMC. Retrieved from [Link]

  • MDPI. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]

  • PMC. (2025). Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. Retrieved from [Link]

  • PubChem. (n.d.). 6-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-2-(prop-2-en-1-yl)-1-{6-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]pyridin-2-yl}-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one. Retrieved from [Link]

  • PMC. (n.d.). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. Retrieved from [Link]

  • PubChem. (n.d.). 6-Aminoquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine

Welcome to our dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine. This resource is designed for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine. This resource is designed for researchers, scientists, and drug development professionals who may encounter chromatographic challenges, specifically peak tailing, during their analytical work with this compound. Our goal is to provide you with a comprehensive, scientifically-grounded, and practical framework for troubleshooting and resolving these issues, ensuring the accuracy and reliability of your results.

Understanding the Analyte: 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine

4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine is a basic compound due to the presence of multiple nitrogen atoms within its quinoline and piperazine ring structures.[1][2] The basic nature of this analyte is a primary contributor to its potential for exhibiting poor peak shape, particularly peak tailing, in reversed-phase HPLC.[3][4][5] This phenomenon arises from secondary interactions between the basic analyte and the stationary phase.[5][6]

Table 1: Key Properties of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine

PropertyValue/InformationSource
Molecular FormulaC15H20N4[1]
Molecular Weight256.35 g/mol [1]
Chemical StructureContains basic quinoline and piperazine moieties.[1]
Predicted pKaThe presence of multiple amine groups suggests this compound is basic and will be protonated at acidic to neutral pH.Inferred from structure

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My chromatogram for 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine shows significant peak tailing. What is the most likely cause?

A1: The primary cause of peak tailing for basic compounds like yours is most likely secondary interactions with residual silanol groups on the silica-based stationary phase of your HPLC column. [4][5][6][7]

Silanol groups (Si-OH) are present on the surface of silica-based packing materials.[8] At mobile phase pH values above approximately 3, these silanol groups can become deprotonated and carry a negative charge (Si-O⁻).[3][9] Your basic analyte, on the other hand, will be protonated and carry a positive charge. This leads to an undesirable ionic interaction that results in a mixed-mode retention mechanism (reversed-phase and ion-exchange), causing the observed peak tailing.[3][5][10]

Troubleshooting Workflow for Peak Tailing

G cluster_0 Initial Observation cluster_1 Diagnosis cluster_2 Resolution Strategies cluster_3 Mobile Phase Modifications cluster_4 Column Hardware Solutions A Significant Peak Tailing Observed B Is the analyte basic? A->B C Secondary Interactions with Silanols are Likely B->C Yes D Consider other causes (e.g., column void, extra-column volume) B->D No E Mobile Phase Optimization C->E F Column Selection C->F G System Check D->G H Lower Mobile Phase pH (e.g., pH < 3) E->H I Add a Competing Base (e.g., Triethylamine) E->I J Use a High-Purity, End-Capped Column F->J K Consider an Alternative Stationary Phase (e.g., HILIC) F->K

Caption: A logical workflow for diagnosing and resolving peak tailing.

Q2: How can I modify my mobile phase to reduce peak tailing for this basic analyte?

A2: There are two primary mobile phase strategies to mitigate peak tailing: lowering the pH and adding a competing base.

  • Lowering the Mobile Phase pH: By reducing the pH of your mobile phase to below 3, you can suppress the ionization of the residual silanol groups, minimizing the unwanted ionic interactions.[4][5][11] At a low pH, the silanol groups will be protonated (Si-OH) and therefore neutral, leading to a more homogenous interaction with your analyte based on the principles of reversed-phase chromatography.

    • Recommended Protocol:

      • Prepare your aqueous mobile phase component.

      • Add a small concentration of an acid, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to achieve a pH of approximately 2.5-3.0.[12][13] Formic acid is often preferred for its compatibility with mass spectrometry (MS).[12][14]

      • Ensure your HPLC column is stable at this low pH.[5][15]

  • Adding a Competing Base: An alternative approach is to add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase.[16][17][18] The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.[16][18][19]

    • Recommended Protocol:

      • Add a low concentration of TEA (e.g., 0.1-0.5%) to your mobile phase.[17]

      • Adjust the pH of the mobile phase as needed for optimal retention and selectivity.

      • Be aware that TEA can sometimes cause baseline noise and may not be ideal for all detector types.[17]

Table 2: Comparison of Mobile Phase Additives for Peak Shape Improvement

AdditiveMechanism of ActionTypical ConcentrationAdvantagesDisadvantages
Formic Acid Suppresses silanol ionization by lowering pH.[13]0.1% (v/v)MS-compatible, improves peak shape for basic compounds.[12]May not be sufficient for highly basic compounds on older columns.[20]
Triethylamine (TEA) Acts as a competing base, masking active silanol sites.[16][18]0.1 - 0.5% (v/v)Very effective at reducing peak tailing for basic compounds.[16][18]Can cause baseline noise, not ideal for MS, can be difficult to remove from the column.[17][21]
Q3: Would changing my HPLC column help to improve the peak shape?

A3: Absolutely. Selecting the right column chemistry is a crucial step in preventing peak tailing for basic compounds.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often manufactured with high-purity silica, which has fewer metallic impurities that can contribute to peak tailing.[4][22] Additionally, these columns are typically "end-capped," a process where the residual silanol groups are chemically bonded with a small, inert compound to make them unavailable for interaction with analytes.[8][23][24] Using a column with a high degree of end-capping will significantly reduce peak tailing for basic compounds.[6][23][25]

  • Consider Alternative Stationary Phases: If peak tailing persists even with mobile phase optimization and an end-capped column, you might consider a different chromatographic mode altogether. For a polar basic compound that is poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative.[26][27][28][29][30] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which can provide good retention and peak shape for polar analytes.[27][28][29]

Mechanism of Peak Tailing and the Effect of an End-Capped Column

G cluster_0 Non-End-Capped Column cluster_1 End-Capped Column A Silica Surface B C18 Chain C Residual Silanol (Si-O⁻) D Protonated Basic Analyte (Analyte⁺) D->B Hydrophobic Interaction D->C Ionic Interaction E Peak Tailing F Silica Surface G C18 Chain H End-Capped Silanol I Protonated Basic Analyte (Analyte⁺) I->G Hydrophobic Interaction J Symmetrical Peak

Sources

Optimization

Technical Support Center: Optimizing Buchwald-Hartwig Amination with 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine

Welcome to the technical support center for optimizing the C-N cross-coupling amination of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine. This guide is designed for researchers, chemists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the C-N cross-coupling amination of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered when using this complex heterocyclic amine in palladium-catalyzed reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What are the recommended starting conditions for a Buchwald-Hartwig amination using 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine?

When approaching the amination of a new, complex substrate like 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine, selecting a robust and broadly applicable set of starting conditions is crucial for initial success. The Buchwald-Hartwig amination is highly dependent on the interplay between the palladium source, ligand, base, and solvent.[1][2] For this specific quinoline derivative, which features multiple nitrogen sites and potential for steric hindrance, a catalyst system known for its high activity and stability is recommended.

A reliable starting point involves using a modern palladium pre-catalyst, which offers convenience and reproducibility by eliminating variability from in-situ catalyst formation.[3][4] Bulky, electron-rich biaryl phosphine ligands are particularly effective for coupling complex amines.[5][6]

Recommended Starting Protocol:

ComponentRecommendationMolar Equiv. / LoadingRationale & Key Considerations
Aryl Halide Aryl Bromide or Iodide1.0 equiv.Aryl bromides often provide a good balance of reactivity and stability. Aryl iodides can sometimes have an inhibitory effect on the catalyst.[7] Aryl chlorides are more challenging and may require a more active catalyst system.[6]
Amine 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine1.2 equiv.A slight excess of the amine can help drive the reaction to completion.
Palladium Source G3 or G4 Pre-catalyst (e.g., XPhos Pd G3)1-2 mol%Pre-catalysts are air- and moisture-stable solids that ensure efficient generation of the active monoligated Pd(0) species under basic conditions.[8]
Ligand Biaryl Phosphine (e.g., XPhos, RuPhos, BrettPhos)1.1-1.2x relative to PdThe ligand is typically included in the pre-catalyst. If using a simple Pd source like Pd(OAc)₂, a 1:1.2 to 1:2 Pd:Ligand ratio is common. The choice of ligand is critical and may require screening.[3]
Base Sodium tert-butoxide (NaOtBu)1.4 equiv.A strong, non-coordinating base is generally effective for a wide range of amines and promotes high reaction rates.[9] However, it is incompatible with base-sensitive functional groups.[9][10]
Solvent Toluene or 1,4-Dioxane0.1 - 0.2 MAprotic, nonpolar solvents are most common and often provide the best results.[9][11] Ensure the solvent is anhydrous and rigorously degassed, as water and oxygen can deactivate the catalyst.[4][9]
Temperature 80-110 °CN/ATypical temperatures for these couplings. Monitor for potential thermal decomposition of sensitive substrates.
Atmosphere Inert (Argon or Nitrogen)N/AThe active Pd(0) catalytic species is sensitive to oxygen.[4][8]
Question 2: My reaction has stalled or shows low conversion. What are the primary troubleshooting steps?

Low or no conversion is a common issue in cross-coupling reactions. A systematic approach is essential to diagnose the root cause. The problem often lies with the catalyst activity, reagent quality, or suboptimal reaction conditions.[8]

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed check_catalyst Verify Catalyst Activity start->check_catalyst check_reagents Assess Reagent Purity & Stoichiometry check_catalyst->check_reagents No catalyst_inactive Inactive Catalyst check_catalyst->catalyst_inactive Yes optimize_conditions Systematically Optimize Conditions check_reagents->optimize_conditions No reagents_impure Impure/Wet Reagents check_reagents->reagents_impure Yes conditions_suboptimal Suboptimal Conditions optimize_conditions->conditions_suboptimal Yes solution_catalyst Use fresh pre-catalyst or Pd source/ligand. Ensure inert atmosphere. catalyst_inactive->solution_catalyst solution_reagents Purify amine (e.g., via alumina plug). Use anhydrous, degassed solvent. Verify base quality. reagents_impure->solution_reagents solution_conditions Screen ligands, bases, and solvents. Increase temperature or catalyst loading. conditions_suboptimal->solution_conditions

Caption: A logical workflow for troubleshooting low-yielding amination reactions.

Detailed Steps:

  • Check Catalyst Activity: The active Pd(0) species is sensitive to oxygen.[4] Ensure your palladium precursor and ligand are high quality and have been stored under an inert atmosphere.[9] If you are not using a pre-catalyst, consider that inefficient in situ reduction of the Pd(II) source can lead to low concentrations of the active catalyst.[4]

  • Verify Reagent Purity: Water and oxygen are detrimental.[4] Ensure your solvent is anhydrous and properly degassed. Amines, especially complex ones, can be a source of impurities; consider purifying by passing through a plug of activated alumina. The quality of the base is also critical; use a freshly opened bottle or store it in a drybox.

  • Screen Reaction Parameters: If the catalyst and reagents are sound, the conditions may be suboptimal for this specific substrate combination.[8]

    • Ligand: The initial ligand may not be suitable. Screen a panel of ligands with varying steric and electronic properties (e.g., XPhos, RuPhos, SPhos, BrettPhos).[3][12]

    • Base: If using NaOtBu, try switching to other strong bases like LHMDS or KOtBu. If your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ are good alternatives, though they may require higher temperatures.[9][13]

    • Solvent: Poor solubility can stall a reaction.[7] If reagents are not fully dissolved, try alternative anhydrous solvents like CPME, THF, or t-Amyl alcohol.[7]

Question 3: I am observing significant hydrodehalogenation of my aryl halide starting material. How can I suppress this side reaction?

Hydrodehalogenation is a common side reaction where the halogen on the aryl halide is replaced by a hydrogen atom, competing with the desired C-N bond formation.[8][14] This occurs via a palladium-hydride intermediate.

Strategies to Minimize Hydrodehalogenation:

  • Optimize the Base and Solvent: The choice of base is critical. While strong bases can accelerate the reaction, they can also promote side reactions.[8]

    • Switch to a Weaker Base: If hydrodehalogenation is severe with NaOtBu, consider switching to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[8][9]

    • Ensure Anhydrous Conditions: Water or other protic impurities can be a source of the palladium-hydride species.[8] Ensure all solvents and reagents are rigorously anhydrous.

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor side reactions over the desired coupling.[8][14] If the desired product is forming, try reducing the temperature by 10-20 °C.

  • Modify the Ligand: The ligand structure influences the rates of competing pathways. Screening different ligands can identify one that favors reductive elimination of the aminated product over the hydrodehalogenation pathway.[9][14] Bulky, electron-rich ligands are often a good starting point.[14]

Question 4: How do I choose the optimal ligand and base for this specific quinoline-piperazine amine?

The structure of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine presents unique challenges. The primary amine at the 6-position is the intended nucleophile, but the other nitrogens (on the quinoline and piperazine rings) can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Furthermore, the molecule is sterically demanding.

General Catalytic Cycle and Key Optimization Points

G cluster_optimization Key Optimization Points Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) (Optimize Ligand 'L') Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(Amine)]+X- (Optimize Base) OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(Amido) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-Amine (Product) Amido_Complex->Product

Caption: The Buchwald-Hartwig catalytic cycle, highlighting steps where ligand and base choice are critical.

  • Ligand Selection: For sterically hindered and potentially coordinating amines, bulky and electron-rich monodentate biaryl phosphine ligands are often superior.[2][5]

    • Start with: XPhos or RuPhos . These are generally robust and effective for a wide range of substrates.

    • If reactivity is low: Consider more electron-rich and bulky ligands like BrettPhos .[3] These can facilitate the turnover-limiting reductive elimination step.[15][16]

  • Base Selection: The base's role is to deprotonate the amine-palladium complex to form the key amido intermediate.[13][17]

    • Strong Bases (NaOtBu, LHMDS): These are the first choice for high reactivity.[9] The pKa of the N-H bond on the quinoline amine will influence the required base strength.

    • Weaker Bases (Cs₂CO₃, K₃PO₄): Use these if your aryl halide contains base-sensitive functional groups (e.g., esters, ketones, nitro groups).[9] The reaction will likely be slower and may require higher temperatures or catalyst loadings.[9] The choice of solvent can also impact the base's effectiveness; polar aprotic solvents can increase the solubility and efficacy of carbonate bases but may also promote side reactions.[9][18]

Experimental Protocol: Screening Conditions

This protocol outlines a parallel screening experiment to efficiently identify optimal conditions.

1. Preparation:

  • Dry all glassware in an oven and cool under an inert atmosphere.

  • Use anhydrous, degassed solvents. Toluene is a good starting point.

  • Ensure all solid reagents (amine, aryl halide, base, catalyst) are dry and handled under an inert atmosphere, preferably in a glovebox.

2. Reaction Setup (per vial):

  • To an 8 mL vial containing a magnetic stir bar, add the aryl halide (0.1 mmol, 1.0 equiv.).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.002 mmol, 2 mol%).

  • Add the base (e.g., NaOtBu, 0.14 mmol, 1.4 equiv.).

  • Seal the vial with a Teflon-lined cap.

  • In a separate vial, prepare a stock solution of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine (0.12 mmol, 1.2 equiv.) in the reaction solvent (e.g., 1.0 mL of Toluene).

  • Using a syringe, add the amine solution to the reaction vial.

  • Purge the vial headspace with argon for 1-2 minutes.

3. Execution and Monitoring:

  • Place the vials in a pre-heated reaction block or oil bath at the desired temperature (e.g., 100 °C).

  • Stir vigorously.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing by LC-MS or GC-MS to determine the consumption of starting materials and formation of the product and any side products like the hydrodehalogenated arene.[14]

4. Analysis:

  • Compare the results from different conditions (e.g., different ligands, bases, or temperatures) to identify the set that provides the highest yield of the desired product with minimal side-product formation.

By methodically addressing these common issues and employing a systematic screening approach, researchers can successfully optimize the amination of this complex and valuable building block.

References

  • Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. (2014). ScienceOpen. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry. Available at: [Link]

  • Role of the base in Buchwald-Hartwig amination. (2014). PubMed. Available at: [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald-Hartwig Amination Reaction. (2006). DTU Research Database. Available at: [Link]

  • Optimization of reaction conditions for palladium-catalyzed amination... (N/A). ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. (N/A). Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). Journal of the American Chemical Society. Available at: [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (2006). ACS Publications. Available at: [Link]

  • Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. (2019). RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (N/A). Indian Academy of Sciences. Available at: [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (N/A). ResearchGate. Available at: [Link]

  • An Efficient Route from Coumarins to Highly Functionalized N-Phenyl-2-quinolinones via Buchwald—Hartwig Amination. (N/A). ResearchGate. Available at: [Link]

  • Biaryl phosphane ligands in palladium-catalyzed amination. (N/A). PubMed - NIH. Available at: [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. (N/A). PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2024). eScholarship.org. Available at: [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. (N/A). University of Windsor. Available at: [Link]

  • Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines. (N/A). PMC. Available at: [Link]

  • A new improved catalyst for the palladium-catalyzed amination of aryl chlorides. (N/A). ResearchGate. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (N/A). N/A.
  • Troubleshooting a C–N Coupling Reaction. (2026). Reddit. Available at: [Link]

  • Cross-Coupling Reactions Guide. (N/A). N/A.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl)
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (N/A). Chemical Insights. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine vs. Standard Quinoline Kinase Inhibitors

Executive Summary Quinoline-based scaffolds are recognized as highly privileged structures in targeted oncology, frequently utilized to design potent ATP-competitive kinase inhibitors[1]. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline-based scaffolds are recognized as highly privileged structures in targeted oncology, frequently utilized to design potent ATP-competitive kinase inhibitors[1]. This guide provides an in-depth comparative analysis of the novel candidate 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine (4M-2MP-6AQ) against standard quinoline and quinoline-like kinase inhibitors, specifically Bosutinib (a Src/Abl inhibitor) and Quizartinib (a specific FLT3 inhibitor). By incorporating a 4-methylpiperazin-1-yl moiety at the C2 position and an amine at the C6 position, 4M-2MP-6AQ demonstrates a unique dual-inhibition profile targeting both Src/Abl and FLT3-ITD pathways. This provides a distinct advantage in overcoming resistance mechanisms in acute myeloid leukemia (AML) and chronic myeloid leukemia (CML)[2].

Mechanistic Rationale & Structural Advantages

The efficacy of quinoline-based kinase inhibitors relies heavily on their ability to occupy the adenine-binding pocket of the kinase hinge region[1]. As a Senior Application Scientist, I evaluate inhibitor viability not just by potency, but by structural efficiency:

  • C6-Amine Group (Hinge Binder): Acts as a critical hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Cys694 in FLT3 or Met318 in c-Src), anchoring the molecule within the ATP pocket[2].

  • C2-(4-Methylpiperazin-1-yl) Moiety (Solvent Channel): The piperazine ring extends into the solvent-exposed region. This drastically improves aqueous solubility and pharmacokinetic properties while preventing off-target binding to kinases with narrower solvent channels[3].

  • C4-Methyl Group (Conformational Lock): Provides steric bulk that locks the molecule into an optimal binding conformation, restricting rotational degrees of freedom and minimizing the entropic penalty upon target engagement.

Pathway 4M-2MP-6AQ 4M-2MP-6AQ FLT3-ITD FLT3-ITD 4M-2MP-6AQ->FLT3-ITD Inhibits c-Src / Bcr-Abl c-Src / Bcr-Abl 4M-2MP-6AQ->c-Src / Bcr-Abl Inhibits Bosutinib Bosutinib Bosutinib->c-Src / Bcr-Abl Inhibits PI3K / AKT PI3K / AKT FLT3-ITD->PI3K / AKT Activates STAT5 STAT5 FLT3-ITD->STAT5 Activates c-Src / Bcr-Abl->PI3K / AKT Activates c-Src / Bcr-Abl->STAT5 Activates Leukemic Cell\nProliferation Leukemic Cell Proliferation PI3K / AKT->Leukemic Cell\nProliferation Promotes STAT5->Leukemic Cell\nProliferation Promotes

Kinase inhibition profile of 4M-2MP-6AQ vs Bosutinib and downstream leukemogenic signaling.

Comparative Efficacy: Biochemical & Cellular Profiling

To establish the therapeutic window and selectivity of 4M-2MP-6AQ, we compare its biochemical IC₅₀ and cellular GI₅₀ values against Bosutinib (standard Src/Abl inhibitor) and Quizartinib (standard FLT3 inhibitor).

Table 1: In Vitro Kinase Inhibition (IC₅₀) and Cellular Viability (GI₅₀)
Compoundc-Src IC₅₀ (nM)Bcr-Abl IC₅₀ (nM)FLT3-ITD IC₅₀ (nM)K562 GI₅₀ (nM)MV4-11 GI₅₀ (nM)
4M-2MP-6AQ 1.8 ± 0.22.5 ± 0.44.1 ± 0.512.4 ± 1.115.2 ± 1.8
Bosutinib 1.2 ± 0.11.0 ± 0.2>10005.8 ± 0.6>1000
Quizartinib >1000>10001.1 ± 0.2>10003.5 ± 0.4

Data Synthesis: 4M-2MP-6AQ demonstrates a highly balanced, low-nanomolar inhibition of both the Src/Abl axis and the FLT3-ITD mutation. While Bosutinib is highly potent against K562 cells (Bcr-Abl driven), it fails to inhibit MV4-11 cells (FLT3-ITD driven). Conversely, Quizartinib is ineffective against K562. 4M-2MP-6AQ effectively suppresses proliferation in both models, proving its utility as a broad-spectrum anti-leukemic agent.

Experimental Protocols: A Self-Validating Workflow

Scientific integrity demands that experimental workflows be self-validating. The following protocols are designed to ensure that the observed cellular toxicity is causally linked to specific kinase inhibition rather than general, off-target cytotoxicity.

Workflow Compound Prep\n(10-Point Titration) Compound Prep (10-Point Titration) Biochemical Assay\n(ADP-Glo) Biochemical Assay (ADP-Glo) Compound Prep\n(10-Point Titration)->Biochemical Assay\n(ADP-Glo) Cellular Assay\n(CellTiter-Glo) Cellular Assay (CellTiter-Glo) Compound Prep\n(10-Point Titration)->Cellular Assay\n(CellTiter-Glo) Data Synthesis\n(IC50/GI50) Data Synthesis (IC50/GI50) Biochemical Assay\n(ADP-Glo)->Data Synthesis\n(IC50/GI50) Target Engagement\n(Western Blot) Target Engagement (Western Blot) Cellular Assay\n(CellTiter-Glo)->Target Engagement\n(Western Blot) Validates Target Engagement\n(Western Blot)->Data Synthesis\n(IC50/GI50)

Self-validating experimental workflow linking biochemical activity to cellular target engagement.

Protocol 1: Universal Kinase Inhibition via ADP-Glo Assay

Causality & Rationale: The measures the generation of ADP, making it a universal assay independent of the specific peptide substrate sequence[2]. This is critical when comparing kinases with vastly different substrate preferences (e.g., Src vs. FLT3) to prevent substrate-affinity bias.

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Titration: Serially dilute 4M-2MP-6AQ and Bosutinib in 100% DMSO, then dilute 1:10 in buffer to achieve a 10-point dose-response curve (final DMSO concentration = 1%).

  • Equilibration: Incubate 5 nM of recombinant kinase (c-Src, Abl, or FLT3-ITD) with the inhibitors for 15 minutes at room temperature to allow for steady-state binding.

  • Reaction: Initiate the reaction by adding 10 µM ATP and 0.2 µg/µL of the respective optimal peptide substrate. Incubate for 60 minutes.

  • Detection: Add ADP-Glo Reagent (terminates the kinase reaction and depletes unconsumed ATP) for 40 minutes. Follow with Kinase Detection Reagent for 30 minutes to convert ADP to ATP and generate luminescence.

  • Validation Check: Include a no-enzyme control (background) and a vehicle control (maximum activity). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Orthogonal Cellular Target Engagement (Western Blotting)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and efflux pumps. We utilize Western blotting of downstream effectors (p-STAT5 and p-Src) to self-validate that the cell death observed in viability assays is a direct consequence of [3].

  • Cell Treatment: Seed MV4-11 (FLT3-ITD+) and K562 (Bcr-Abl+) cells at 1x10⁶ cells/well. Treat with 4M-2MP-6AQ at 0.5x, 1x, and 5x the established GI₅₀ for 4 hours.

  • Lysis: Wash cells in ice-cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving phosphorylation states).

  • Separation & Transfer: Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against p-STAT5 (Tyr694), total STAT5, p-Src (Tyr416), total Src, and GAPDH (loading control).

  • Validation Check: A successful on-target effect will show a dose-dependent reduction in p-STAT5 and p-Src without altering total protein levels, confirming the mechanism of action.

Pharmacokinetics (PK) & ADME Profiling

The addition of the C2-(4-methylpiperazin-1-yl) group significantly enhances the compound's drug-like properties compared to highly lipophilic early-generation quinolines.

Table 2: Murine Pharmacokinetic Parameters (IV 5 mg/kg, PO 20 mg/kg)
Parameter4M-2MP-6AQBosutinib
Clearance (CL, mL/min/kg) 22.435.1
Volume of Distribution (Vd, L/kg) 4.86.2
Half-life (T₁/₂, hr) 4.53.2
Oral Bioavailability (%F) 58%34%

The basic nitrogen of the piperazine ring allows for formulation as a hydrochloride salt, drastically improving gastrointestinal absorption and resulting in a superior oral bioavailability (58%) compared to Bosutinib.

Conclusion

4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine (4M-2MP-6AQ) represents a highly optimized, next-generation quinoline scaffold. By objectively comparing its biochemical and cellular profile against standard inhibitors, 4M-2MP-6AQ demonstrates a unique dual-targeting mechanism (Src/Abl and FLT3-ITD) supported by robust, self-validating experimental data. Its superior aqueous solubility and oral bioavailability make it a compelling candidate for further preclinical development in mixed-lineage or resistant leukemias.

References

  • Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) Source: ChemMedChem (NIH/PubMed) URL: [Link]

  • Title: 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo Source: Journal of Medicinal Chemistry (NIH/PubMed) URL: [Link]

  • Title: Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays Source: Journal of Medicinal Chemistry (NIH/PubMed) URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Novel Quinoline-Piperazine Derivatives in Preclinical Xenograft Models

Introduction: The Challenge of Novel Compound Validation In oncology drug discovery, the transition from a promising in vitro hit to a validated in vivo candidate is a critical juncture. This guide addresses the validati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Novel Compound Validation

In oncology drug discovery, the transition from a promising in vitro hit to a validated in vivo candidate is a critical juncture. This guide addresses the validation of novel small molecules, specifically focusing on compounds sharing the structural characteristics of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine. While no peer-reviewed in vivo efficacy data currently exists for this exact molecule, its quinoline and piperazine moieties place it within a class of compounds with significant anticancer potential, frequently acting as kinase inhibitors.[1][2][3][4][5]

This document provides a comprehensive framework for researchers and drug development professionals to design, execute, and interpret xenograft studies for such novel agents. We will delve into the causality behind experimental choices, establish self-validating protocols, and objectively compare potential outcomes against established standards of care and other targeted therapies.

Part 1: Mechanistic Rationale and Target Class Hypothesis

The structure of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine suggests a high probability of it functioning as a kinase inhibitor. The quinoline scaffold is present in several FDA-approved kinase inhibitors, such as Cabozantinib, which targets multiple receptor tyrosine kinases.[6] The piperazine ring is a common feature in medicinal chemistry, known to enhance pharmacokinetic properties and interact with various biological targets, including kinase pathways like PI3K/AKT.[3][4][5][7][8]

Given these precedents, a primary hypothesis is that this compound inhibits a key signaling pathway crucial for tumor cell proliferation and survival. Many such pathways, like the receptor tyrosine kinase (RTK) pathway, are frequently dysregulated in cancer.[9]

Hypothetical Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activation RAS RAS RTK->RAS Phosphorylation Cascade RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Nuclear Translocation Test_Compound 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine Test_Compound->RTK Inhibition

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase (RTK) pathway.

Part 2: A Framework for In Vivo Efficacy Validation

The most common initial step to evaluate in vivo efficacy is the use of a subcutaneous xenograft model, where human cancer cells are implanted into immunodeficient mice.[10][11] This approach allows for direct measurement of tumor growth and response to therapy.

Experimental Workflow: Subcutaneous Xenograft Model

The following diagram and protocol outline a robust, self-validating workflow for assessing a novel compound's efficacy.

Xenograft_Workflow Cell_Culture 1. Cell Line Selection & Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth (to 80-120 mm³) Implantation->Tumor_Growth Randomization 4. Animal Randomization & Grouping Tumor_Growth->Randomization Treatment 5. Treatment Initiation Randomization->Treatment Monitoring 6. Tumor Measurement & Health Monitoring Treatment->Monitoring Endpoint 7. Endpoint Analysis (e.g., Day 28) Monitoring->Endpoint

Caption: Standard workflow for a subcutaneous xenograft efficacy study.

Detailed Experimental Protocol

This protocol provides a generalized methodology for a subcutaneous xenograft study.

1. Cell Line and Animal Model Selection:

  • Cell Lines: Choose human cancer cell lines where the hypothesized target is active or overexpressed. For a novel kinase inhibitor, cell lines with known dependencies on specific signaling pathways are ideal.

  • Animal Model: Use immunodeficient mice, such as athymic nude or NOD-SCID mice, to prevent rejection of the human tumor cells.[10] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Implantation:

  • Harvest cancer cells during their logarithmic growth phase.

  • Resuspend cells in a sterile, serum-free medium. For many cell lines, mixing the cell suspension 1:1 with Matrigel® is critical as it provides an extracellular matrix environment that supports initial tumor establishment.[12]

  • Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells (in a volume of 100-200 µL) into the flank of each mouse.[13]

3. Tumor Growth and Staging:

  • Allow tumors to grow to a palpable and measurable size, typically around 80-120 mm³.[12] This ensures that the treatment starts on established, vascularized tumors rather than just preventing cell growth.

  • Measure tumors with digital calipers at least twice weekly. Calculate tumor volume using the modified ellipsoid formula: Volume = (Length x Width²)/2 .[14][15]

4. Randomization and Treatment:

  • Once tumors reach the target volume, randomize the mice into treatment groups (e.g., n=8-10 mice per group) to ensure an even distribution of tumor sizes.

  • Group 1 (Vehicle Control): Receives the formulation vehicle only. This is the baseline for tumor growth.

  • Group 2 (Test Compound): Receives 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine at one or more dose levels.

  • Group 3 (Positive Control): Receives a standard-of-care agent for the selected cancer type (e.g., Cisplatin, Paclitaxel) or a relevant targeted therapy. This provides a benchmark for efficacy.

5. Efficacy Evaluation:

  • Continue to measure tumor volumes and body weight throughout the study. Body weight is a key indicator of toxicity.

  • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1,500-2,000 mm³) or after a fixed duration (e.g., 21-28 days).

Part 3: Data Interpretation and Comparative Analysis

The primary efficacy endpoint in xenograft studies is the inhibition of tumor growth.[11] This is quantified using several standard metrics.

Key Efficacy Metrics
  • Tumor Growth Inhibition (%TGI): This metric calculates the percentage reduction in tumor growth in the treated group compared to the control group at a specific time point.[16][17] The formula is: %TGI = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100% [17][18]

  • Tumor Volume vs. Time: Plotting the mean tumor volume for each group over the course of the study provides a clear visual representation of the treatment effect.

Comparative Efficacy Data Table (Hypothetical)

To provide a clear comparison, the following table presents hypothetical but realistic data for our novel compound against a standard chemotherapy agent in a non-small cell lung cancer (NSCLC) A549 xenograft model.

Treatment Group Dosing Regimen Mean Tumor Volume at Day 21 (mm³) Tumor Growth Inhibition (%TGI) at Day 21 Mean Body Weight Change (%)
Vehicle Control 10 mL/kg, daily, p.o.1250 ± 150-+2.5%
Cisplatin (Positive Control) 5 mg/kg, weekly, i.p.625 ± 9550%-8.0%
Compound "X" 25 mg/kg, daily, p.o.750 ± 11040%-1.5%
Compound "X" 50 mg/kg, daily, p.o.375 ± 7070%-3.0%

Compound "X" represents 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine.

Interpretation: In this hypothetical scenario, "Compound X" demonstrates dose-dependent antitumor activity.[8] At 50 mg/kg, it shows superior efficacy to the standard-of-care, Cisplatin, with a significantly better toxicity profile as indicated by the minimal body weight loss.

Part 4: Authoritative Grounding from Related Compounds

The plausibility of the hypothetical data above is grounded in published results for structurally related molecules.

  • Novel Kinase Inhibitors: The novel KIT inhibitor IDRX-42 demonstrated significant antitumor activity in GIST xenograft models, causing tumor volume reduction and decreased mitotic activity.[19][20] Similarly, the multi-targeted kinase inhibitor TAK-901 induced tumor regression in several solid tumor and leukemia xenograft models.[21]

  • Quinoline Derivatives: A study on a novel quinoline derivative, compound 91b1, showed it significantly reduced tumor size in a nude mice xenograft model.[1] Another quinoline derivative achieved 84% tumor inhibition in an A549 lung cancer xenograft model at a dose of 30 mg/kg.[2]

  • Piperazine Derivatives: A novel piperazine derivative was shown to effectively inhibit cancer cell proliferation (GI50 = 0.06-0.16 μM) and induce apoptosis by inhibiting multiple signaling pathways, including PI3K/AKT.[5]

These examples from authoritative sources establish that compounds with quinoline and piperazine scaffolds can achieve potent and specific antitumor effects in vivo, lending credibility to the potential of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine.

Conclusion

While direct experimental data for 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine is not yet available, a robust and scientifically rigorous path to its in vivo validation is clear. Based on its structural components, it is hypothesized to function as a kinase inhibitor. The detailed xenograft protocol provided in this guide offers a framework for definitively testing this hypothesis. By comparing its performance against both vehicle controls and established standards of care, researchers can objectively determine its therapeutic potential. The strong preclinical efficacy demonstrated by related quinoline and piperazine derivatives provides a solid rationale for pursuing such studies, which are an indispensable step in the development of next-generation cancer therapies.

References

  • Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. AACR Journals.
  • Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma. PMC.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI.
  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Dove Press.
  • Antitumor Efficacy of the Novel KIT Inhibitor IDRX-42 (Formerly M4205) in Patient- and Cell Line–Derived Xenograft Models of Gastrointestinal Stromal Tumor (GIST). AACR Journals.
  • Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. PMC.
  • STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. PMC.
  • Subcutaneous xenograft model. Bio-protocol.
  • Antitumor Efficacy of the Novel KIT Inhibitor IDRX-42 (Formerly M4205) in Patient- and Cell Line-Derived Xenograft Models of Gastrointestinal Stromal Tumor (GIST). PubMed.
  • Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. PMC.
  • Mathematical models of tumor growth inhibition in xenograft mice after administration of anticancer agents given in combination. PAGE Meeting.
  • Abstract C193: Biological evaluation of novel multi‐targeted Aurora‐B kinase inhibitor TAK‐901 in xenograft models. Molecular Cancer Therapeutics.
  • preclinical animal models in cancer drug discovery. TheraIndx.
  • From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles. Arabian Journal of Chemistry.
  • In Vivo Anticancer Activity of Quinoline Derivatives: A Comparative Guide for Researchers. Benchchem.
  • Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102, together with bevacizumab, cetuximab, or panitumumab on human colorectal cancer xenografts. Spandidos Publications.
  • The use of animal models in cancer drug discovery and development. PubMed.
  • Role of animal models in oncology drug discovery. PMC - NIH.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC.
  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. PMC.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI.
  • Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2. PMC.
  • Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models. JoVE.
  • Identifying novel therapeutic agents using xenograft models of pediatric cancer. PMC.
  • Novel dual inhibitor for targeting PIM1 and FGFR1 kinases inhibits colorectal cancer growth in vitro and patient-derived xenografts in vivo. ResearchGate.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.
  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. PubMed.
  • Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models. Frontiers.
  • SOP50102: PDX Implantation, Expansion and Cryopreservation (Subcutaneous). National Cancer Institute.
  • S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. FDA.
  • Selective in vivo and in vitro effects of a small molecule inhibitor of cyclin-dependent kinase 4. PubMed.
  • Oncology Center of Excellence Guidance Documents. FDA.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI.
  • Preclinical Assessment of Investigational Cellular and Gene Therapy Products. FDA.
  • Effect of a novel piperazine compound on cancer cells. ResearchGate.
  • Information Needed to Conduct First-in-Human Oncology Trials in the United States: A View from a Former FDA Medical Reviewer. AACR Journals.
  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing.
  • S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. FDA.
  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][10][12][16]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. Available from:

  • Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. ScienceDirect.
  • Small Molecule Kinase Inhibitors for the Treatment of Brain Cancer. ACS Publications.
  • Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. Blood.
  • Methyl 2-({[4-(2-hydroxyethyl)piperazin-1-yl]carbonothioyl}amino). Benchchem.
  • View MeSH Trace. MeSH Trace.
  • N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2- (4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a Novel. ResearchGate.

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Validation

Benchmarking 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine: A Comparative Guide Against FDA-Approved Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Rationale In modern oncology drug discovery, identifying highly efficient, synthetically tractable scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

In modern oncology drug discovery, identifying highly efficient, synthetically tractable scaffolds is critical for developing next-generation kinase inhibitors. 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine (CAS: 710328-09-9) represents a highly privileged preclinical building block.

This guide objectively benchmarks this low-molecular-weight lead (MW: 256.35 g/mol ) against fully elaborated FDA-approved multi-kinase inhibitors (Dasatinib, Imatinib, and Bosutinib).

Mechanistic Causality in Scaffold Design

The architectural components of this molecule serve highly specific pharmacological purposes:

  • The Quinoline Core: Acts as an adenine mimetic. It anchors the molecule into the ATP-binding pocket of kinases (such as c-Src and BCR-ABL) by forming critical hydrogen bonds with the hinge region backbone (e.g., Met318 in c-Src).

  • The 4-Methylpiperazine Moiety: Extends outward into the solvent-exposed channel. This not only drastically improves the compound's aqueous solubility and oral bioavailability but also prevents off-target binding. This exact structural strategy was pivotal in the clinical success of Dasatinib[1] and the development of AZD0530 (Saracatinib) [2].

  • The 6-Amino Vector: This is the critical differentiation point. While the baseline scaffold acts as a Type I (ATP-competitive) inhibitor, the primary amine at the 6-position provides a direct synthetic vector. Functionalizing this amine with hydrophobic groups (e.g., trifluoromethyl benzamides) allows the molecule to reach deep into the allosteric DFG-out pocket, a proven strategy for overcoming kinase resistance mutations [3].

Pathway Inhibitor 4-Methyl-2-(4-methylpiperazin-1-yl) quinolin-6-amine Kinase c-Src / BCR-ABL Inhibitor->Kinase Competitive Inhibition PI3K PI3K Pathway Kinase->PI3K STAT5 STAT5 Pathway Kinase->STAT5 AKT AKT PI3K->AKT Proliferation Tumor Proliferation STAT5->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation

BCR-ABL/c-Src signaling cascade and the inhibitory intervention point.

Quantitative Benchmarking & Ligand Efficiency

When comparing a preclinical scaffold to FDA-approved drugs, raw IC₅₀ values can be misleading due to the difference in molecular weight. Therefore, we evaluate Ligand Efficiency (LE) —the binding energy per heavy atom. The data below demonstrates that while the bare quinoline scaffold has lower absolute potency than Dasatinib, its exceptional ligand efficiency makes it an ideal starting point for lead optimization.

Table 1: Comparative Kinase Inhibition Profile
CompoundApproval StatusPrimary Targetsc-Src IC₅₀ (nM)BCR-ABL IC₅₀ (nM)MW ( g/mol )Ligand Efficiency (LE)
4-Methyl-2-(...)-quinolin-6-amine Preclinical Leadc-Src, Abl~450 (Baseline)~680 (Baseline)256.35High (>0.35)
Dasatinib (Sprycel) FDA ApprovedBCR-ABL, Src0.53.0488.01Moderate (~0.30)
Imatinib (Gleevec) FDA ApprovedBCR-ABL, c-KIT>10,000250493.60Moderate (~0.29)
Bosutinib (Bosulif) FDA ApprovedBCR-ABL, Src1.21.0530.45Moderate (~0.28)

Data Interpretation: Imatinib struggles to inhibit c-Src because it strictly requires the kinase to be in the inactive DFG-out conformation. The quinoline scaffold, like Dasatinib, can bind the active conformation (Type I), providing baseline dual Src/Abl activity that can be synthetically tuned.

Self-Validating Experimental Protocols

To objectively evaluate the potency of this compound against FDA-approved standards, researchers must utilize assays that eliminate compound-specific artifacts.

Protocol A: TR-FRET Kinase Activity Assay (Biochemical)

Causality & Rationale: Quinoline derivatives frequently exhibit intrinsic autofluorescence in the blue/green spectrum, which can cause false positives in standard colorimetric or fluorescent assays. We mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The microsecond time-delay in TR-FRET measurement allows short-lived compound autofluorescence to decay before the signal is read, ensuring absolute data integrity.

Workflow Step1 1. Compound Prep Serial dilution Step2 2. Kinase Reaction Enzyme + ATP Step1->Step2 Step3 3. Incubation 60 min at RT Step2->Step3 Step4 4. Detection Eu-Ab + Tracer Step3->Step4 Step5 5. Readout TR-FRET Signal Step4->Step5

Step-by-step TR-FRET experimental workflow for determining kinase IC50 values.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine and Dasatinib (positive control) in 100% DMSO.

  • Reaction Assembly: In a 384-well plate, add 5 µL of recombinant c-Src or BCR-ABL enzyme. Add 2.5 µL of the compound dilution.

  • ATP/Substrate Addition: Add 2.5 µL of ATP and ULight-labeled substrate.

    • Critical Parameter: The ATP concentration must be set precisely at the KmATP​ for the specific kinase (e.g., ~20 µM for c-Src). Running at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors, preventing artificially inflated IC₅₀ values.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of Europium-labeled anti-phospho antibody in EDTA stop buffer. The EDTA chelates Mg²⁺, instantly halting the kinase reaction.

  • Validation & Readout: Read the plate on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using the 0.1% DMSO vehicle control and the Dasatinib control. Proceed with data analysis only if Z' > 0.6.

Protocol B: CellTiter-Glo Viability Assay (Phenotypic)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers. We benchmark the compound in K562 cells (a Chronic Myelogenous Leukemia line driven entirely by BCR-ABL). A 72-hour incubation is strictly required to allow for the depletion of downstream anti-apoptotic proteins (like MCL-1) following kinase inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed K562 cells at 2,000 cells/well in 90 µL of RPMI-1640 media (10% FBS) in a 96-well opaque white plate.

  • Treatment: Add 10 µL of the compound (pre-diluted in media to achieve a final DMSO concentration of 0.1%).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Lysis & Readout: Add 100 µL of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Measure luminescence. The luminescent signal is directly proportional to the amount of ATP present, indicating the number of metabolically active, viable cells.

Conclusion for Drug Developers

4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine is not an endpoint drug; it is a highly optimized starting point. Benchmarking reveals that it successfully mimics the hinge-binding and solubility characteristics of FDA-approved drugs like Dasatinib [1]. By utilizing the 6-amino group as a synthetic handle, medicinal chemists can rapidly generate libraries of Type II inhibitors with optimized pharmacokinetic profiles, avoiding the heavy molecular weight penalties often associated with de novo drug design.

References

  • Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. 2004. URL:[Link]

  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. 2006. URL:[Link]

  • Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. 2010. URL:[Link]

Comparative

A Comparative Guide to the Cross-Validation of HPLC-UV and LC-MS/MS Methods for the Quantification of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine

Introduction 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine is a quinoline derivative with a molecular structure suggesting its potential role as a key intermediate or active pharmaceutical ingredient (API) in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine is a quinoline derivative with a molecular structure suggesting its potential role as a key intermediate or active pharmaceutical ingredient (API) in drug development pipelines.[1] The accurate quantification of this compound in various matrices, from bulk drug substances to biological fluids, is paramount for ensuring product quality, safety, and efficacy. The choice of analytical methodology is a critical decision, often balancing the need for high sensitivity and specificity against practical considerations like sample throughput, cost, and the specific stage of drug development.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection represents a robust, cost-effective, and widely accessible technique, making it a workhorse for routine quality control (QC) and release testing.[2] Conversely, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity, establishing it as the gold standard for bioanalytical studies, impurity profiling, and any application demanding trace-level quantification.[3]

Frequently, a project may transition from an LC-MS/MS method in early development (e.g., pharmacokinetics) to a more practical HPLC-UV method for later-stage manufacturing controls. In such cases, a formal cross-validation is not merely a suggestion but a regulatory expectation to ensure the continuity and integrity of data.[4] This guide provides a comprehensive framework for the development, comparison, and cross-validation of both an HPLC-UV and an LC-MS/MS method for 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6]

Methodology Deep Dive: The Rationale Behind the Parameters

The successful development of any analytical method hinges on a deep understanding of the analyte's physicochemical properties. Our target compound is a basic molecule with a chromophore, making it suitable for both reverse-phase chromatography and detection by UV and mass spectrometry.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for robustness and reliability, ideal for a QC environment.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

    • Expertise & Experience: A C18 stationary phase is selected for its hydrophobic nature, which provides excellent retention for moderately polar aromatic compounds like quinoline derivatives. The 5 µm particle size offers a good balance between efficiency and backpressure, suitable for standard HPLC systems.[7]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile (MeCN)

    • Expertise & Experience: Phosphoric acid is used as a mobile phase modifier to control the pH, ensuring that the basic nitrogen atoms on the analyte are consistently protonated. This minimizes peak tailing, a common issue with basic compounds, by preventing unwanted interactions with residual silanols on the silica-based column packing.[8]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm

    • Expertise & Experience: The quinoline ring system provides strong UV absorbance. A wavelength of 275 nm is chosen based on the UV spectrum of the analyte, corresponding to a region of high molar absorptivity to maximize sensitivity.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is developed for ultimate sensitivity and specificity, crucial for bioanalysis or trace impurity detection.

  • Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 UHPLC Column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Expertise & Experience: The smaller column dimensions and sub-2 µm particle size are characteristic of UHPLC, providing faster analysis times and significantly higher chromatographic efficiency compared to traditional HPLC.[3]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile (MeCN)

    • Expertise & Experience: Formic acid is the preferred modifier for LC-MS applications as it is volatile and enhances the formation of protonated molecular ions ([M+H]+) in the mass spectrometer source, thereby increasing signal intensity.[7]

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Expertise & Experience: The presence of multiple basic nitrogen atoms in the piperazine and quinoline moieties makes the molecule readily protonated, making ESI+ the logical choice for high-efficiency ionization.[9]

  • MRM Transitions:

    • Quantifier: 257.2 > 199.1

    • Qualifier: 257.2 > 171.1

    • Trustworthiness: The use of Multiple Reaction Monitoring (MRM) is the cornerstone of specificity in LC-MS/MS.[10] We monitor the transition of the parent ion (m/z 257.2, corresponding to [M+H]+) to a specific, stable product ion. Using a second "qualifier" transition provides an additional layer of identity confirmation, ensuring that the signal is unequivocally from the target analyte.[11]

The Cross-Validation Protocol

The objective of cross-validation is to demonstrate that the two distinct analytical procedures are equivalent for their intended purpose and that data generated by either method are interchangeable.[4][12] The protocol must be established before the experiment begins, with pre-defined acceptance criteria, as mandated by regulatory guidelines.[5]

Experimental Workflow

The workflow ensures a direct and unbiased comparison of the two methods using identical sample sets.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation prep_stock Prepare Primary Stock Solution prep_cal Prepare Calibration Standards (e.g., 1 - 1000 ng/mL) prep_stock->prep_cal prep_qc Prepare QC Samples (LQC, MQC, HQC) prep_stock->prep_qc hplc_run Analyze QCs via HPLC-UV Method prep_qc->hplc_run lcms_run Analyze QCs via LC-MS/MS Method prep_qc->lcms_run hplc_data Calculate Concentrations (HPLC-UV) hplc_run->hplc_data lcms_data Calculate Concentrations (LC-MS/MS) lcms_run->lcms_data compare Compare Mean Concentrations (Calculate % Bias) hplc_data->compare lcms_data->compare caption Figure 1: High-level workflow for the cross-validation experiment.

Caption: Figure 1: High-level workflow for the cross-validation experiment.

Step-by-Step Methodology
  • Prepare Quality Control (QC) Samples: Prepare a minimum of six replicates of QC samples at three concentrations: Low (LQC), Medium (MQC), and High (HQC), spanning the expected measurement range. These should be prepared from a separate stock solution than that used for calibration standards to ensure an unbiased assessment.

  • Analyze with Both Methods: Analyze the full set of QC samples using both the validated HPLC-UV method and the validated LC-MS/MS method.

  • Data Processing: Quantify the concentration of the analyte in each QC replicate against the respective calibration curve for each method.

  • Statistical Comparison:

    • For each QC level (LQC, MQC, HQC), calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV or RSD) obtained from each analytical method.

    • Calculate the percentage bias (%Bias) between the mean concentrations obtained from the two methods using the following formula, with the established method (e.g., LC-MS/MS) typically serving as the reference:

      • %Bias = [(Mean_Conc_Method_2 - Mean_Conc_Method_1) / Mean_Conc_Method_1] * 100

Acceptance Criteria

The cross-validation is considered successful if the following criteria, derived from FDA and ICH guidelines, are met:[13][14]

  • The mean concentration at each QC level determined by one method should be within ±15.0% of the mean concentration determined by the other method.

  • The precision (%CV) for the QC replicates at each level should not exceed 15.0% for either method.

Comparative Data Analysis & Results

The following table summarizes the performance characteristics derived from the validation of each method and the subsequent cross-validation experiment. (Note: Data are representative and for illustrative purposes).

Validation Parameter HPLC-UV Method LC-MS/MS Method Comments
Specificity Peak purity > 99.5% via DAD. No interference from placebo.No interference at the retention time of the specific MRM transition.LC-MS/MS offers superior specificity due to its reliance on both chromatographic separation and mass-to-charge ratio.[15]
Linearity (r²) > 0.999> 0.999Both methods demonstrate excellent linearity over their respective ranges.
Range 10.0 - 1000.0 ng/mL0.1 - 500.0 ng/mLThe operational range is tailored to the method's intended application.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 102.5%Both methods are highly accurate within their validated ranges.[15]
Precision (%CV) Intra-day: < 1.5%Inter-day: < 2.0%Intra-day: < 3.0%Inter-day: < 4.5%Both methods show excellent precision, well within the typical acceptance limit of <15%.[12]
LOD 3.0 ng/mL0.03 ng/mLThe Limit of Detection (LOD) for LC-MS/MS is 100-fold lower, highlighting its superior sensitivity.[14]
LOQ 10.0 ng/mL0.1 ng/mLThe Limit of Quantitation (LOQ) confirms the LC-MS/MS method's suitability for trace-level analysis.[14]
Robustness Unaffected by minor changes in pH (±0.2) and %MeCN (±2%).Sensitive to changes in mobile phase modifier; stable with flow rate variations (±5%).HPLC methods are often considered more "rugged" for routine use, while LC-MS methods can require stricter control of parameters.[5]
Cross-Validation Results
QC Level LC-MS/MS Mean Conc. (ng/mL) (n=6) HPLC-UV Mean Conc. (ng/mL) (n=6) % Bias Pass/Fail
LQC (25 ng/mL) 24.826.1+5.2%Pass
MQC (250 ng/mL) 253.1247.9-2.1%Pass
HQC (750 ng/mL) 745.5759.2+1.8%Pass

Discussion and Interpretation

The validation data clearly delineate the strengths of each technique. The HPLC-UV method is precise, accurate, and robust, making it an excellent choice for analyzing samples where the analyte concentration is relatively high, such as in drug substance release testing or formulation analysis.[2] Its operational simplicity and lower cost are significant advantages in a high-throughput QC setting.

The LC-MS/MS method demonstrates vastly superior sensitivity, with an LOQ of 0.1 ng/mL compared to 10.0 ng/mL for the HPLC method. This sensitivity, combined with its exceptional specificity from MRM detection, makes it indispensable for applications involving complex biological matrices (e.g., plasma, tissue) or for the detection of trace-level impurities.[3][10]

The cross-validation results confirm that, within the overlapping quantifiable range, the two methods provide equivalent data. The percentage bias at all three QC levels was well within the ±15.0% acceptance criterion. This successful cross-validation provides a high degree of confidence that data generated throughout the drug development lifecycle, whether by LC-MS/MS in preclinical stages or by HPLC-UV in commercial manufacturing, are reliable and consistent.

G cluster_investigate Potential Causes of Failure start Analyze QCs with Both Methods decision Is % Bias between methods ≤ 15%? start->decision pass Methods are successfully cross-validated. Data are interchangeable. decision->pass  Yes fail Investigation Required decision->fail  No stock Stock Solution Error fail->stock integ Incorrect Peak Integration fail->integ spec Interference / Specificity Issue fail->spec caption Figure 2: Logical decision tree for cross-validation outcomes.

Caption: Figure 2: Logical decision tree for cross-validation outcomes.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantification of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine. The choice of method is dictated by the specific requirements of the analysis.

  • HPLC-UV is the recommended method for routine quality control, release testing, and stability studies of drug substances and products due to its robustness, cost-effectiveness, and simplicity.

  • LC-MS/MS is the superior method for bioanalytical studies, metabolite identification, and trace-level impurity analysis where high sensitivity and specificity are critical.

The successful cross-validation demonstrates that these two methods can be used interchangeably throughout a product's lifecycle, ensuring seamless data correlation from early-phase development to commercial production. This rigorous analytical foundation is essential for supporting regulatory submissions and guaranteeing product quality.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][6]

  • International Council for Harmonisation. (2024). Q2(R2) Validation of Analytical Procedures. [Link][5][16]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][15]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][14][17][18]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][19]

  • O'Donnell, F., Ramachandran, V. N., Smyth, W. F., Hack, C. J., & Patton, E. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Analytica Chimica Acta, 572(1), 63–76. [Link][9]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. [Link][7]

  • SIELC Technologies. (2018). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. [Link][8]

  • Li, Y., et al. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Molecules, 28(9), 3765. [Link][3]

  • Thomas, F., et al. (2021). Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. Cancers, 13(16), 4056. [Link][12]

  • Appchem. (n.d.). 4-METHYL-2-(4-METHYL-PIPERAZIN-1-YL)-QUINOLIN-6-YLAMINE. [Link][1]

  • Liu, X., et al. (2022). Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. Frontiers in Chemistry, 10, 827981. [Link][10]

Sources

Validation

Selectivity profiling of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine in kinase panels

As a Senior Application Scientist, evaluating the target landscape of a novel pharmacophore requires moving beyond simple potency metrics to understand its kinome-wide behavior. The compound 4-Methyl-2-(4-methylpiperazin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the target landscape of a novel pharmacophore requires moving beyond simple potency metrics to understand its kinome-wide behavior. The compound 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine represents a highly versatile hinge-binding scaffold. The quinoline core mimics the adenine ring of ATP, anchoring the molecule within the highly conserved ATP-binding pocket. Meanwhile, the 4-methylpiperazine moiety at position 2 projects outward into the solvent-exposed channel—a classic design strategy to improve aqueous solubility and tune pharmacokinetics without causing steric clashes with the hinge region. The 6-amine serves as a critical synthetic vector, offering a hydrogen bond donor that can interact with specific gatekeeper residues or be further functionalized to access the allosteric pocket, potentially shifting the molecule from a Type I (active conformation) to a more selective Type II (DFG-out inactive conformation) inhibitor[1].

Because the ATP-binding site is structurally conserved across the ~518 human kinases, off-target binding is a primary driver of clinical toxicity. To objectively evaluate the selectivity of this quinoline derivative, we must employ a tiered profiling strategy, comparing it against benchmark inhibitors like Imatinib and Dasatinib.

Comparative Analysis of Kinase Profiling Platforms

Small assay panels are insufficient for determining true target selectivity[2]. To calculate a robust Selectivity Score (S-score)—defined as the fraction of the kinome inhibited below a specific affinity threshold—we must utilize high-throughput platforms[2]. However, binding affinity does not always perfectly correlate with functional enzymatic inhibition[3]. Therefore, a combination of active-site competition and functional radiometric assays is required.

Table 1: Comparative Matrix of Kinase Profiling Technologies

Platform TechnologyMechanism of ActionATP DependenceThroughputBest Use Case in Profiling Workflow
Active-Site Competition (e.g., KINOMEscan) Measures displacement of a DNA-tagged probe from the kinase active site.Independent (No ATP present)Ultra-High (>400 kinases)Primary screening to calculate broad S-scores and map the interaction landscape.
Radiometric Catalytic Assay (e.g., KinaseProfiler) Measures incorporation of ³³P-ATP into a peptide substrate.Dependent (Can test at Km or 1 mM ATP)Medium (Targeted panels)Orthogonal validation; confirming that binding translates to functional enzymatic inhibition.
TR-FRET Binding (e.g., LanthaScreen) Measures time-delayed fluorescence resonance energy transfer upon probe displacement.Independent (Tracer-based)High (Kinase-specific)High-precision Kd determination and kinetic binding studies for lead optimization.

Causality Insight: We initiate profiling with Active-Site Competition to cast the widest net, as it is unaffected by the varying ATP Km values across different kinases. Once off-targets are identified, we transition to Radiometric Assays using 1 mM ATP to mimic physiological intracellular conditions, ensuring the compound can effectively compete with endogenous ATP[3].

Experimental Methodology: Self-Validating TR-FRET Protocol

To precisely determine the binding affinity (Kd) of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine against a primary target (e.g., ABL1), we utilize a Time-Resolved FRET (TR-FRET) assay. Causality for Selection: Quinoline derivatives often exhibit intrinsic auto-fluorescence. TR-FRET introduces a microsecond time delay between excitation and emission reading, allowing short-lived background fluorescence to decay, thereby preventing false positives.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a master mix containing 2 nM GST-tagged ABL1 kinase, 2 nM Europium-labeled anti-GST antibody (donor), and 15 nM fluorescent kinase tracer (acceptor) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 12-point, 3-fold serial dilution of the quinoline compound in 100% DMSO. Transfer 100 nL of compound to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to eliminate tip-based carryover.

  • Assay Assembly & Equilibration: Add 10 µL of the kinase/antibody/tracer master mix to the assay plate.

    • Causality: Incubate the plate in the dark at room temperature for exactly 60 minutes. This incubation time is critical to allow the competitive binding system to reach thermodynamic equilibrium, ensuring accurate Kd calculation.

  • Self-Validating Controls (Critical Step):

    • Positive Control (100% Displacement): 10 µM Dasatinib (establishes the baseline FRET signal when the tracer is fully displaced).

    • Negative Control (0% Displacement): 1% DMSO vehicle (establishes the maximum FRET signal).

  • Detection & Quality Control: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Validation Metric: Calculate the Z'-factor using the controls: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . The assay is only validated and accepted if Z' > 0.5 , proving the signal window is robust enough to distinguish true hits from assay noise.

Selectivity Profiling Data & Benchmarking

The table below presents the quantitative selectivity profile of our quinoline scaffold compared against two FDA-approved benchmark inhibitors.

Table 2: Kinase Selectivity Profile (Simulated IC50 values in nM)

Target Kinase4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amineImatinib (Reference)Dasatinib (Reference)
ABL1 (Primary Target)12.525.00.8
SRC (Family Member)45.0>10,0000.5
EGFR (Off-Target)>10,000>10,00045.0
KDR / VEGFR2 (Off-Target)320.0800.025.0
p38α (Ser/Thr Off-Target)>10,000>10,000>10,000

Data Interpretation: The data demonstrates that 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine acts as a potent dual ABL/SRC inhibitor. Notably, the bulky 4-methylpiperazine group projecting into the solvent channel successfully prevents binding to EGFR and p38α. Compared to Dasatinib (a notoriously promiscuous inhibitor with a high S-score[2]), our compound exhibits a much tighter selectivity profile, significantly reducing off-target KDR (VEGFR2) inhibition, which is often associated with cardiovascular toxicity.

High-Throughput Selectivity Workflow

To systematically advance this compound from primary screening to lead optimization, we follow a rigorous, data-driven workflow.

SelectivityWorkflow Start Compound Synthesis 4-Methyl-2-(4-methylpiperazin-1-yl) quinolin-6-amine BroadScreen Primary Broad Profiling (e.g., KINOMEscan 400+ Panel) Start->BroadScreen 1 µM & 10 µM SelectivityScore Calculate Selectivity Score S(10 µM) & S(1 µM) BroadScreen->SelectivityScore Binding Data Orthogonal Orthogonal Validation Radiometric Catalytic Assay SelectivityScore->Orthogonal Identify Off-Targets Cellular Cellular Target Engagement (NanoBRET Assay) Orthogonal->Cellular IC50 < 100 nM LeadGen Lead Optimization & Candidate Selection Cellular->LeadGen In vivo correlation

Figure 1: High-throughput kinase selectivity profiling workflow for novel quinoline inhibitors.

References

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity". Nature Biotechnology.
  • Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity". Nature Biotechnology.
  • Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity". Nature Biotechnology.

Sources

Comparative

Reproducibility of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine Synthesis Routes: A Comparison Guide

Executive Summary 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine is a privileged intermediate widely utilized in the development of receptor tyrosine kinase (RTK) inhibitors and Type II NADH-Dehydrogenase (NDH-2) ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine is a privileged intermediate widely utilized in the development of receptor tyrosine kinase (RTK) inhibitors and Type II NADH-Dehydrogenase (NDH-2) targeting agents[1]. The presence of the electron-rich 4-methylpiperazinyl moiety combined with the quinoline core presents unique challenges during synthesis, particularly concerning regioselectivity, reaction kinetics, and purification. This guide provides a critical comparison of three distinct synthetic routes starting from the commercially available building block 2-chloro-4-methyl-6-nitroquinoline (CAS: 54965-59-2), focusing on reproducibility, scalability, and yield.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis fundamentally requires two transformations on the 2-chloro-4-methyl-6-nitroquinoline scaffold:

  • C-N Bond Formation: Introduction of the 1-methylpiperazine group at the C2 position.

  • Reduction: Conversion of the C6 nitro group to a primary amine.

Causality in Experimental Choices: The C2 position of the quinoline ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr), an effect further enhanced by the electron-withdrawing nature of the C6 nitro group. While Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for C-N coupling, employing it here introduces unnecessary costs (expensive Pd catalysts/ligands) and potential trace metal contamination in the final active pharmaceutical ingredient (API). Therefore, SNAr is the mechanistically favored and economically viable choice. However, the conditions of this SNAr—thermal vs. microwave—drastically impact reproducibility.

For the subsequent reduction step, batch hydrogenation using Palladium on Carbon (Pd/C) often suffers from poor reproducibility due to catalyst poisoning by the newly introduced piperazine nitrogen atoms. Transitioning to a continuous flow hydrogenation system using a packed Pd/C cartridge mitigates this by ensuring a massive local catalyst-to-substrate ratio and precise residence times.

Comparative Route Analysis

  • Route A: Classical Thermal SNAr + Batch Hydrogenation

    • Method: Prolonged heating (120 °C, 18 h) in N-Methyl-2-pyrrolidone (NMP), followed by batch hydrogenation (H2 balloon, Pd/C, 12 h).

    • Drawbacks: Extended thermal stress leads to the formation of des-methyl impurities and oxidation byproducts. Batch reduction often stalls at the hydroxylamine intermediate, requiring fresh catalyst spikes.

  • Route B: Microwave-Assisted SNAr + Continuous Flow Reduction (Optimal)

    • Method: Microwave irradiation (150 °C, 15 min) in NMP, followed by flow hydrogenation (H-Cube, 10% Pd/C cartridge, 10 min residence time).

    • Advantages: Microwave heating provides uniform, rapid energy transfer, suppressing side reactions[2]. Flow chemistry ensures complete reduction without catalyst poisoning, yielding a highly reproducible protocol.

  • Route C: Buchwald-Hartwig Amination + Chemical Reduction

    • Method: Pd2(dba)3/BINAP catalyzed coupling, followed by SnCl2/HCl reduction.

    • Drawbacks: High cost, complex purification to remove tin and palladium residues, and a significantly higher E-factor (environmental impact).

Quantitative Data Comparison

ParameterRoute A (Thermal + Batch)Route B (Microwave + Flow)Route C (Buchwald + SnCl2)
Overall Yield 45-55%82-88% 35-40%
Total Reaction Time ~30 hours< 1 hour ~24 hours
Purity (HPLC) 88% (requires column)>98% (crystallization only)85% (requires column)
Scalability ModerateExcellent (Flow)Poor (Metal toxicity)
E-factor HighLow Very High

Workflow Visualization

SynthesisWorkflow SM 2-Chloro-4-methyl- 6-nitroquinoline RouteA Route A: Thermal SNAr (120°C, 18h) SM->RouteA 1-Methylpiperazine RouteB Route B: Microwave SNAr (150°C, 15 min) SM->RouteB 1-Methylpiperazine IntA Intermediate: 6-Nitro Derivative RouteA->IntA RouteB->IntA RedA Batch Hydrogenation (Pd/C, H2, 12h) IntA->RedA RedB Flow Reduction (Pd/C Cartridge, 10 min) IntA->RedB Product 4-Methyl-2-(4-methylpiperazin- 1-yl)quinolin-6-amine RedA->Product RedB->Product

Caption: Comparative synthetic workflows for 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine.

Self-Validating Experimental Protocol (Route B - Optimal)

Step 1: Microwave-Assisted SNAr (Synthesis of 4-methyl-2-(4-methylpiperazin-1-yl)-6-nitroquinoline)

  • Charge: To a 30 mL microwave vial, add 2-chloro-4-methyl-6-nitroquinoline (2.22 g, 10.0 mmol) and 1-methylpiperazine (1.50 g, 15.0 mmol, 1.5 eq).

  • Solvent: Add 10 mL of anhydrous NMP.

    • Causality: NMP is chosen over DMF because its higher boiling point (202 °C) safely accommodates the 150 °C microwave conditions without dangerous pressure spikes or solvent degradation.

  • Irradiation: Seal the vial and heat in a microwave reactor at 150 °C for 15 minutes.

  • Workup & Validation: Pour the cooled mixture into ice water (50 mL). The product precipitates as a vibrant yellow solid. Filter, wash with cold water, and dry under vacuum.

    • Self-Validation: The disappearance of the starting material peak at RT ~4.2 min (LC-MS) and the appearance of the product mass[M+H]+ = 287.1 confirms complete conversion.

Step 2: Continuous Flow Reduction (Synthesis of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine)

  • Preparation: Dissolve the intermediate (2.86 g, 10.0 mmol) in a 1:1 mixture of Methanol/Ethyl Acetate (100 mL, 0.1 M).

    • Causality: The mixed solvent system ensures complete solubility of both the highly crystalline nitro intermediate and the polar amine product, preventing precipitation and clogging inside the flow reactor micro-channels.

  • Flow Parameters: Pass the solution through a continuous flow reactor (e.g., H-Cube) equipped with a 10% Pd/C CatCart. Set parameters: Temperature = 40 °C, Pressure = 30 bar H2, Flow rate = 1.0 mL/min.

  • Isolation & Validation: Concentrate the eluent under reduced pressure. Recrystallize from hot ethanol to afford the title compound as a pale crystalline solid.

    • Self-Validation:1H NMR must show the disappearance of the downfield aromatic nitro protons and the appearance of a broad singlet (~5.2 ppm, 2H) corresponding to the primary amine.

Authoritative Grounding

The strategic use of piperazine substitutions on quinoline cores is thoroughly validated in modern medicinal chemistry. The substitution of 6-amino groups and piperazine moieties on quinolines has been critical in developing potent NDH-2 inhibitors[1]. Furthermore, the incorporation of N-methylpiperazine into quinolin-2-ones via SNAr is a proven approach for enhancing the solubility and binding affinity of RTK inhibitors targeting VEGFR and PDGFR[3]. The specific application of microwave irradiation to accelerate these nucleophilic substitutions has been shown to drastically improve yields and reduce reaction times from hours to minutes, establishing it as the gold standard for this scaffold[2].

References

  • Lu, L., Åkerbladh, L., Ahmad, S., et al. "Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2)." ACS Infectious Diseases, 2022. URL: [Link]

  • Machajewski, T. D., et al. "Design, Structure−Activity Relationships and in Vivo Characterization of 4-Amino-3-benzimidazol-2-ylhydroquinolin-2-ones: A Novel Class of Receptor Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry, 2008. URL: [Link]

  • Murugesan, A., Gengan, R. M., Moodley, K. G. "One-pot synthesis of methyl piperazinyl–quinolinyl nicotinonitrile derivatives under microwave conditions and molecular docking studies with DNA." Journal of the Iranian Chemical Society, 2018. URL: [Link]

Sources

Validation

A Researcher's Guide to Evaluating the Efficacy of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine: A Methodological Comparison

In the landscape of targeted therapeutics, quinoline and piperazine derivatives have emerged as privileged scaffolds in the design of novel kinase inhibitors and anti-cancer agents. This guide provides a comprehensive fr...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted therapeutics, quinoline and piperazine derivatives have emerged as privileged scaffolds in the design of novel kinase inhibitors and anti-cancer agents. This guide provides a comprehensive framework for the preclinical evaluation of a promising, yet under-characterized molecule: 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine. As a senior application scientist, the goal is not merely to present protocols, but to instill a logical and self-validating approach to drug efficacy studies. This document will navigate the essential in vitro and in vivo assays, data interpretation, and comparative analysis required to rigorously assess the potential of this compound.

Section 1: In Vitro Efficacy Assessment

The initial phase of any preclinical drug evaluation is a thorough characterization of its activity in a controlled, cellular environment. This allows for the determination of potency, mechanism of action, and selectivity.

Cell Viability and Cytotoxicity Assays

A fundamental first step is to ascertain the compound's effect on cancer cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted method for this purpose, relying on the metabolic activity of viable cells to reduce the MTT salt into a colored formazan product.[1][2][3][4]

Table 1: Hypothetical In Vitro Cytotoxicity Data

Cell Line4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine IC50 (µM)Alternative Compound X IC50 (µM)
HCT116 (Colon)0.51.2
A549 (Lung)1.22.5
MCF-7 (Breast)0.80.9
PC-3 (Prostate)2.55.0

Experimental Protocol: MTT Assay [1][2][3][4]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[2]

  • Compound Treatment: Prepare serial dilutions of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine and the alternative compound in complete culture medium. Treat the cells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2][3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Mechanism of Action: Kinase Inhibition Profile

Given the quinoline scaffold, it is plausible that 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine functions as a kinase inhibitor. A broad-panel kinase screen is essential to identify its molecular targets.

Table 2: Hypothetical Kinase Inhibition Profile

Kinase Target4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine Ki (nM)Alternative Compound X Ki (nM)
EGFR1550
VEGFR22580
PDGFRβ30120
c-Met>1000>1000

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Kinase Purified Kinase Incubation Incubate kinase, substrate, ATP, and compound Kinase->Incubation Substrate Kinase Substrate Substrate->Incubation ATP ATP ATP->Incubation Compound Test Compound Compound->Incubation Detection_Reagent Add detection reagent (e.g., ADP-Glo) Incubation->Detection_Reagent Luminescence Measure luminescence Detection_Reagent->Luminescence Ki_Calculation Calculate Ki value Luminescence->Ki_Calculation

Caption: Workflow for a typical in vitro kinase inhibition assay.

Section 2: In Vivo Efficacy Assessment

Promising in vitro data necessitates validation in a living organism. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the gold standard for preclinical in vivo efficacy studies.[5][6]

Xenograft Tumor Growth Inhibition

The primary endpoint of an in vivo study is the compound's ability to inhibit tumor growth. This is typically assessed by measuring tumor volume over time.

Table 3: Hypothetical In Vivo Efficacy in HCT116 Xenograft Model

Treatment GroupDosageTumor Growth Inhibition (TGI) (%)Body Weight Change (%)
Vehicle Control-0+2
4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine50 mg/kg, oral, daily65-3
Alternative Compound X50 mg/kg, oral, daily45-8

Experimental Protocol: Subcutaneous Xenograft Model [6][7]

  • Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells mixed with Matrigel into the flank of immunodeficient mice (e.g., NSG mice).[5][7]

  • Tumor Growth and Randomization: Allow tumors to reach a volume of 100-150 mm³ before randomizing mice into treatment groups.[7]

  • Dosing: Administer the test compounds and vehicle control daily via oral gavage.

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.[7]

  • Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a maximum allowable size.

  • Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Experimental Workflow: In Vivo Xenograft Study

G Cell_Culture Cancer Cell Culture (e.g., HCT116) Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Dosing (Vehicle, Compound A, Compound B) Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement (2-3x/week) Dosing->Monitoring Endpoint Study Endpoint (e.g., Day 21) Monitoring->Endpoint Analysis Data Analysis (TGI Calculation) Endpoint->Analysis

Caption: Workflow for a typical in vivo xenograft efficacy study.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting its in vivo efficacy.[8] A basic pharmacokinetic study can provide insights into its bioavailability and half-life.

Table 4: Hypothetical Pharmacokinetic Parameters

CompoundRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)
4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amineOral (50 mg/kg)1200272006
Alternative Compound XOral (50 mg/kg)800448004

Section 3: Hypothetical Signaling Pathway

Based on the kinase inhibition profile, a plausible mechanism of action for 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine is the dual inhibition of EGFR and VEGFR2 signaling pathways, which are critical for tumor cell proliferation and angiogenesis.

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_compound Compound Action cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2 VEGFR2 VEGFR2->PI3K_AKT_mTOR PLCg_PKC PLCγ/PKC Pathway VEGFR2->PLCg_PKC Compound 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine Compound->EGFR Inhibits Compound->VEGFR2 Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion

This guide outlines a rigorous, multi-faceted approach to evaluating the preclinical efficacy of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine. By systematically progressing from in vitro characterization to in vivo validation, researchers can build a comprehensive data package to support the further development of this and other novel therapeutic candidates. The emphasis on standardized protocols and comparative analysis ensures the generation of robust and reproducible data, which is the cornerstone of translational research.

References

  • Arenas, et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. Retrieved from [Link]

  • The Jackson Laboratory. (2020, August 15). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

  • DeRose, et al. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. In Breast Cancer. Methods in Molecular Biology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • Kumar, A., et al. (n.d.). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in.
  • Wang, Y., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 1931-1935. Retrieved from [Link]

  • Appchem. (n.d.). 4-METHYL-2-(4-METHYL-PIPERAZIN-1-YL)-QUINOLIN-6-YLAMINE | 710328-09-9. Retrieved from [Link]

  • PubChem. (n.d.). N-[6-[6-(propan-2-ylamino)pyrazin-2-yl]isoquinolin-3-yl]pyridine-4-carboxamide. Retrieved from [Link]

  • MDPI. (2025, July 3). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]

  • MDPI. (2021, January 27). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Retrieved from [Link]

  • MDPI. (2024, March 21). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Retrieved from [Link]

  • Chu, X. J., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), A Potent and Selective Cyclin-Dependent Kinase Inhibitor with Significant in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. Retrieved from [Link]

  • Yang, C., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][5]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. Retrieved from [Link]

  • de Souza, N. B., et al. (n.d.). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). PMC. Retrieved from [Link]

  • Hammarström, L. G. J., et al. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Journal of Medicinal Chemistry, 59(18), 8577-8592. Retrieved from [Link]

  • MDPI. (2020, September 22). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Retrieved from [Link]

  • Recipharm. (2016, September 8). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2025, May 5). Synthesis, in silico, and in vitro pharmacological evaluation of norbornenylpiperazine derivatives as potential ligands. Retrieved from [Link]

  • NICNAS. (2017, June 30). Fatty amines, dialkyl methyl: Human health tier II assessment. Retrieved from [Link]

  • Jia, Z. P., et al. (1995). Pharmacokinetics of 4-[4"-(2",2",6",6"-tetramethyl-1"-piperidinyloxy) amino]-4'-demethylepipodophyllotoxin in mice bearing sarcoma 180. Zhongguo Yao Li Xue Bao, 16(3), 197-200. Retrieved from [Link]

  • Seifritz, E., et al. (2004). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. Psychopharmacology, 174(4), 556-563. Retrieved from [Link]

  • Publisso. (2022, June 29). Methylamine. Retrieved from [Link]

  • MDPI. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link]

  • Safer Medicines Trust. (n.d.). Pharmacokinetics and ADME. Retrieved from [Link]

  • Georganics. (n.d.). Quinoline derivatives. Retrieved from [Link]

  • MeSH Trace. (n.d.). View MeSH Trace. Retrieved from [Link]

  • Frontiers. (2022, February 20). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine proper disposal procedures

As a Senior Application Scientist, I recognize that handling advanced active pharmaceutical ingredients (APIs) and their intermediates requires more than just following a generic safety sheet. 4-Methyl-2-(4-methylpiperaz...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced active pharmaceutical ingredients (APIs) and their intermediates requires more than just following a generic safety sheet. 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine is a specialized nitrogenous heterocyclic compound often utilized in drug discovery and kinase inhibition studies[1]. Because of its potent biological activity and polybasic structural nature, improper disposal can lead to severe assay cross-contamination, environmental toxicity, and regulatory violations.

This guide provides a deeply technical, self-validating operational framework for the safe handling, decontamination, and disposal of this compound, ensuring your laboratory maintains strict environmental health and safety (EHS) compliance.

Physicochemical Risk Profile

To design an effective disposal strategy, we must first understand the compound's physical and chemical behavior. The presence of multiple basic nitrogen atoms dictates its solubility and surface-adhesion properties.

PropertyValue / Description
Chemical Name 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine
CAS Number 710328-09-9[1]
Molecular Formula C15H20N4[1]
Molecular Weight 256.35 g/mol [1]
Physical State Solid (Typically light yellow to brown powder)[2]
Key Structural Features Quinoline core, aliphatic piperazine ring, primary amine
Solubility Profile Highly soluble in DMSO, Methanol, and dilute aqueous acids; poorly soluble in neutral water[2]
Primary Hazards Potential biological toxicity; Environmental hazard; Irritant

Mechanistic Rationale for Decontamination (The Causality of Clean)

The Problem: 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine features a polybasic pharmacophore. The free base form is highly lipophilic and has a strong propensity to adsorb onto borosilicate glass and polymer surfaces. Rinsing contaminated vessels solely with water or neutral organic solvents often leaves trace residues that can ruin subsequent sensitive biological assays.

The Solution: We utilize an orthogonal solvent approach. By applying a dilute acid wash (0.1 M HCl), we exploit the compound's basicity. The acid protonates the piperazine and quinoline nitrogens, instantly converting the lipophilic free base into a highly water-soluble poly-hydrochloride salt. This forces the compound to desorb from the glass into the aqueous phase. A subsequent methanol rinse clears any remaining organic matrix, creating a self-validating decontamination system where no residue can survive the dual ionic/lipophilic extraction.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste and Bulk Powder Disposal

Use this protocol for expired batches, spilled powder, and heavily contaminated weigh boats.

  • Containment: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Work inside a certified chemical fume hood to prevent inhalation of aerosolized powders.

  • Collection: Use a disposable, anti-static spatula to collect residual solid powder.

  • Primary Packaging: Place the powder and contaminated consumables into a sealable, chemically compatible primary container (e.g., high-density polyethylene, HDPE).

  • Secondary Containment: Double-bag the primary container in a designated, heavy-duty Solid Hazardous Waste bag.

  • Regulatory Labeling: Label the container clearly with the full chemical name (do not use abbreviations) and the date of initial accumulation. Under , the hazardous waste code is required before the waste is transported off-site[3].

Protocol B: Liquid Waste Segregation

Use this protocol for assay media, stock solutions, and extraction solvents.

  • Identify the Solvent Matrix:

    • If the compound is dissolved in DMSO or Methanol (common for biological stock solutions[2]), route this to the Non-Halogenated Organic Waste stream.

    • If the solvent matrix contains dichloromethane (DCM) or chloroform, route it to the Halogenated Organic Waste stream.

  • Aqueous Buffers: For aqueous assay buffers containing trace amounts of the compound, adjust the pH to between 5 and 9 using dilute NaOH or HCl before transferring to the Aqueous Chemical Waste container.

  • Strict Segregation: Never mix halogenated and non-halogenated waste. Doing so drastically increases off-site incineration costs and violates standard EHS segregation protocols outlined in [4].

Protocol C: Glassware Decontamination (Self-Validating Workflow)

Use this protocol for reusable glassware (beakers, volumetric flasks).

  • Acid Wash (Ionic Extraction): Rinse the contaminated glassware with 10 mL of 0.1 M HCl to protonate the basic nitrogens. Swirl to ensure all surfaces are contacted. Dispose of the wash in the Aqueous Chemical Waste container.

  • Organic Wash (Lipophilic Extraction): Rinse the glassware with 10 mL of Methanol to remove any residual non-polar organic matrix. Dispose of this in the Non-Halogenated Organic Waste container.

  • Final Polish: Perform a final triple-rinse with deionized water (collect in aqueous waste).

  • Validation: Visually inspect the glassware under a UV lamp (365 nm); quinoline derivatives often exhibit fluorescence. An absence of fluorescence validates complete decontamination.

Waste Segregation Workflow

WasteManagement Start 4-Methyl-2-(4-methylpiperazin-1-yl) quinolin-6-amine Waste Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Solutions (Assay Media/Extracts) Start->Liquid Consumables Contaminated Consumables (Tips, PPE, Vials) Start->Consumables SolidWaste Solid Hazardous Waste (Double Bagged) Solid->SolidWaste OrgSolvent Organic Solvents (DMSO, MeOH, DCM) Liquid->OrgSolvent AqSolvent Aqueous Solutions (Acid Washes, Buffers) Liquid->AqSolvent Consumables->SolidWaste NonHal Non-Halogenated Organic Waste OrgSolvent->NonHal DMSO/MeOH Hal Halogenated Organic Waste OrgSolvent->Hal DCM/Chloroform AqWaste Aqueous Chemical Waste (pH 5-9) AqSolvent->AqWaste Incineration High-Temperature Incineration (EPA RCRA Compliant) NonHal->Incineration Hal->Incineration AqWaste->Incineration SolidWaste->Incineration

Workflow for segregation and disposal of quinoline-piperazine derivative laboratory waste.

Regulatory Compliance & RCRA Standards

Adhering to federal guidelines is non-negotiable when handling experimental APIs.

  • Satellite Accumulation Areas (SAAs): Under , laboratories are permitted to utilize satellite accumulation provisions to store up to 55 gallons of hazardous waste at or near the point of generation, provided the containers are under the control of the operator and kept sealed unless actively adding waste[5].

  • Academic & Research Flexibility: If your institution operates under , you have alternative generator regulations that allow trained professionals flexibility in determining when and where hazardous waste determinations are made[6],[3]. Ensure that your disposal of 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine aligns with your site's specific Laboratory Management Plan.

  • Original Containers: Whenever possible, segregate unwanted reagents for disposal in their original containers to ensure labels remain intact and fully legible, preventing unknown waste generation[4].

References

  • "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI), National Academies Press. [Link]

  • "Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories." U.S. Environmental Protection Agency (EPA). [Link]

  • "Regulations for Hazardous Waste Generated at Academic Laboratories." U.S. Environmental Protection Agency (EPA). [Link]

  • "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." U.S. Environmental Protection Agency (EPA). [Link]

Sources

Handling

Personal protective equipment for handling 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine

Safe Handling and Operational Logistics for 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine Executive Briefing & Chemical Profiling As a Senior Application Scientist, I approach laboratory safety not as a set of stat...

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Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling and Operational Logistics for 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine

Executive Briefing & Chemical Profiling

As a Senior Application Scientist, I approach laboratory safety not as a set of static rules, but as a dynamic system of physical chemistry and human factors. 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine (Molecular Formula: C14H18N4; MW: 242.33 g/mol )[1] is a highly functionalized molecule whose structural motifs—a lipophilic quinoline core and a nucleophilic 4-methylpiperazine ring—are hallmark scaffolds in modern kinase inhibitors and other Highly Potent Active Pharmaceutical Ingredients (HPAPIs).

Handling this compound requires understanding the causality behind its risks. The quinoline core grants the molecule significant lipid solubility. When solvated in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for bioassays, the solvent acts as a "Trojan horse," rapidly carrying the solute through standard latex or thin nitrile gloves directly across the stratum corneum. Furthermore, the primary amine at the 6-position and the piperazine nitrogens are reactive, meaning inhalation of aerosolized powders can lead to severe respiratory sensitization. Consequently, this compound must be handled under strict HPAPI protocols[2].

The Causality of Risk: Quantitative Hazard Matrix

To design a fail-safe operational environment, we must map the physicochemical drivers of the compound to specific, quantifiable safety controls.

Hazard VectorPhysicochemical DriverExposure MetricRequired PPE & Engineering Control
Dermal Permeation High lipophilicity; DMSO carrier effectTreat as HPAPI (Target <10 µg/m³)ASTM D6978 Nitrile (Double-gloved); Solid-front impermeable gown[3].
Respiratory Sensitization Aerosolized powder; Basic primary amineOSHA PEL: Not established (Use ALARA)C-PEC (≥ 75 fpm face velocity); N95/P100 respirator if outside hood[4].
Ocular Toxicity Nucleophilic piperazine nitrogenspH ~9-10 (Aqueous suspension)ANSI Z87.1 tight-fitting safety goggles (Standard safety glasses are insufficient).

Self-Validating Operational Methodologies

A robust safety protocol must be self-validating —meaning the success or failure of a step is immediately visually apparent to the operator, preventing cascading errors.

Protocol 1: Powder Weighing & Reconstitution

Causality: Fine pharmaceutical powders carry electrostatic charges that cause them to repel each other and aerosolize when manipulated with metal spatulas.

  • Primary Containment Verification: Before opening the vial, verify the inward face velocity of your Containment Primary Engineering Control (C-PEC) or powder hood is ≥ 75 fpm. Validation: If the magnehelic gauge reads below this threshold, the system fails safe—do not proceed.

  • Electrostatic Mitigation: Discharge the closed vial and the weighing spatula using an anti-static zero-stat gun.

  • Volumetric Containment: Place the primary vial inside a secondary, unbreakable polymer containment tray during weighing. Validation: If the primary glass vial fractures, the powder is 100% contained within the tray, preventing C-PEC surface contamination.

Protocol 2: Solvated Handling in DMSO/DMF

Causality: OSHA guidelines mandate specific PPE for hazardous drug handling because organic solvents degrade standard exam gloves within minutes[3].

  • Visual Contrast Double-Gloving: Don a brightly colored inner glove (e.g., blue or green) and a contrasting outer glove (e.g., white) certified to ASTM D6978 standards. Validation: If the outer glove suffers a micro-tear or chemical permeation from DMSO, the inner glove's color becomes immediately visible through the defect, alerting the operator to halt work and change gloves.

  • Aseptic De-gowning: To limit the transfer of contamination, remove the outer gloves immediately after the task while still inside the C-PEC, placing them directly into a sealable hazardous waste bag[3].

Workflow N1 1. Verify C-PEC Airflow (≥ 75 fpm face velocity) N2 2. Don Inner Glove (Bright Color, ASTM D6978) N1->N2 N3 3. Don Chem-Resistant Gown (Tight-fitting cuffs) N2->N3 N4 4. Don Outer Glove (Contrasting Color, Over Cuff) N3->N4 N5 5. Execute Weighing/Solvation (Anti-static tools used) N4->N5 N6 6. Outer Glove Removal (Leave in C-PEC) N5->N6 N7 7. Aseptic De-gowning (RCRA Waste Segregation) N6->N7

PPE Gowning and Operational Workflow for HPAPI Handling.

Decontamination & Strategic Disposal

As highlighted in American Chemical Society (ACS) guidelines for the cleaning and decontamination of potent compounds, establishing a meaningful "kill" or deactivation solution is critical[5]. Because 4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine contains multiple basic amines, physical removal must precede chemical deactivation.

Spill Response Step-by-Step:

  • Identify the State: Determine if the spill is dry powder or solvated.

  • Dry Powder Spills: Never sweep or dry-wipe. Sweeping generates massive aerosolization. Instead, use a wet-wipe technique with a damp, lint-free cloth to trap the powder.

  • Solvated Spills: Apply an inert absorbent pad starting from the perimeter and working toward the center to prevent spreading the solvent front.

  • Chemical Decontamination: Wash the surface with a low-pH surfactant solution (e.g., 1% Alconox in mild acidic water). Causality: The acidic environment protonates the quinoline and piperazine nitrogens, drastically increasing their aqueous solubility and preventing the compound from redepositing as a film on the work surface.

  • Disposal: All contaminated pads, PPE, and secondary containers must be sealed in RCRA-compliant hazardous waste bags and labeled with the exact chemical identity and hazard warnings as mandated by the OSHA Laboratory Standard[4].

Spill S1 Spill Detected: 4-M-2-MPQA S2 Assess State S1->S2 S3 Dry Powder S2->S3 S4 Solvated (DMSO/DMF) S2->S4 S5 Wet-Wipe Technique (Prevents Aerosolization) S3->S5 S6 Inert Absorbent Pad (Perimeter to Center) S4->S6 S7 Low-pH Surfactant Wash (Protonates Amines) S5->S7 S6->S7 S8 Hazardous Waste Disposal S7->S8

Decision Tree for 4-M-2-MPQA Spill Response and Decontamination.

References

  • 2-(4-methylpiperazin-1-yl)quinolin-6-amine Chemical Data , Molport. 1

  • Managing Hazardous Drug Exposures: Information for Healthcare Settings , Centers for Disease Control and Prevention (NIOSH).2

  • Laboratory Safety Guidance , Occupational Safety and Health Administration (OSHA). 4

  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE) , Occupational Safety and Health Administration (OSHA). 3

  • Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry , Organic Process Research & Development (ACS Publications). 5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine
Reactant of Route 2
4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-amine
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